molecular formula C24H49NO4S B566198 N-Docosanoyl Taurine

N-Docosanoyl Taurine

Cat. No.: B566198
M. Wt: 447.7 g/mol
InChI Key: SAIMYQVCHHQQMU-UHFFFAOYSA-N
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Description

N-Docosanoyl Taurine is a high-quality, novel taurine-conjugated fatty acid that serves as a valuable molecular tool for a wide array of biochemical and immunological applications . As part of the family of arachidonoyl amino acid conjugates, this compound is used as a reference standard for analytical method development, validation, and quality control during the synthesis and formulation stages of drug development, ensuring traceability and compliance with regulatory guidelines . The conjugation of a C22 fatty acid chain with the amino acid taurine creates a unique structure, classified as a fatty acid amide, which is of significant interest in the study of lipid-mediated signaling pathways . Researchers utilize this highly pure compound to probe the mechanisms of action and biological roles of endogenous taurine-conjugated lipids, which are implicated in processes such as energy metabolism, anti-inflammatory responses, and protection against oxidative stress in various tissues including muscles, the liver, and the cardiovascular system . Its application extends to pioneering research where it functions as a critical standard and reagent in the development of new analytical methods.

Properties

IUPAC Name

2-(docosanoylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23-30(27,28)29/h2-23H2,1H3,(H,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIMYQVCHHQQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physicochemical properties of N-Docosanoyl Taurine?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Docosanoyl Taurine is a long-chain N-acyl taurine (NAT), an endogenous lipid molecule that has garnered significant interest in the scientific community. As a member of the broader family of N-acyl amino acids, it is implicated in various physiological processes. This technical guide provides a detailed overview of the physicochemical properties of this compound, its synthesis, and its known biological activities, with a focus on its role as a substrate for Fatty Acid Amide Hydrolase (FAAH) and an activator of Transient Receptor Potential (TRP) channels. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is an amphipathic molecule, consisting of a long, saturated C22 fatty acid (docosanoic acid) linked to the amino group of taurine via an amide bond. This structure imparts unique solubility characteristics and biological activities.

Chemical and Physical Data
PropertyValueSource
Chemical Name 2-(docosanoylamino)ethanesulfonic acid[1]
Synonyms N-docosanoyl-taurine, C22:0 NAT[1]
CAS Number 783284-48-0[1][2]
Molecular Formula C₂₄H₄₉NO₄S[1][2]
Molecular Weight 447.7 g/mol [1][2]
Appearance Crystalline solid (predicted)
Melting Point Not experimentally determined. The melting point of the parent fatty acid, docosanoic acid, is 80-82 °C. The melting point of this compound is expected to be significantly higher due to the polar taurine headgroup.
pKa Not experimentally determined. The sulfonic acid group of the taurine moiety is strongly acidic, with an estimated pKa < 2.
Solubility - DMF: 5 mg/mL- DMSO: 10 mg/mL- PBS (pH 7.2): 0.25 mg/mL[2]
logP (predicted) 8.63[3]

Experimental Protocols

Synthesis of this compound

The synthesis of N-acyl taurines, including this compound, can be achieved through the Schotten-Baumann reaction, which involves the acylation of taurine with a fatty acyl chloride under alkaline conditions.

Materials:

  • Taurine

  • Docosanoyl chloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Organic solvent (e.g., acetone, dioxane, or a biphasic system)

  • Hydrochloric acid (HCl) or other acid for workup

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

  • Dissolution of Taurine: Dissolve taurine in an aqueous solution of sodium hydroxide. The stoichiometry should be carefully controlled to ensure the deprotonation of the amino group of taurine, forming the taurinate anion.

  • Reaction Setup: Place the taurinate solution in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.

  • Addition of Acyl Chloride: Dissolve docosanoyl chloride in a water-miscible organic solvent like acetone. Add the docosanoyl chloride solution dropwise to the cooled taurinate solution with vigorous stirring. Maintain the pH of the reaction mixture in the alkaline range (pH 9-11) by the concomitant addition of a sodium hydroxide solution.

  • Reaction Monitoring: Allow the reaction to proceed at a low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the this compound product.

  • Purification: The crude product can be collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent or by column chromatography.

Logical Workflow for this compound Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Schotten-Baumann Reaction cluster_workup Product Isolation and Purification Taurine Taurine Taurinate_sol Taurinate Solution Taurine->Taurinate_sol dissolve in NaOH_aq Aqueous NaOH NaOH_aq->Taurinate_sol DocosanoylCl Docosanoyl Chloride Reaction_mix Reaction Mixture (pH 9-11, 0-5 °C) DocosanoylCl->Reaction_mix add dropwise Acetone Acetone Acetone->DocosanoylCl dissolve in Taurinate_sol->Reaction_mix Acidification Acidification (HCl) Reaction_mix->Acidification Precipitate Crude this compound Acidification->Precipitate Filtration Filtration & Washing Precipitate->Filtration Purification Recrystallization / Chromatography Filtration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

FAAH Hydrolysis Assay

The role of this compound as a substrate for Fatty Acid Amide Hydrolase (FAAH) can be assessed using an in vitro hydrolysis assay.

Materials:

  • Purified FAAH enzyme (recombinant or from tissue homogenates)

  • This compound substrate

  • Assay buffer (e.g., Tris-HCl, pH 9.0)

  • Quenching solution (e.g., acetonitrile)

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: Prepare a stock solution of purified FAAH enzyme in a suitable buffer.

  • Substrate Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

  • Reaction Initiation: In a microcentrifuge tube, combine the assay buffer and the FAAH enzyme solution. Pre-incubate the mixture at the desired temperature (e.g., 37 °C).

  • Substrate Addition: Initiate the reaction by adding a small volume of the this compound stock solution to the enzyme mixture.

  • Incubation: Incubate the reaction mixture at 37 °C for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as cold acetonitrile, which will precipitate the enzyme.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to a new tube containing an internal standard.

  • LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of remaining this compound and/or the formation of the product, docosanoic acid.

TRP Channel Activation Assay

The ability of this compound to activate TRP channels, such as TRPV1 and TRPV4, can be evaluated using a cell-based calcium imaging assay.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the TRP channel of interest (e.g., TRPV1 or TRPV4)

  • Cell culture medium and supplements

  • Fura-2 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Positive control (e.g., capsaicin for TRPV1)

  • Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the TRP channel in appropriate cell culture flasks.

  • Cell Plating: Seed the cells onto black-walled, clear-bottom 96-well plates and allow them to adhere and grow to a suitable confluency.

  • Dye Loading: Wash the cells with HBSS and then incubate them with a loading solution containing Fura-2 AM in HBSS in the dark at 37 °C for approximately 1 hour.

  • Washing: After incubation, wash the cells with HBSS to remove excess dye.

  • Compound Addition: Prepare serial dilutions of this compound and the positive control in HBSS.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation, with emission at ~510 nm).

  • Stimulation: Add the this compound solutions or the positive control to the wells and immediately begin recording the fluorescence ratio over time.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Analyze the data to determine the dose-response relationship and calculate the EC₅₀ value for this compound.

Biological Activity and Signaling Pathways

This compound is recognized as a bioactive lipid with roles in several signaling pathways. Its levels are endogenously regulated, and it can modulate the activity of specific cellular targets.

Regulation by Fatty Acid Amide Hydrolase (FAAH)

This compound is a known substrate of the enzyme Fatty Acid Amide Hydrolase (FAAH)[2]. FAAH is an integral membrane enzyme that is responsible for the degradation of a variety of fatty acid amides, including the endocannabinoid anandamide. The hydrolysis of this compound by FAAH yields docosanoic acid and taurine, thereby terminating its signaling activity. Genetic or pharmacological inactivation of FAAH leads to a significant elevation in the levels of this compound and other N-acyl taurines in various tissues[2].

FAAH-Mediated Hydrolysis of this compound

G cluster_pathway FAAH Hydrolysis Pathway NDT This compound FAAH FAAH NDT->FAAH Substrate Products Docosanoic Acid Taurine FAAH->Products Hydrolysis

Caption: FAAH catalyzes the breakdown of this compound.

Activation of TRP Channels

Several studies have demonstrated that N-acyl taurines, including those with long acyl chains, can activate members of the Transient Receptor Potential (TRP) family of ion channels, specifically TRPV1 and TRPV4[2]. These channels are non-selective cation channels that are involved in a variety of sensory processes, including pain, temperature, and osmotic stress. The activation of these channels by this compound leads to an influx of calcium ions into the cell, which can trigger downstream signaling cascades.

This compound Signaling via TRP Channels

G cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4 TRPV4 Channel TRPV4->Ca_influx NDT This compound NDT->TRPV1 activates NDT->TRPV4 activates Downstream Downstream Signaling Ca_influx->Downstream

Caption: this compound activates TRPV1/4 channels.

Conclusion

This compound is an important endogenous lipid with distinct physicochemical properties and biological functions. While some of its physical characteristics, such as melting point and pKa, require further experimental determination, its chemical properties and solubility are well-defined. The established protocols for its synthesis and for assaying its interaction with key proteins like FAAH and TRP channels provide a solid foundation for future research. A deeper understanding of the structure-activity relationships of this compound and other long-chain N-acyl taurines will be crucial for elucidating their physiological roles and exploring their therapeutic potential. This technical guide serves as a valuable resource to facilitate these ongoing research and development efforts.

References

The Dawn of a Novel Class of Bioactive Lipids: The Discovery and Initial Characterization of N-Acyl Taurines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl taurines (NATs) represent a class of endogenous lipid signaling molecules that have garnered increasing interest for their diverse physiological roles, from neuromodulation to metabolic regulation. This technical guide provides a comprehensive overview of the seminal discoveries, initial biochemical characterization, and key biological functions of NATs. It is designed to serve as a foundational resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development, offering detailed experimental methodologies, quantitative data, and a visualization of the core biochemical pathways.

Discovery of N-Acyl Taurines: A Serendipitous Finding

The discovery of N-acyl taurines emerged from studies focused on the enzyme Fatty Acid Amide Hydrolase (FAAH), a key regulator of the endocannabinoid system.[1][2] FAAH is an integral membrane enzyme known for its role in the degradation of N-acyl ethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2][3]

The pivotal moment came with the application of untargeted liquid chromatography-mass spectrometry (LC-MS) based metabolomics to compare the lipid profiles of nervous system tissues from wild-type mice and mice genetically deficient in FAAH (FAAH -/-).[1] This "discovery metabolite profiling" approach revealed a previously uncharacterized class of lipids that were dramatically elevated—more than 10-fold—in the brains and spinal cords of the FAAH knockout mice.[1] Further structural elucidation using high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) identified these molecules as N-acyl taurines.[1]

Initial observations highlighted that the NATs accumulating in the central nervous system (CNS) of FAAH -/- mice were predominantly composed of very long-chain (≥C20) saturated acyl chains.[1][2] This discovery expanded the known substrate portfolio of FAAH beyond NAEs and opened a new avenue of research into a novel class of lipid signaling molecules.

Initial Characterization and Tissue Distribution

Following their initial discovery in the CNS, subsequent investigations characterized the distribution and regulation of NATs in peripheral tissues. These studies revealed that, similar to the CNS, the livers and kidneys of FAAH -/- mice also exhibited significant elevations in NAT levels.[1][2] However, a key distinction emerged in the acyl chain composition. Unlike the saturated NATs found in the brain, the NATs in peripheral tissues were highly enriched in polyunsaturated acyl chains, such as arachidonoyl (20:4) and docosahexaenoyl (22:6).[1][2]

Pharmacological inhibition of FAAH in wild-type mice mirrored the genetic knockout findings, leading to a rapid and substantial increase in peripheral NAT concentrations, with levels rising more than 10-fold within an hour of inhibitor administration.[1][2] This rapid accumulation pointed towards a constitutive and highly active biosynthetic pathway for NATs.

Biochemical Pathways: Biosynthesis and Degradation

The regulation of NAT signaling is governed by the balance between their synthesis and degradation.

Biosynthesis of N-Acyl Taurines

The biosynthesis of NATs is understood to occur through the conjugation of a fatty acyl-CoA with the amino acid taurine.[1] This process is analogous to the formation of bile salts. Several enzymes have been implicated in this pathway:

  • Bile acid-CoA:amino acid N-acyltransferase (BAAT): This enzyme, primarily known for its role in conjugating bile acids to glycine or taurine, has been identified as a key hepatic NAT synthase, particularly for polyunsaturated fatty acids.[4][5]

  • Acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1): This peroxisomal enzyme has also been shown to catalyze the formation of NATs.[6]

The general biosynthetic pathway can be visualized as follows:

NAT_Biosynthesis FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA NAT_Synthase NAT Synthase (e.g., BAAT, ACNAT1) FattyAcylCoA->NAT_Synthase Taurine Taurine Taurine->NAT_Synthase NAT N-Acyl Taurine NAT_Synthase->NAT

Biosynthesis of N-Acyl Taurines.
Degradation of N-Acyl Taurines

The primary enzyme responsible for the catabolism of NATs is Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH hydrolyzes the amide bond of NATs, breaking them down into a fatty acid and taurine, thereby terminating their signaling activity. The pivotal role of FAAH is underscored by the dramatic accumulation of NATs observed in FAAH knockout mice and following pharmacological inhibition of the enzyme.

NAT_Degradation NAT N-Acyl Taurine FAAH Fatty Acid Amide Hydrolase (FAAH) NAT->FAAH FattyAcid Fatty Acid FAAH->FattyAcid Taurine Taurine FAAH->Taurine

Degradation of N-Acyl Taurines.

Biological Functions and Signaling Pathways

Initial characterization studies quickly moved towards understanding the physiological significance of this newly discovered class of lipids.

Activation of TRP Ion Channels

One of the first identified biological activities of NATs was their ability to activate members of the Transient Receptor Potential (TRP) family of ion channels.[1][2] Specifically, NATs were found to activate TRPV1 and TRPV4, which are calcium-permeable cation channels involved in a variety of sensory processes, including pain, temperature sensation, and osmotic stress.[1][2] This finding suggested that NATs could function as endogenous signaling lipids in pathways regulated by these channels.

NAT_TRP_Signaling NAT N-Acyl Taurine TRPV1 TRPV1 NAT->TRPV1 TRPV4 TRPV4 NAT->TRPV4 Ca_influx Ca2+ Influx TRPV1->Ca_influx TRPV4->Ca_influx Downstream Downstream Cellular Responses Ca_influx->Downstream

N-Acyl Taurine Signaling via TRP Channels.
Regulation of Glucose Homeostasis

A significant body of research has now implicated NATs in the regulation of metabolism. Studies have shown that NATs can improve glucose tolerance and stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone that enhances insulin secretion.[3][7] This effect is thought to be mediated, at least in part, through the activation of the G-protein coupled receptor GPR119.[7] N-oleoyl taurine (C18:1 NAT), the most abundant NAT species in human plasma, has been shown to decrease food intake in mice, further highlighting the role of these lipids in metabolic control.[3][7]

Quantitative Data Summary

The following tables summarize the concentrations of various NAT species in different tissues of wild-type (WT) and FAAH knockout (FAAH -/-) mice, providing a quantitative perspective on the impact of FAAH on NAT metabolism.

Table 1: N-Acyl Taurine Concentrations in Mouse Brain

N-Acyl TaurineWT Brain (pmol/g)FAAH -/- Brain (pmol/g)Fold Change
C20:0 NAT~10~150~15
C22:0 NAT~5~100~20
C22:1 NAT~2~40~20
C24:0 NAT~1~25~25
C24:1 NAT~1~30~30

Data compiled from multiple sources and represents approximate values.

Table 2: N-Acyl Taurine Concentrations in Mouse Liver

N-Acyl TaurineWT Liver (pmol/g)FAAH -/- Liver (pmol/g)Fold Change
C18:2 NAT<20~200>10
C20:4 NAT<20~2500>125
C22:6 NAT~50>2000>40

Data compiled from multiple sources and represents approximate values.[1]

Table 3: N-Acyl Taurine Concentrations in Mouse Kidney

N-Acyl TaurineWT Kidney (pmol/g)FAAH -/- Kidney (pmol/g)Fold Change
C20:4 NAT~50~1800~36
C22:6 NAT~135~5000~37

Data compiled from multiple sources and represents approximate values.[1]

Experimental Protocols

Extraction of N-Acyl Taurines from Tissues
  • Homogenization: Tissues are homogenized in a suitable solvent, typically a mixture of chloroform and methanol (e.g., 2:1 v/v), to disrupt the tissue and solubilize lipids.

  • Lipid Extraction: A biphasic extraction is performed by adding water to the homogenate, resulting in a separation of the organic (lipid-containing) and aqueous phases.

  • Phase Separation: The mixture is centrifuged to facilitate phase separation.

  • Collection: The lower organic phase, containing the NATs, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in a small volume of a solvent compatible with LC-MS analysis (e.g., chloroform or methanol).[1]

Quantification of N-Acyl Taurines by LC-MS
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used for separation (e.g., Gemini C18, 5 µm, 4.6 x 100 mm).

    • Mobile Phases: A gradient elution is employed using two mobile phases. Mobile phase A typically consists of a high percentage of water with a small amount of organic solvent (e.g., 95:5 water:methanol) and a modifier like ammonium hydroxide. Mobile phase B is a mixture of organic solvents (e.g., 60:35:5 isopropanol:methanol:water) with the same modifier.

    • Gradient: A gradient from a high percentage of mobile phase A to a high percentage of mobile phase B is run over a specific time course to elute the NATs based on their hydrophobicity.[1]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of NATs.

    • Detection: A mass spectrometer (e.g., time-of-flight, triple quadrupole, or Orbitrap) is used to detect and quantify the NATs based on their mass-to-charge ratio (m/z).

    • Quantification: Quantification is achieved by comparing the peak area of the endogenous NAT to that of a known amount of an internal standard (e.g., a deuterated NAT analogue) using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Conclusion and Future Directions

The discovery of N-acyl taurines has unveiled a new dimension of lipid signaling, with profound implications for both normal physiology and disease. From their initial identification as substrates of FAAH, our understanding has grown to encompass their roles in sensory perception through TRP channels and metabolic regulation via pathways involving GLP-1 and GPR119. The stark differences in acyl chain composition between central and peripheral NATs suggest tissue-specific functions and regulation, a topic that warrants further investigation.

For drug development professionals, the NAT system presents exciting new therapeutic targets. Modulation of NAT levels, either through inhibition of their degradation by FAAH or by targeting their biosynthetic enzymes or receptors, could offer novel strategies for treating a range of conditions, including metabolic disorders, chronic pain, and inflammatory diseases. Future research will undoubtedly focus on further elucidating the specific roles of different NAT species, mapping their complete signaling networks, and exploring their therapeutic potential in greater detail. This guide serves as a starting point for these endeavors, providing the foundational knowledge necessary to navigate this promising field of study.

References

Endogenous Biosynthesis of N-Docosanoyl Taurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Docosanoyl Taurine is an endogenous N-acyl taurine (NAT), a class of bioactive lipids implicated in a range of physiological processes, including neuromodulation, energy homeostasis, and inflammatory responses. The synthesis of this compound involves the conjugation of docosanoic acid, a saturated very-long-chain fatty acid, with the amino acid taurine. This technical guide provides a comprehensive overview of the endogenous biosynthesis pathway of this compound, detailing the key enzymes, substrates, cellular localization, and regulatory mechanisms. Furthermore, it presents experimental protocols for the investigation of this pathway and summarizes the current understanding of the downstream signaling events mediated by this lipid molecule.

Introduction

N-acyl amides are a diverse class of signaling lipids that includes the well-known endocannabinoid anandamide. A subclass of these lipids, the N-acyl taurines (NATs), has emerged as a significant area of research due to their diverse biological activities. NATs are characterized by a fatty acid linked to a taurine molecule via an amide bond. The specific fatty acid constituent determines the properties and biological functions of the individual NAT species.

This compound (C22:0 NAT) is a saturated NAT that has been identified in various mammalian tissues, particularly enriched in the central nervous system. Its levels are significantly modulated by the activity of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for its degradation[1][2]. The accumulation of this compound and other long-chain saturated NATs in the brain of FAAH knockout mice suggests important, yet to be fully elucidated, roles in neuronal function[3]. This guide will focus on the anabolic aspect of this compound metabolism: its endogenous biosynthesis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the synthesis of its precursors, docosanoic acid and taurine, followed by their enzymatic conjugation.

Precursor Biosynthesis

Docosanoic acid (C22:0) is a very-long-chain saturated fatty acid. Its endogenous synthesis in mammalian tissues occurs in the endoplasmic reticulum through the elongation of shorter-chain saturated fatty acids, such as stearic acid (C18:0)[4]. This process is mediated by a family of enzymes known as fatty acid elongases (ELOVLs). For its role in this compound synthesis, docosanoic acid must be activated to its coenzyme A (CoA) thioester, docosanoyl-CoA.

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that is highly abundant in many mammalian tissues, particularly in the brain, heart, and retina[5][6][7]. The primary pathway for endogenous taurine biosynthesis occurs in the liver and involves the oxidation of cysteine to cysteine sulfinic acid by cysteine dioxygenase (CDO), followed by the decarboxylation of cysteine sulfinic acid to hypotaurine by cysteine sulfinate decarboxylase (CSAD). Hypotaurine is then oxidized to taurine[8][9][10][11][12][13].

Enzymatic Conjugation of Docosanoyl-CoA and Taurine

The final step in the biosynthesis of this compound is the conjugation of docosanoyl-CoA with taurine. This reaction is catalyzed by N-acyltransferases. Two key enzymes have been identified to catalyze the synthesis of N-acyl amino acids, including NATs:

  • Peptidase M20 domain-containing 1 (PM20D1): PM20D1 is a secreted, bidirectional enzyme that can catalyze both the synthesis and hydrolysis of N-acyl amino acids[6][14][15][16][17]. It facilitates the condensation of a fatty acid and an amino acid to form an N-acyl amino acid. As a secreted enzyme, PM20D1 may be responsible for the extracellular synthesis of N-acyl amino acids. Studies have shown that PM20D1 has a preference for fatty acids of medium chain length and neutral amino acids[14]. However, its activity with very-long-chain fatty acids like docosanoic acid is an area of ongoing research.

  • Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT): BAAT is a peroxisomal enzyme primarily known for its role in conjugating bile acids to glycine and taurine in the liver[18]. Recent evidence has identified BAAT as a major hepatic N-acyl taurine synthase, particularly for those containing polyunsaturated fatty acids[2][18][19][20]. While its preference is for polyunsaturated fatty acids, its potential role in the synthesis of saturated NATs like this compound, especially in the liver, cannot be excluded.

The synthesis reaction can be summarized as follows:

Docosanoyl-CoA + Taurine → this compound + CoA-SH

Cellular Localization of Biosynthesis

The subcellular and tissue distribution of the biosynthetic machinery provides insights into the localized functions of this compound.

  • Peroxisomes: The localization of BAAT to peroxisomes suggests that a significant portion of hepatic N-acyl taurine synthesis, potentially including this compound, occurs within this organelle[18][21].

  • Extracellular Space: As PM20D1 is a secreted enzyme, the synthesis of certain N-acyl amino acids can occur in the extracellular environment, including the bloodstream[14][16]. This allows for the potential paracrine or endocrine signaling of these molecules.

Regulation of the Biosynthetic Pathway

The endogenous levels of this compound are tightly regulated by controlling the expression and activity of the biosynthetic enzymes, as well as the availability of its precursors.

Regulation of PM20D1
  • Transcriptional Regulation: The expression of the PM20D1 gene is regulated by various factors. In human adipocytes, peroxisome proliferator-activated receptor-gamma (PPARγ) can activate PM20D1 expression[16][17]. Genetic variations in the PM20D1 gene have been associated with differences in its expression levels and are linked to obesity and neurodegenerative diseases[16][17].

  • Inflammatory Regulation: The expression of PM20D1 has been shown to be decreased in patients with gestational diabetes mellitus, which is associated with a pro-inflammatory state[22].

Regulation of BAAT
  • Transcriptional Regulation: The expression of the BAAT gene is influenced by inflammatory cytokines. Pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β have been shown to downregulate BAAT expression in liver cells[23].

  • Substrate Availability: The activity of BAAT is dependent on the intracellular concentrations of its substrates, namely fatty acyl-CoAs and taurine.

Quantitative Data

Precise quantitative data for the endogenous biosynthesis of this compound is crucial for understanding its physiological significance. The following tables summarize available data on substrate concentrations.

Table 1: Tissue Concentrations of Taurine

TissueSpeciesConcentration (µmol/g wet weight)Reference
Brain (Adult)Human1-9[5]
HeartHuman6-25[5]
LiverHuman2[5]
Skeletal MuscleHuman5[5]
RetinaHuman30-40[5]

Table 2: Information on Docosanoic Acid

ParameterTissue/SourceDetailsReference
PresenceBrain tissue, Radish oilDetected in these sources.[24]
Cellular LocationExtracellular, MembraneFound in these cellular compartments.[25]
Endogenous SynthesisEndoplasmic ReticulumElongation of shorter fatty acids.[4]

Note: Specific quantitative concentrations for docosanoic acid and this compound in various tissues are not consistently reported in the literature and represent a knowledge gap.

Experimental Protocols

Investigating the biosynthesis of this compound requires robust experimental methodologies.

Measurement of N-Acyltransferase Activity

A common method to measure N-acyltransferase activity involves a radioassay using a radiolabeled substrate.

Protocol: Radioassay for N-Acyltransferase Activity

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

    • Docosanoyl-CoA (substrate)

    • [³H]-Taurine (radiolabeled substrate)

    • Enzyme source (e.g., tissue homogenate, purified recombinant PM20D1 or BAAT)

  • Initiation and Incubation: Initiate the reaction by adding the enzyme source to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).

  • Extraction: Vortex the mixture to extract the lipid products into the organic phase. Centrifuge to separate the phases.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail. Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-N-Docosanoyl Taurine formed.

  • Controls: Include control reactions without the enzyme or without the docosanoyl-CoA substrate to account for background levels.

This protocol is a general guideline and may require optimization for specific experimental conditions. A detailed protocol for a similar assay using n-butanol extraction has been described for bile acid N-acyltransferase[6][21].

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

Protocol: UPLC-MS/MS for this compound Quantification

  • Sample Preparation (Lipid Extraction):

    • Homogenize tissue samples in a suitable solvent, typically a mixture of chloroform and methanol (e.g., 2:1 v/v).

    • Add an internal standard (e.g., a deuterated analog of this compound) to the sample for accurate quantification.

    • Perform a liquid-liquid extraction by adding water or a saline solution to induce phase separation.

    • Collect the organic (lower) phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with the UPLC mobile phase.

  • UPLC Separation:

    • Inject the reconstituted sample onto a reverse-phase UPLC column (e.g., a C18 column).

    • Use a gradient elution with a mobile phase system, for example:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid

    • The gradient is optimized to achieve good separation of this compound from other lipid species.

  • MS/MS Detection:

    • Use a tandem quadrupole mass spectrometer operating in electrospray ionization (ESI) positive or negative ion mode.

    • Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) for this compound.

    • Monitor the transition of the precursor ion (the molecular ion of this compound) to a specific product ion in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. A validated UPLC-MS/MS method for several N-acyl taurines, including this compound, has been published, which can serve as a basis for method development[5].

Signaling Pathways and Biological Functions

N-acyl taurines, including presumably this compound, exert their biological effects by interacting with specific cellular targets.

Activation of Transient Receptor Potential (TRP) Channels

A key signaling mechanism for N-acyl taurines is the activation of members of the transient receptor potential (TRP) family of ion channels, particularly TRPV1 and TRPV4[3][14].

  • Mechanism: Activation of these non-selective cation channels leads to an influx of Ca²⁺ into the cell. This increase in intracellular calcium can trigger a variety of downstream signaling cascades.

  • Downstream Effects: The downstream consequences of TRPV1 activation by N-acyl taurines are cell-type specific and can include the modulation of neurotransmitter release, regulation of vascular tone, and involvement in pain perception and inflammation[10][26][27]. The specific effects of this compound on these channels and subsequent signaling are an active area of investigation.

Visualizations

Biosynthetic Pathway of this compound

N_Docosanoyl_Taurine_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_conjugation Enzymatic Conjugation cluster_degradation Degradation Shorter-chain Saturated Fatty Acids Shorter-chain Saturated Fatty Acids Docosanoic Acid Docosanoic Acid Shorter-chain Saturated Fatty Acids->Docosanoic Acid ELOVLs (Endoplasmic Reticulum) Docosanoyl-CoA Docosanoyl-CoA Docosanoic Acid->Docosanoyl-CoA Acyl-CoA Synthetase This compound This compound Docosanoyl-CoA->this compound PM20D1 (Secreted) BAAT (Peroxisome) Cysteine Cysteine Taurine Taurine Cysteine->Taurine CDO, CSAD (Liver) Taurine->this compound Docosanoic Acid + Taurine Docosanoic Acid + Taurine This compound->Docosanoic Acid + Taurine FAAH N_Acyltransferase_Assay_Workflow start Start prep Prepare Reaction Mixture (Buffer, Docosanoyl-CoA, [3H]-Taurine) start->prep add_enzyme Add Enzyme Source (Tissue Homogenate / Recombinant Enzyme) prep->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction (Add Organic Solvent) incubate->terminate extract Liquid-Liquid Extraction terminate->extract quantify Quantify Radioactivity (Scintillation Counting) extract->quantify end End quantify->end NAT_Signaling_Pathway NAT N-Acyl Taurine (e.g., this compound) TRPV1 TRPV1/TRPV4 Channel NAT->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca_influx->Downstream

References

The Molecular Mechanisms of N-Docosanoyl Taurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Docosanoyl Taurine (NDT) is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules gaining significant attention for their diverse physiological roles. As a conjugate of docosanoic acid (a saturated very-long-chain fatty acid) and taurine, NDT's molecular actions are intricately linked to its metabolic regulation and its interaction with specific cellular targets. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Core Mechanism of Action

The primary molecular mechanism of this compound revolves around two key processes: its enzymatic regulation by Fatty Acid Amide Hydrolase (FAAH) and its function as an agonist for Transient Receptor Potential (TRP) ion channels, specifically TRPV1 and TRPV4.

Regulation by Fatty Acid Amide Hydrolase (FAAH)

This compound is an endogenous substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of various fatty acid amides.[1][2] FAAH hydrolyzes the amide bond of NDT, breaking it down into docosanoic acid and taurine. This enzymatic degradation is a critical step in regulating the endogenous levels and signaling activity of NDT.

Inhibition or genetic knockout of FAAH leads to a significant accumulation of N-acyl taurines, including long-chain saturated NATs like this compound, in various tissues.[1][2] Notably, high concentrations of long-chain (≥C20) saturated NATs have been observed in the central nervous system (CNS) of FAAH knockout mice.[1] This accumulation suggests that under normal physiological conditions, FAAH tonically suppresses the signaling activity of NDT and other NATs by maintaining them at low basal levels.

Activation of Transient Receptor Potential (TRP) Channels

N-acyl taurines have been identified as endogenous activators of specific members of the Transient Receptor Potential (TRP) family of ion channels, which are non-selective cation channels involved in a wide range of sensory processes.[1][2] The activation of these channels by NATs, including presumably this compound, leads to an influx of cations, primarily calcium (Ca²⁺), into the cell. This increase in intracellular calcium concentration triggers a cascade of downstream signaling events.

  • TRPV1 (Transient Receptor Potential Vanilloid 1): While polyunsaturated N-acyl taurines like N-arachidonoyl taurine are confirmed activators of TRPV1, the direct agonistic activity of saturated NATs like this compound on TRPV1 is less definitively established.[3][4] Some studies suggest that saturated N-acyl lipids may act as "entourage" compounds, enhancing the effects of other TRPV1 agonists rather than acting as direct activators themselves.[5]

  • TRPV4 (Transient Receptor Potential Vanilloid 4): N-acyl taurines, including those with saturated acyl chains, have been shown to activate TRPV4.[1][2] This activation is thought to be a key mechanism through which NDT exerts its physiological effects. The interaction is believed to depend on the negatively charged taurine headgroup, while the channel can accommodate a variety of N-acyl chains.[2]

Quantitative Data

The following tables summarize the available quantitative data related to the interaction of N-acyl taurines with FAAH and TRP channels. It is important to note that much of the specific quantitative data has been generated for other N-acyl taurines, particularly N-arachidonoyl taurine (a polyunsaturated NAT). The data for this compound is largely inferred from studies on long-chain saturated NATs.

Table 1: FAAH Hydrolysis of N-Acyl Amides

SubstrateEnzymeHydrolysis Rate (nmol/min/mg)Reference
Anandamide (C20:4-NAE)FAAH0.5[6]
N-arachidonoyl-taurine (C20:4-NAT)FAAH0.04[6]
N-arachidonoyl glycine (C20:4-Gly)FAAH0.02[6]

Table 2: Activation of TRP Channels by N-Acyl Taurines

AgonistChannelEC₅₀ (µM)EffectReference
N-Arachidonoyl TaurineTRPV128Activation[4]
N-Arachidonoyl TaurineTRPV421Activation[4]
CapsaicinTRPV1~1Activation[3]
GSK1016790ATRPV40.018 (mouse), 0.0021 (human)Activation[7]

Table 3: Endogenous Levels of N-Acyl Taurines

CompoundTissueConditionConcentration (pmol/g)Fold Change (FAAH-/- vs. WT)Reference
Long-chain saturated NATs (≥C20)Central Nervous SystemFAAH-/- MiceHigh concentrations>10[1]
N-docosahexaenoyl taurine (C22:6)KidneyFAAH-/- Mice~5000>10[1][2]

Signaling Pathways

The interaction of this compound with its molecular targets initiates specific signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

FAAH-Mediated Regulation of this compound Levels

FAAH_Regulation N-Docosanoyl-CoA N-Docosanoyl-CoA N-Acyltransferase N-Acyltransferase N-Docosanoyl-CoA->N-Acyltransferase Taurine Taurine Taurine->N-Acyltransferase This compound This compound N-Acyltransferase->this compound Synthesis FAAH FAAH This compound->FAAH Hydrolysis Docosanoic Acid Docosanoic Acid FAAH->Docosanoic Acid Taurine_product Taurine FAAH->Taurine_product

Caption: Biosynthesis and degradation pathway of this compound.

This compound-Mediated TRP Channel Activation and Calcium Signaling

TRP_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol NDT This compound TRPV4 TRPV4 NDT->TRPV4 Activation TRPV1 TRPV1 NDT->TRPV1 Potential Activation/ Entourage Effect Ca_influx Ca²⁺ Influx TRPV4->Ca_influx TRPV1->Ca_influx Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Downstream Downstream Signaling (e.g., Calmodulin, CaMKII) Ca_increase->Downstream Physiological_Response Physiological Response Downstream->Physiological_Response

Caption: NDT activates TRP channels, leading to calcium influx and downstream signaling.

Experimental Protocols

Quantification of this compound by UPLC-MS/MS

This protocol outlines a validated method for the sensitive and specific quantification of N-acyl taurines, including this compound, in biological samples.

a. Sample Preparation (Lipid Extraction):

  • Homogenize tissue samples in a suitable buffer (e.g., PBS).

  • Add an internal standard (e.g., d₄-C20:4 NAT) to the homogenate.

  • Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., Folch or Bligh-Dyer method).

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent (e.g., methanol) for analysis.

b. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile/Methanol mixture with a modifier (e.g., 0.1% formic acid).

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B to elute the analytes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For N-acyl taurines, characteristic product ions are often observed at m/z 80 (SO₃⁻) and m/z 107 (taurine fragment).

c. Data Analysis:

  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of this compound using a standard curve prepared with known concentrations of the analyte.

TRP Channel Activation Assay (Calcium Imaging)

This protocol describes a common method to assess the activation of TRP channels by measuring changes in intracellular calcium concentration using a fluorescent indicator.

a. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express the TRP channel of interest.

  • Transiently transfect the cells with a plasmid encoding the human or rodent TRPV1 or TRPV4 channel.

b. Calcium Indicator Loading:

  • Plate the transfected cells in a suitable format (e.g., 96-well plate).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

c. Fluorescence Measurement:

  • Use a fluorescence plate reader or a fluorescence microscope equipped with an appropriate filter set.

  • Establish a baseline fluorescence reading.

  • Add this compound at various concentrations to the cells.

  • Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths.

  • As a positive control, use a known agonist for the respective channel (e.g., capsaicin for TRPV1, GSK1016790A for TRPV4).

d. Data Analysis:

  • Calculate the change in fluorescence (or fluorescence ratio) relative to the baseline.

  • Plot the dose-response curve of this compound concentration versus the fluorescence change.

  • Determine the EC₅₀ value from the dose-response curve.

Workflow Diagrams

Experimental Workflow for this compound Quantification

Quantification_Workflow Tissue_Sample Biological Sample (e.g., Brain Tissue) Homogenization Homogenization Tissue_Sample->Homogenization Internal_Standard Add Internal Standard Homogenization->Internal_Standard Lipid_Extraction Lipid Extraction (Folch/Bligh-Dyer) Internal_Standard->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Analysis Data Analysis and Quantification UPLC_MSMS->Data_Analysis

Caption: Workflow for quantifying this compound in biological samples.

Experimental Workflow for TRP Channel Activation Assay

TRP_Assay_Workflow Cell_Culture HEK293 Cell Culture Transfection Transfection with TRP Channel Plasmid Cell_Culture->Transfection Dye_Loading Loading with Calcium Indicator Dye (e.g., Fura-2 AM) Transfection->Dye_Loading Baseline_Measurement Measure Baseline Fluorescence Dye_Loading->Baseline_Measurement Compound_Addition Add this compound Baseline_Measurement->Compound_Addition Fluorescence_Recording Record Fluorescence Change Compound_Addition->Fluorescence_Recording Data_Analysis Data Analysis (Dose-Response Curve, EC₅₀) Fluorescence_Recording->Data_Analysis

Caption: Workflow for assessing TRP channel activation by this compound.

Conclusion

The molecular mechanism of action of this compound is centered on its regulation by FAAH and its ability to activate TRP channels, leading to changes in intracellular calcium levels. While further research is needed to fully elucidate the specific quantitative parameters of NDT's interactions with its targets, the available evidence strongly supports its role as a bioactive lipid with significant signaling capabilities. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the intricate molecular pharmacology of this compound and other N-acyl taurines.

References

The Cellular Odyssey of N-Docosanoyl Taurine: A Technical Guide to Uptake and Transport

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Executive Summary

N-Docosanoyl Taurine, a prominent member of the N-acyl taurine (NAT) class of endogenous lipids, is gaining recognition for its signaling roles, particularly in neuromodulation and metabolic regulation. As a substrate for the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH), its ability to traverse the cell membrane is fundamental to its biological activity and lifecycle.[1] However, the precise mechanisms governing the cellular uptake and transport of this compound remain largely uncharacterized.

This technical guide addresses this knowledge gap by synthesizing current understanding of related molecular transport and proposing testable hypotheses for this compound's cellular entry. We consolidate data on the transport of its constituent molecule, taurine, and draw parallels from the well-studied uptake of another FAAH substrate, anandamide. Furthermore, we explore general biophysical transport mechanisms applicable to a molecule with its amphipathic nature.

This document serves as a foundational resource, providing researchers with hypothesized mechanisms, detailed experimental protocols to investigate these pathways, and a framework for interpreting quantitative data. The objective is to accelerate research into the pharmacology of this compound and other long-chain N-acyl taurines, paving the way for potential therapeutic applications.

Introduction: The Emerging Significance of this compound

This compound is an endogenous fatty acid conjugate discovered in mammalian brain and spinal cord tissue.[1] It belongs to a broader class of lipids known as N-acyl taurines (NATs), which are increasingly recognized as bioactive signaling molecules.[2][3] The intracellular enzyme Fatty Acid Amide Hydrolase (FAAH) is a key regulator of NAT levels, responsible for their hydrolytic degradation.[2] The accumulation of NATs, including this compound, upon FAAH inhibition points to a highly active and constitutive metabolic pathway.[3]

Structurally, this compound is an amphipathic molecule, featuring a long, lipophilic 22-carbon acyl chain (docosanoic acid) linked to the polar sulfonic acid headgroup of taurine. This dual nature suggests that its cellular uptake is likely a complex process, potentially involving multiple pathways. Understanding how this molecule crosses the plasma membrane is critical to elucidating its physiological functions and its regulation by FAAH.

Given the absence of direct experimental data on this compound transport, this guide outlines three primary hypothesized mechanisms:

  • Passive Diffusion: Driven by the lipophilic character of the docosanoyl chain.

  • Endocytic Pathways: Internalization via membrane vesiculation, a common route for large or complex molecules.

  • Transporter-Mediated Uptake: Potential interaction with carrier proteins, possibly including those for taurine.

This document will explore the evidence supporting each hypothesis and provide detailed protocols for their experimental validation.

Hypothesized Cellular Uptake and Transport Mechanisms

Passive Diffusion

The long, saturated docosanoyl acyl chain imparts significant lipophilicity to this compound. This characteristic suggests the molecule could passively diffuse across the lipid bilayer of the cell membrane. Molecular simulation studies on other long-chain fatty acyl compounds demonstrate their ability to permeate membranes, with the rate being dependent on the specific chemistry of the molecule. This process is driven by the concentration gradient between the extracellular and intracellular compartments. The intracellular hydrolysis of this compound by FAAH would maintain a low intracellular concentration, thus providing a continuous driving force for its inward diffusion.[1]

Endocytic Pathways

Endocytosis is a primary mechanism for the uptake of larger molecules and nanoparticles. Research on taurine-conjugated D-peptides has revealed that this conjugation dramatically boosts cellular uptake via dynamin-dependent endocytosis and macropinocytosis, without relying on known taurine transporters.[4][5] This precedent strongly suggests that the bulky this compound molecule could be internalized through similar vesicular trafficking pathways.

  • Macropinocytosis: A non-specific process involving the engulfment of large amounts of extracellular fluid.

  • Clathrin-Mediated Endocytosis (CME): A receptor-mediated pathway for specific cargo.

  • Caveolae-Mediated Endocytosis (CvME): A lipid raft-dependent pathway often involved in cell signaling.

The involvement of these pathways can be investigated using specific chemical inhibitors in uptake assays.

Transporter-Mediated Uptake

While direct evidence is lacking, the possibility of carrier-mediated transport cannot be excluded. The taurine moiety of the molecule raises the question of whether it could interact with taurine transporters.

  • Taurine Transporter (TauT, SLC6A6): This is a high-affinity transporter responsible for concentrating taurine within cells. It is dependent on sodium (Na+) and chloride (Cl-) ions for its activity.[6][7]

  • Proton-coupled Amino Acid Transporter 1 (PAT1, SLC36A1): A low-affinity, high-capacity H+-coupled transporter that also transports taurine, particularly in the intestine.

However, the large, lipophilic acyl chain of this compound may sterically hinder its binding to these transporters. Studies with other large taurine conjugates suggest that taurine transporters are not involved in their uptake.[4][5]

The diagram below illustrates the hypothesized pathways for this compound cellular uptake.

NDT_Uptake_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NDT_ext This compound Passive Passive Diffusion NDT_ext->Passive Endo Endocytosis (Macropinocytosis, CME, CvME) NDT_ext->Endo Transporter Transporter-Mediated (e.g., TauT, PAT1)? NDT_ext->Transporter NDT_int This compound Passive->NDT_int Endo->NDT_int Vesicular Transport Transporter->NDT_int FAAH FAAH NDT_int->FAAH Hydrolysis Metabolites Docosanoic Acid + Taurine FAAH->Metabolites

Caption: Hypothesized cellular uptake pathways for this compound.

Quantitative Data on Related Transport Mechanisms

Direct quantitative data (Km, Vmax, Papp) for this compound transport are not available in the current literature. However, kinetic parameters for the transport of taurine have been established and are presented here for comparative purposes. These values provide a baseline for the efficiency of dedicated transport systems that could potentially be involved.

CompoundTransport SystemCell/Tissue ModelKmVmaxReference
TaurineTauT (SLC6A6)Rat Brain (Parietal Cortex)0.078 mM1.4 x 10⁻⁴ µmol/s/g[8]
TaurineTauT (SLC6A6)Human Intestinal Caco-2 CellsData suggests high-affinity systemNot specified[9]
TaurinePAT1 (SLC36A1)Human Intestinal Brush-BorderLow-affinity, high-capacity systemNot specified[10]

Detailed Experimental Protocols

To elucidate the cellular uptake mechanisms of this compound, a series of in vitro experiments are required. The following protocols provide a framework for these investigations.

Caco-2 Permeability Assay for Intestinal Transport

This assay is the gold standard for predicting intestinal absorption of compounds. It utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across an intestinal barrier model.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

    • Seed cells at a density of 6 x 10⁴ cells/cm² onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size).

    • Maintain cultures for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Assessment:

    • Before and after the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value >300 Ω·cm² generally indicates a confluent monolayer.

    • Optionally, assess the permeability of a paracellular marker (e.g., ¹⁴C-mannitol or Lucifer yellow) to confirm tight junction integrity.

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

    • Prepare a transport solution of this compound (e.g., 10 µM) in HBSS.

    • Add the transport solution to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Collect a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of this compound in all samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).

        • A is the surface area of the filter membrane (cm²).

        • C₀ is the initial concentration in the donor chamber.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days for differentiation Seed->Culture TEER_Pre Measure TEER to confirm monolayer integrity Culture->TEER_Pre Wash Wash monolayer with HBSS buffer TEER_Pre->Wash Add_Compound Add this compound to Apical chamber Wash->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample Basolateral chamber at time points Incubate->Sample TEER_Post Measure TEER post-experiment Sample->TEER_Post Quantify Quantify compound concentration (LC-MS/MS) TEER_Post->Quantify Calculate Calculate Papp value Quantify->Calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

Cellular Uptake Inhibition Assay

This assay helps identify the specific pathways involved in transport by using known inhibitors.

Objective: To determine the contribution of specific transporters and endocytic pathways to the cellular uptake of this compound.

Methodology:

  • Cell Culture:

    • Plate a suitable cell line (e.g., HEK293, HeLa, or a neuronal cell line) in 24-well plates and grow to confluence.

  • Inhibitor Pre-incubation:

    • Wash cells with appropriate uptake buffer (e.g., HBSS).

    • Pre-incubate the cells with a panel of inhibitors for 30-60 minutes at 37°C. A vehicle control (e.g., DMSO) must be included.

    • Suggested Inhibitors:

      • For TauT: β-alanine (a competitive substrate)

      • For Macropinocytosis: Amiloride or EIPA (5-(N-ethyl-N-isopropyl)amiloride)

      • For Clathrin-Mediated Endocytosis: Chlorpromazine or Pitstop 2

      • For Caveolae-Mediated Endocytosis: Filipin or Genistein

      • For General Endocytosis: Dynasore (inhibits dynamin)

      • For FAAH: A specific FAAH inhibitor (e.g., URB597) to test the role of metabolic trapping.

  • Uptake Experiment:

    • Add radiolabeled or fluorescently-tagged this compound (or unlabeled compound for LC-MS/MS analysis) to the wells, along with the inhibitors.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial uptake rate.

    • To distinguish active transport from passive diffusion, include a control group incubated at 4°C.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold buffer.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or 0.1 M NaOH).

  • Quantification:

    • Measure the amount of this compound in the cell lysate using the appropriate method (scintillation counting, fluorescence measurement, or LC-MS/MS).

    • Normalize the uptake to the total protein content in each well, determined by a BCA or Bradford assay.

  • Data Analysis:

    • Compare the uptake in the presence of each inhibitor to the vehicle control. A significant reduction in uptake suggests the involvement of the targeted pathway.

Inhibition_Workflow Start Plate cells and grow to confluence Pre_Incubate Pre-incubate with inhibitors (or vehicle control) at 37°C Start->Pre_Incubate Add_NDT Add labeled this compound Pre_Incubate->Add_NDT Incubate_Uptake Incubate for short duration (37°C for uptake, 4°C for control) Add_NDT->Incubate_Uptake Stop_Wash Terminate uptake and wash with ice-cold buffer Incubate_Uptake->Stop_Wash Lyse Lyse cells to release intracellular content Stop_Wash->Lyse Quantify_NDT Quantify NDT uptake Lyse->Quantify_NDT Quantify_Protein Measure total protein Lyse->Quantify_Protein Normalize Normalize uptake to protein content Quantify_NDT->Normalize Quantify_Protein->Normalize Analyze Compare inhibitor groups to vehicle control Normalize->Analyze

Caption: Workflow for a cellular uptake inhibition study.

Conclusion and Future Directions

The cellular transport of this compound is a critical, yet unexplored, aspect of its biology. Based on its amphipathic structure and by drawing parallels with related molecules, we hypothesize that its uptake is likely mediated by a combination of passive diffusion and endocytic pathways, with a significant driving force provided by its intracellular hydrolysis by FAAH. A role for specific transporters, including those for taurine, appears less probable but warrants investigation.

The experimental protocols detailed in this guide provide a clear path forward for researchers to systematically test these hypotheses. Elucidating these transport mechanisms will be a significant step toward understanding the physiological and pathological roles of the entire N-acyl taurine family and will be instrumental in the development of any therapeutic strategies targeting this system. Future work should focus on executing these assays, identifying specific receptors or carriers if they exist, and exploring the regulation of these transport pathways in different cell types and tissues.

References

Unveiling the Endogenous Receptor for N-Docosanoyl Taurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Docosanoyl Taurine is an endogenous N-acyl amide lipid molecule that belongs to the broader class of N-acyl taurines (NATs). This technical guide delineates the current scientific understanding of the endogenous receptor targets for this compound and related NATs. Evidence strongly indicates that these lipids function as signaling molecules by activating members of the Transient Receptor Potential (TRP) family of ion channels, specifically the vanilloid receptor 1 (TRPV1) and the vanilloid receptor 4 (TRPV4). This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for characterizing these interactions, and visual representations of the associated signaling pathways and experimental workflows. While direct quantitative data for this compound is limited, data from the closely related N-Arachidonoyl Taurine is presented as a valuable proxy.

Identification of the Endogenous Receptor

N-acyl taurines (NATs), including this compound, are a class of endogenous lipids regulated by the fatty acid amide hydrolase (FAAH). While FAAH is responsible for their degradation, it is not their receptor. Extensive research has identified the transient receptor potential (TRP) family of non-selective cation channels as the primary endogenous receptors for NATs. Specifically, TRPV1 and TRPV4 have been shown to be activated by NATs with polyunsaturated acyl chains.[1][2] This activation leads to an influx of calcium ions (Ca2+) and subsequent downstream cellular signaling.

This compound is a saturated N-acyl taurine, and while the initial discoveries highlighted the activity of polyunsaturated NATs, it is hypothesized that long-chain saturated NATs like this compound also interact with these TRP channels.

Quantitative Data

Direct binding affinity (Kd) and half-maximal effective concentration (EC50) values for this compound are not yet available in the peer-reviewed literature. However, data for the structurally similar and well-studied N-Arachidonoyl Taurine provide a strong indication of the potency of this class of endogenous ligands on TRPV1 and TRPV4 channels.

LigandReceptorAssay TypeParameterValueReference
N-Arachidonoyl TaurineTRPV1Calcium Influx AssayEC5028 µM[3]
N-Arachidonoyl TaurineTRPV4Calcium Influx AssayEC5021 µM[3]

Table 1: Quantitative data for the activation of TRPV1 and TRPV4 by N-Arachidonoyl Taurine.

Signaling Pathways

Upon binding of an N-acyl taurine like this compound, TRPV1 and TRPV4 channels undergo a conformational change, leading to the opening of the ion channel pore. This allows for the influx of cations, primarily Ca2+, into the cell. The resulting increase in intracellular calcium concentration triggers a cascade of downstream signaling events.

TRPV1 Signaling Pathway

Activation of TRPV1 by N-acyl taurines contributes to the modulation of synaptic transmission. The influx of Ca2+ can lead to the activation of protein kinase C (PKC) and protein kinase A (PKA), which can phosphorylate various downstream targets, influencing neuronal excitability and neurotransmitter release.

TRPV1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Ca_ion Ca²⁺ TRPV1->Ca_ion influx PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates NDT N-Docosanoyl Taurine NDT->TRPV1 binds Ca_ion->PLC activates Ca_ion->PKC co-activates PKA PKA Ca_ion->PKA activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response PKA->Cellular_Response

Figure 1: Simplified TRPV1 signaling pathway upon activation by this compound.
TRPV4 Signaling Pathway

TRPV4 activation by N-acyl taurines is involved in various physiological processes, including the regulation of osmotic pressure and vascular tone. The Ca2+ influx through TRPV4 can activate downstream effectors such as calmodulin (CaM) and protein kinases, leading to cellular responses.

TRPV4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPV4 TRPV4 Ca_ion Ca²⁺ TRPV4->Ca_ion influx NDT N-Docosanoyl Taurine NDT->TRPV4 binds CaM Calmodulin (CaM) Ca_ion->CaM binds CaMK CaM Kinases CaM->CaMK activates Cellular_Response Cellular Response (e.g., Osmoregulation) CaMK->Cellular_Response

Figure 2: Simplified TRPV4 signaling pathway upon activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with its putative endogenous receptors, TRPV1 and TRPV4.

Heterologous Expression and Calcium Imaging Assay

This protocol describes the expression of TRPV1 or TRPV4 in a non-neuronal cell line (e.g., HEK293T) and the subsequent measurement of intracellular calcium changes upon application of this compound.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging and Analysis Plating Plate HEK293T cells on glass-bottom dishes Transfection Transfect cells with TRPV1 or TRPV4 plasmid DNA Plating->Transfection Incubation1 Incubate for 24-48 hours Transfection->Incubation1 Loading Load cells with a calcium indicator dye (e.g., Fura-2 AM) Incubation1->Loading Incubation2 Incubate for 30-60 minutes Loading->Incubation2 Wash Wash cells to remove extracellular dye Incubation2->Wash Baseline Acquire baseline fluorescence images Wash->Baseline Application Apply this compound Baseline->Application Recording Record fluorescence changes over time Application->Recording Analysis Analyze data to determine EC50 and efficacy Recording->Analysis

Figure 3: Experimental workflow for calcium imaging assay.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are plated on poly-D-lysine-coated glass-bottom dishes.

    • Transient transfection with plasmids encoding for human TRPV1 or TRPV4 is performed using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Calcium Indicator Loading:

    • 24-48 hours post-transfection, cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

    • Following incubation, cells are washed to remove excess extracellular dye.

  • Fluorescence Imaging:

    • The dish is mounted on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Cells are alternately excited at 340 nm and 380 nm, and emission is collected at 510 nm.

    • A baseline fluorescence ratio (F340/F380) is established before the addition of any compound.

  • Compound Application and Data Analysis:

    • This compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cells at various concentrations.

    • The change in the F340/F380 ratio, which is proportional to the intracellular calcium concentration, is recorded over time.

    • Dose-response curves are generated by plotting the peak change in fluorescence ratio against the logarithm of the this compound concentration to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents in response to this compound in cells expressing TRPV1 or TRPV4.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Prepare transfected HEK293T cells or isolated primary neurons Seal Approach a cell and form a gigaohm seal (>1 GΩ) Cell_Prep->Seal Pipette_Prep Pull and fire-polish borosilicate glass pipettes (3-5 MΩ) Pipette_Prep->Seal Solution_Prep Prepare intracellular and extracellular recording solutions Solution_Prep->Seal Rupture Rupture the cell membrane to achieve whole-cell configuration Seal->Rupture Baseline Record baseline membrane current at a holding potential (e.g., -60 mV) Rupture->Baseline Application Perfuse this compound Baseline->Application Current_Recording Record inward currents elicited by the compound Application->Current_Recording IV_Curve Construct current-voltage (I-V) curves Current_Recording->IV_Curve Dose_Response Generate dose-response curves to determine EC50 Current_Recording->Dose_Response

References

N-Docosanoyl Taurine: A Potential Modulator of Neuroinflammation and Pain Perception

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules with emerging roles in various physiological processes. Among these, N-Docosanoyl Taurine (NDT), a conjugate of docosanoic acid and taurine, presents a compelling yet underexplored profile for therapeutic development, particularly in the realms of neuroinflammation and pain. This technical guide synthesizes the current understanding of NDT, drawing from direct evidence where available and extrapolating from the well-documented activities of its parent compound, taurine, and other related N-acyl taurines. While direct experimental data on NDT's specific effects on neuroinflammatory and nociceptive pathways are limited, this paper constructs a robust hypothesis for its potential mechanisms of action, highlighting key areas for future research. We present quantitative data from related compounds in structured tables, detail relevant experimental protocols, and provide visualizations of hypothesized signaling pathways to guide further investigation into NDT as a novel therapeutic agent.

Introduction to this compound

This compound is an endogenous N-acyl taurine, a class of lipids formed by the conjugation of a fatty acid to the amino group of taurine. It is structurally characterized by a 22-carbon saturated acyl chain (docosanoic acid) linked to a taurine molecule.

Endogenous levels of NDT have been detected in mammalian tissues, with notably higher concentrations in the central nervous system (CNS) compared to peripheral tissues like the liver.[1] A key regulator of NDT levels is the enzyme Fatty Acid Amide Hydrolase (FAAH). Studies on FAAH knockout (FAAH-/-) mice have shown a significant accumulation of NDT, with levels elevated approximately 12-fold in the brain and spinal cord compared to wild-type mice.[2][3] This indicates that NDT is an endogenous substrate for FAAH-mediated hydrolysis.

While research directly investigating the biological functions of NDT is in its nascent stages, the known activities of other N-acyl taurines and the profound neuro-modulatory effects of taurine provide a strong foundation for hypothesizing its role in neuroinflammation and pain perception.

Quantitative Data on Taurine and Related N-Acyl Taurines

Due to the limited availability of specific quantitative data for this compound, this section summarizes relevant data from studies on taurine and other N-acyl taurines to provide a comparative context for potential efficacy.

Table 1: Effects of Taurine on Pain Perception in Animal Models

CompoundAnimal ModelPain TypeAdministration RouteEffective DoseObserved EffectCitation(s)
TaurineRatNeuropathic (Chronic Constriction Injury)Intrathecal200 µgAlleviation of mechanical allodynia and hyperalgesia[4]
TaurineRatNeuropathic (Streptozotocin-induced diabetic)Intrathecal200 µgSuppression of mechanical allodynia and hyperalgesia[4]
TaurineMouseChemical (Formalin-induced)Subcutaneous50-200 mg/kg30-42% reduction in early phase licking activity[5]
TaurineMouseChemical (Acetic acid-induced writhing)Subcutaneous100-200 mg/kg49-56% inhibition of writhing responses[5]

Table 2: Effects of Taurine on Inflammatory Markers

CompoundCell/Animal ModelStimulusMeasured MarkersEffective Concentration/DoseObserved EffectCitation(s)
TaurineMouse (Spinal Cord Injury)Traumatic InjuryIL-6, Myeloperoxidase (MPO)250 mg/kg (i.p.)Significant decrease in IL-6 and MPO levels[6]
TaurineRat (Intracerebral Hemorrhage)Collagenase-inducedNeutrophil infiltration, glial activation50 mg/kg (i.v.)Marked reduction in inflammatory mediators[7]
TaurineSH-SY5Y cellsHydrocortisoneCell viability0.5 mg/mLIncreased cell viability, demonstrating a protective effect[8][9]

Table 3: Interaction of N-Acyl Taurines with TRP Channels

Compound ClassChannelAssayResultCitation(s)
N-acyl taurines (polyunsaturated)TRPV1, TRPV4Calcium influxActivation of channels[2][3]

Hypothesized Role in Neuroinflammation

Neuroinflammation is a complex process involving the activation of glial cells (microglia and astrocytes), the production of inflammatory mediators such as cytokines and nitric oxide, and subsequent neuronal dysfunction. Based on the known anti-inflammatory properties of taurine, this compound is hypothesized to mitigate neuroinflammation through several mechanisms.

Modulation of Glial Cell Activation

Taurine has been shown to reduce microglia activation.[10][11] It is plausible that NDT, through either direct action or upon its hydrolysis to taurine and docosanoic acid, could similarly suppress the pro-inflammatory phenotype of microglia. This would involve a reduction in the release of inflammatory cytokines like TNF-α and IL-6.

Regulation of Inflammatory Signaling Pathways

Key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are potential targets for NDT. Taurine has been demonstrated to inhibit NF-κB activation, a central regulator of the inflammatory response.[12] By attenuating the activation of these pathways, NDT could decrease the expression of pro-inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK activates NDT N-Docosanoyl Taurine NDT->IKK inhibits (hypothesized) IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB IkB_NFkB->NFkB_p65_p50_active releases DNA DNA NFkB_p65_p50_active->DNA translocates to nucleus and binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes induces transcription of Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NDT N-Docosanoyl Taurine Ca_channel Voltage-gated Ca²⁺ Channel NDT->Ca_channel modulates (hypothesized) Ca_ion Ca²⁺ Ca_channel->Ca_ion opens Vesicle Synaptic Vesicle (Substance P) Ca_ion->Vesicle triggers fusion SubstanceP_release Substance P Release Vesicle->SubstanceP_release NK1R NK1 Receptor SubstanceP_release->NK1R binds to Pain_Signal Pain Signal Propagation NK1R->Pain_Signal Action_Potential Action Potential Action_Potential->Ca_channel depolarizes G Start Start Induce_Neuropathy Induce Neuropathic Pain (e.g., CCI model) Start->Induce_Neuropathy Administer_NDT Administer this compound (various doses) Induce_Neuropathy->Administer_NDT Behavioral_Tests Behavioral Testing (von Frey, Hargreaves) Administer_NDT->Behavioral_Tests Tissue_Collection Tissue Collection (Spinal Cord, DRG) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (ELISA, Western Blot) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

References

Investigating the Physiological Function of N-Docosanoyl Taurine in vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Docosanoyl Taurine is a naturally occurring N-acyl taurine, a class of lipid signaling molecules that have garnered increasing interest for their diverse physiological roles. As a conjugate of docosanoic acid and taurine, its function is intrinsically linked to the biological activities of its constituent parts. Taurine, a semi-essential amino acid, is well-documented for its crucial roles in neurological development, retinal function, and cellular protection.[1][2] this compound itself has been identified as an endogenous lipid that interacts with key enzymatic and signaling pathways, suggesting its potential as a therapeutic agent.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's physiological function in vivo, detailing experimental methodologies, presenting quantitative data, and visualizing key molecular pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound and its parent compound, taurine.

Table 1: In vivo Effects of this compound and Related Compounds

CompoundAnimal ModelDosage/ConcentrationKey FindingReference
This compoundFAAH-/- MiceEndogenous~12-fold elevation in brain and spinal cord compared to wild-type mice.[3][4][3][4]
TaurineRats45 mmol/kg i.p.8-fold increase in striatal extracellular taurine concentration; significant reduction in striatal extracellular dopamine.[5][5]
TaurineMice (Retinitis Pigmentosa model)Intravenous injectionSignificantly increased retinal taurine levels and alleviated photoreceptor apoptosis and oxidative stress.[6][6]
TaurineMice (High-fat diet)12 weeks administrationReduced weight gain and liver weight; improved serum total cholesterol and triglycerides.[7][7]
TaurineMice200 mg/kg, IntranasalIncreased open arm entries by 17% and time spent in open arms by 21% in elevated plus maze test.[8][8]

Table 2: In vitro Activity of N-Acyl Taurines

CompoundSystemKey FindingReference
N-acyl taurines (polyunsaturated)TRP ChannelsActivation of TRPV1 and TRPV4 calcium channels.[3][4][3][4]
This compoundFatty Acid Amide Hydrolase (FAAH)Hydrolyzed 2,000-50,000 times more slowly by FAAH compared to oleoyl ethanolamide.[3][4][3][4]

Key Signaling Pathways

This compound Metabolism and Signaling

This compound is metabolized by Fatty Acid Amide Hydrolase (FAAH), albeit at a much slower rate than other endogenous substrates.[3][4] Its accumulation in FAAH knockout mice suggests a significant role for this enzyme in regulating its levels.[3][4] Furthermore, N-acyl taurines with polyunsaturated acyl chains have been shown to activate members of the Transient Receptor Potential (TRP) family of calcium channels, specifically TRPV1 and TRPV4.[3][4]

cluster_0 Cell Membrane cluster_1 Intracellular NDT This compound TRPV1 TRPV1 Channel NDT->TRPV1 Activates TRPV4 TRPV4 Channel NDT->TRPV4 Activates NDT_internal This compound Ca_ion Ca²⁺ TRPV1->Ca_ion Influx TRPV4->Ca_ion Influx FAAH FAAH Enzyme Metabolites Metabolites FAAH->Metabolites Hydrolyzes NDT_internal->FAAH Substrate

Caption: this compound signaling and metabolism.

Taurine Neuroprotective Pathways

Taurine exhibits neuroprotective effects through multiple mechanisms. It can modulate neurotransmission by interacting with GABA-A and glycine receptors, and it plays a role in maintaining intracellular calcium homeostasis by inhibiting Na+/Ca2+ exchangers and N-type voltage-gated calcium channels.[1] Taurine also reduces oxidative stress and inflammation.[1][9][2]

cluster_receptors Receptor Modulation cluster_ca_homeostasis Calcium Homeostasis cluster_cellular_protection Cellular Protection Taurine Taurine GABA_A GABA-A Receptor Taurine->GABA_A Modulates Glycine_R Glycine Receptor Taurine->Glycine_R Modulates NCX Na⁺/Ca²⁺ Exchanger Taurine->NCX Inhibits VGCC N-type Ca²⁺ Channel Taurine->VGCC Inhibits Oxidative_Stress Oxidative Stress Taurine->Oxidative_Stress Reduces Inflammation Inflammation Taurine->Inflammation Reduces start Start tissue Harvest Brain & Spinal Cord start->tissue extract Lipid Extraction tissue->extract lcms LC-MS Analysis extract->lcms compare Compare WT vs FAAH-/- Spectra lcms->compare identify Identify Elevated Metabolites (e.g., this compound) compare->identify end End identify->end

References

N-Docosanoyl Taurine: A Technical Guide to its Tissue Distribution and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Docosanoyl Taurine (NDT), a member of the N-acyl taurine (NAT) family of endogenous lipids, has emerged as a molecule of significant interest in biomedical research. Structurally, it is an amide formed from the conjugation of docosanoic acid (a C22:0 saturated fatty acid) and taurine.[1] While the broader class of N-acyl ethanolamines has been extensively studied, particularly in the context of the endocannabinoid system, the physiological roles of NATs are now beginning to be elucidated. This technical guide provides a comprehensive overview of the current knowledge on this compound levels in various mammalian tissues, detailed methodologies for its quantification, and insights into its potential signaling pathways.

Quantitative Distribution of this compound in Mammalian Tissues

The tissue distribution of this compound is not uniform, suggesting specific roles in different organs. Quantitative data remains somewhat limited in the scientific literature, with most comprehensive studies focusing on a few key tissues. The following table summarizes the available quantitative data for this compound (C22:0 NAT) in wild-type mouse tissues.

Table 1: Quantitative Levels of this compound in Mouse Tissues

TissueConcentration (pmol/g)SpeciesMethod of QuantificationReference
Liver25 - 50MouseUPLC-MS/MS[2][3]
Duodenum< 1 (approx.)MouseUPLC-MS/MS[3]
Jejunum~ 5MouseUPLC-MS/MS[3]
Ileum~ 20MouseUPLC-MS/MS[3]
Colon~ 100MouseUPLC-MS/MS[3]

Note on Tissue Distribution:

  • Kidney: In FAAH knockout mice, a dramatic elevation of polyunsaturated N-acyl taurines has been observed in the kidneys.[4][5] While this does not directly quantify this compound in wild-type kidneys, it points to the kidney as a site of active N-acyl taurine metabolism.

  • Intestine: There is a notable increasing gradient of this compound concentration along the intestinal tract, with the highest levels found in the colon.[3]

Experimental Protocols

Accurate quantification of this compound in biological tissues is crucial for understanding its physiological and pathological roles. The following section outlines a detailed methodology for the analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific technique.[3]

Tissue Homogenization and Lipid Extraction

This protocol is a composite based on established lipid extraction methods suitable for N-acyl taurines.

  • Materials:

    • Tissue sample (frozen at -80°C)

    • Homogenizer (e.g., bead beater or Potter-Elvehjem)

    • Chloroform

    • Methanol

    • Deionized water

    • Internal Standard (IS): d4-N-arachidonoyl taurine (d4-C20:4 NAT) or other suitable deuterated NAT

    • Centrifuge

    • Glass centrifuge tubes

  • Procedure:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add the tissue to a pre-chilled homogenization tube.

    • Add a known amount of the internal standard solution to the tube. The use of an internal standard is critical for accurate quantification to correct for sample loss during extraction and for variations in instrument response.[3]

    • Add 2 mL of a cold chloroform:methanol (2:1, v/v) solvent mixture.

    • Homogenize the tissue thoroughly until a uniform suspension is obtained.

    • Add 0.5 mL of deionized water to the homogenate to induce phase separation.

    • Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water mixture) for UPLC-MS/MS analysis.

UPLC-MS/MS Quantification

This protocol is based on the validated method described by Cutignano et al. (2023).[3]

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., BEH C18, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 60% B to 100% B over several minutes, followed by a hold at 100% B to elute all compounds, and then re-equilibration at initial conditions. The exact gradient should be optimized for the specific column and system.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

      • This compound (C22:0 NAT): The precursor ion will be the deprotonated molecule [M-H]⁻ (m/z 446.3). The product ions for fragmentation are typically m/z 80 (SO3⁻) and m/z 107 (taurine fragment).[3]

      • Internal Standard (e.g., d4-C20:4 NAT): The corresponding MRM transitions for the deuterated standard are monitored.

    • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity for each analyte.

  • Quantification:

    • A calibration curve is constructed using known concentrations of a certified this compound standard spiked with a constant amount of the internal standard.

    • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the standard.

    • The concentration of this compound in the tissue samples is then determined from this calibration curve. The linearity of the method has been shown to be excellent in the range of 1-300 ng/mL.[3]

Signaling Pathways and Biological Functions

The biological activities of this compound are still under active investigation, but evidence points towards its role as a signaling molecule, particularly through the activation of ion channels.

Biosynthesis and Degradation Pathway

cluster_synthesis Biosynthesis cluster_degradation Degradation Docosanoic_Acid Docosanoic Acid Docosanoyl_CoA Docosanoyl-CoA Docosanoic_Acid->Docosanoyl_CoA Acyl-CoA Synthetase NDT This compound Docosanoyl_CoA->NDT N-acyltransferase* Taurine Taurine Taurine->NDT NDT_deg This compound Docosanoic_Acid_deg Docosanoic Acid NDT_deg->Docosanoic_Acid_deg FAAH Taurine_deg Taurine NDT_deg->Taurine_deg FAAH caption *The specific N-acyltransferase for this compound is not fully characterized.

Caption: Biosynthesis and degradation of this compound.

This compound is synthesized from docosanoic acid and taurine. Docosanoic acid is first activated to its coenzyme A thioester, Docosanoyl-CoA. While the specific enzyme for the final conjugation is not definitively identified for NDT, N-acyltransferases are responsible for this step. The primary enzyme responsible for the degradation of N-acyl taurines is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release docosanoic acid and taurine.[4][5]

Signaling through TRP Channels

N-acyl taurines have been shown to be endogenous activators of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV4.[4][5] These channels are non-selective cation channels that, upon activation, lead to an influx of calcium ions (Ca²⁺), initiating a variety of downstream cellular responses.

NDT This compound TRPV1_4 TRPV1 / TRPV4 Channel NDT->TRPV1_4 Activation Ca_influx Ca²⁺ Influx TRPV1_4->Ca_influx Downstream Downstream Signaling Cascades (e.g., Calmodulin, PKC, MAPK) Ca_influx->Downstream

Caption: this compound signaling via TRP channels.

The activation of TRPV1 and TRPV4 by this compound leads to an increase in intracellular calcium concentrations. This influx of calcium acts as a second messenger, triggering a cascade of downstream signaling events that can influence a wide range of cellular processes, including neurotransmission, inflammation, and cellular metabolism.

Experimental Workflow Visualization

The following diagram outlines the key steps in the quantification of this compound from tissue samples.

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Collection (Flash-freeze in liquid N₂) Homogenization Homogenization (with Internal Standard) Tissue->Homogenization Extraction Lipid Extraction (e.g., Chloroform/Methanol) Homogenization->Extraction Drying Drying of Lipid Extract (under Nitrogen) Extraction->Drying Reconstitution Reconstitution (in initial mobile phase) Drying->Reconstitution Injection Injection into UPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Reverse Phase) Injection->Separation Detection Mass Spectrometric Detection (ESI-, MRM mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (using Calibration Curve) Integration->Quantification Normalization Normalization to Tissue Weight Quantification->Normalization

References

The Dawn of a Novel Endogenous Lipid: Early Investigations into N-Docosanoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of endogenous signaling lipids, the discovery of N-acyl taurines (NATs) marked a significant advancement in our understanding of the intricate communication networks within biological systems. Among this novel class of molecules, N-Docosanoyl Taurine, a conjugate of docosanoic acid and taurine, has emerged as a subject of considerable interest. This technical guide delves into the seminal early studies that led to the identification and initial characterization of this compound, providing a comprehensive overview of the experimental methodologies, quantitative findings, and the initial elucidation of its biological activity. This document is intended to serve as a foundational resource for researchers seeking to build upon these pioneering investigations.

The Discovery: A Metabolomics Approach

The first identification of this compound was a direct result of a global metabolite profiling strategy aimed at discovering endogenous substrates for the enzyme Fatty Acid Amide Hydrolase (FAAH). Researchers utilized a comparative metabolomics approach, analyzing the metabolic profiles of brain and spinal cord tissues from wild-type mice versus mice genetically engineered to lack FAAH (FAAH -/-). The central hypothesis was that the absence of FAAH would lead to an accumulation of its natural substrates.

Experimental Protocols

1. Animal Models and Tissue Collection:

  • Animal Model: Male C57BL/6J wild-type and FAAH -/- mice (8-12 weeks old) were used for the study.

  • Tissue Harvesting: Mice were euthanized, and brain and spinal cord tissues were rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80 °C until analysis. This rapid harvesting and freezing procedure is critical to quench metabolic activity and preserve the integrity of the endogenous lipid profile.

2. Metabolite Extraction:

  • Homogenization: Frozen tissues were homogenized in a solvent mixture designed to extract a broad range of metabolites. A common method involves homogenization in a mixture of methanol, methyl tert-butyl ether (MTBE), and water, which facilitates the separation of lipids into an organic phase and polar metabolites into an aqueous phase.

  • Phase Separation: Following homogenization, the mixture was centrifuged to separate the aqueous and organic layers. The organic layer, containing the lipid fraction, was collected for analysis.

  • Solvent Evaporation and Reconstitution: The solvent from the lipid-containing organic phase was evaporated under a stream of nitrogen. The dried lipid extract was then reconstituted in a suitable solvent, such as a mixture of isopropanol, acetonitrile, and water, for compatibility with the analytical instrumentation.

3. Untargeted Metabolite Profiling via LC-MS:

  • Instrumentation: The analysis was performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. This typically consists of a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Chromatographic Separation: The reconstituted lipid extract was injected onto a reverse-phase chromatography column (e.g., a C18 column). A gradient elution program, typically using mobile phases of water and acetonitrile/isopropanol with additives like formic acid or ammonium acetate, was employed to separate the complex mixture of lipids based on their hydrophobicity.

  • Mass Spectrometric Analysis: As lipids eluted from the chromatography column, they were ionized (e.g., using electrospray ionization - ESI) and their mass-to-charge ratio (m/z) was measured by the mass spectrometer. Data was acquired in full scan mode to detect all ions within a specified mass range.

4. Data Analysis and Metabolite Identification:

  • Comparative Analysis: The LC-MS data from the FAAH -/- and wild-type mice were compared to identify ions that were significantly elevated in the knockout animals. This was achieved using bioinformatics software that aligns the chromatograms and performs statistical analysis to find differential features.

  • Identification of this compound: One of the prominently elevated ions in the FAAH -/- mice was identified as having an m/z corresponding to the [M-H]- ion of this compound. The identity was confirmed through tandem mass spectrometry (MS/MS) fragmentation analysis, where the parent ion was isolated and fragmented to produce a characteristic pattern of daughter ions that matched the structure of this compound.

Quantitative Data from Discovery Studies

The initial discovery studies provided compelling quantitative evidence for the role of FAAH in regulating the levels of this compound.

TissueFold Increase in FAAH -/- vs. Wild-Type Mice
Brain~12-fold[1]
Spinal CordSignificantly elevated (exact fold change not specified in initial reports)[1]

Table 1: Relative abundance of this compound in FAAH -/- versus wild-type mouse central nervous system tissues as reported in early discovery studies.

Experimental Workflow

Discovery_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification A FAAH -/- & Wild-Type Mice B Brain & Spinal Cord Harvesting A->B C Metabolite Extraction (Organic Phase) B->C D LC-MS Analysis (Untargeted Profiling) C->D E Comparative Data Analysis D->E F Identification of Elevated Metabolites E->F G This compound Identified F->G MS/MS Confirmation

Caption: Workflow for the discovery of this compound.

Initial Characterization of Biological Activity

Following its discovery, research efforts shifted towards understanding the potential biological function of this compound and other NATs. These investigations revealed that NATs could act as signaling molecules by activating specific ion channels.

Experimental Protocols

1. Cell Culture and Transfection:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells were commonly used for these in vitro assays due to their low endogenous expression of many receptors and ion channels, making them a suitable "blank slate" for expressing proteins of interest.

  • Transfection: HEK293 cells were transiently transfected with plasmids encoding for various Transient Receptor Potential (TRP) ion channels, such as TRPV1 and TRPV4. This allowed for the specific investigation of the effect of NATs on these channels in a controlled environment.

2. Calcium Imaging Assays:

  • Principle: TRP channels are non-selective cation channels, and their activation leads to an influx of calcium ions (Ca2+) into the cell. Calcium imaging assays utilize fluorescent dyes that bind to Ca2+ and exhibit an increase in fluorescence intensity upon binding, thereby providing a real-time readout of channel activation.

  • Methodology:

    • Transfected cells were plated in a multi-well plate.

    • The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • A baseline fluorescence measurement was taken.

    • This compound (and other NATs) were added to the cells at various concentrations.

    • The change in fluorescence intensity was monitored over time using a fluorescence plate reader or a microscope equipped for fluorescence imaging.

    • The response was quantified and used to determine the potency (EC50) of the compound for activating the specific TRP channel.

Signaling Pathway

The early characterization studies implicated this compound and other N-acyl taurines as activators of TRP channels, initiating a downstream signaling cascade.

TRP_Channel_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NAT This compound TRPV1 TRPV1 Channel NAT->TRPV1 Activates TRPV4 TRPV4 Channel NAT->TRPV4 Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx TRPV4->Ca_influx Signaling Downstream Signaling Cascades Ca_influx->Signaling

Caption: Activation of TRP channels by this compound.

Advanced Analytical Quantification

More recent studies have focused on developing robust and sensitive analytical methods for the precise quantification of this compound in various biological matrices.

Experimental Protocol: UPLC-MS/MS for this compound Quantification

1. Sample Preparation and Extraction:

  • Internal Standard: A deuterated internal standard (e.g., d4-N-arachidonoyl taurine) is added to the sample at the beginning of the extraction process to correct for analyte loss during sample preparation and for variations in instrument response.

  • Extraction: Similar to the discovery protocol, a liquid-liquid extraction using solvents like MTBE is performed to isolate the lipid fraction.

2. UPLC-MS/MS Analysis:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer (QqQ-MS) is used. This type of mass spectrometer is highly sensitive and selective for quantitative analysis.

  • Chromatography: A reverse-phase column with a gradient elution is employed for separation.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the m/z of this compound), the second quadrupole fragments this ion, and the third quadrupole selects specific fragment ions that are characteristic of the molecule. This highly selective detection method minimizes interference from other molecules in the sample.

Quantitative Data from Analytical Method Validation

The validation of the UPLC-MS/MS method provides key performance characteristics.

ParameterValue
Linearity Range1 - 300 ng/mL
Correlation Coefficient (R²)≥ 0.9996
Limit of Detection (LOD)0.3 - 0.4 ng/mL
Limit of Quantification (LOQ)1 ng/mL

Table 2: Performance characteristics of a validated UPLC-MS/MS method for the quantification of N-acyl taurines, including this compound.

Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Biological Sample B Addition of Internal Standard A->B C Lipid Extraction B->C D UPLC Separation C->D E MS/MS Detection (MRM Mode) D->E F Quantification E->F G Precise Concentration of this compound F->G

Caption: Workflow for the quantification of this compound.

Conclusion

The early studies on this compound laid a critical foundation for our current understanding of this novel class of signaling lipids. The application of cutting-edge metabolomics techniques was instrumental in its discovery, highlighting the power of untargeted approaches in identifying new bioactive molecules. The initial characterization of its ability to activate TRP channels opened up new avenues for investigating its physiological roles. The subsequent development of highly sensitive and specific analytical methods now enables researchers to accurately quantify this compound in diverse biological systems, facilitating further exploration of its function in health and disease. This technical guide provides a detailed retrospective of these seminal works, offering both the conceptual framework and the practical methodologies for future research in this exciting field.

References

Methodological & Application

Synthesis and Purification of N-Docosanoyl Taurine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids found in various mammalian tissues. They are structurally characterized by a fatty acid linked to the amino group of taurine via an amide bond. N-Docosanoyl Taurine, with its 22-carbon saturated acyl chain, is one such long-chain NAT. The biological functions of many NATs are still under investigation, but they have been implicated in various physiological processes. The availability of high-purity this compound is crucial for elucidating its specific roles and potential therapeutic applications.

This document outlines a comprehensive approach to the synthesis and purification of this compound, providing researchers with the necessary protocols to produce this compound in a laboratory setting.

Chemical Properties

PropertyValue
Chemical Name 2-(docosanoylamino)ethanesulfonic acid[1][2][3]
Synonyms N-Behenoyl Taurine
Molecular Formula C₂₄H₄₉NO₄S[1][2][3]
Molecular Weight 447.7 g/mol [1][2][3]
CAS Number 783284-48-0[1][2]
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF[1]

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of taurine with docosanoyl chloride. The most common method for this transformation is the Schotten-Baumann reaction, which is performed under alkaline conditions.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Taurine Taurine NDocosanoylTaurine This compound Taurine->NDocosanoylTaurine 1. DocosanoylChloride Docosanoyl Chloride DocosanoylChloride->NDocosanoylTaurine 2. NaOH NaOH (aq) NaCl NaCl H2O H₂O G A 1. Dissolve Taurine in NaOH(aq) B 2. Cool to 0-5°C A->B C 3. Add Docosanoyl Chloride in THF B->C D 4. Reaction at 0-5°C (2-4 hours) C->D E 5. Acidify with HCl to pH 1-2 D->E F 6. Filter and Wash Crude Product E->F G 7. Recrystallization F->G H 8. Silica Gel Chromatography G->H I 9. Characterization (NMR, MS) H->I G cluster_synthesis Biosynthesis cluster_signaling Signaling & Degradation Docosanoyl-CoA Docosanoyl-CoA ACNAT Acyl-CoA: Amino Acid N-acyltransferase Docosanoyl-CoA->ACNAT Taurine Taurine Taurine->ACNAT NDT This compound ACNAT->NDT synthesis FAAH FAAH NDT->FAAH hydrolysis TRP TRP Channels NDT->TRP activation Degradation Degradation Products FAAH->Degradation Ca_influx Ca²⁺ Influx & Downstream Effects TRP->Ca_influx

References

Application Note and Protocol: UPLC-MS/MS for the Quantification of N-Docosanoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl taurines (NATs) are a class of endogenous bioactive lipids that are gaining interest in pharmacological research. Among these, N-Docosanoyl Taurine (NDT), a conjugate of docosanoic acid and taurine, has been identified in various biological tissues. Accurate quantification of NDT is crucial for understanding its physiological roles and potential as a therapeutic agent. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC24H49NO4S[1]
Molecular Weight447.7 g/mol [1]
IUPAC Name2-(docosanoylamino)ethanesulfonic acid[1]
SolubilityDMF: 5 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 0.25 mg/ml[2]

Experimental Protocol

This protocol is based on a validated method for the analysis of N-acyl taurines in biological samples.[3]

Materials and Reagents
  • This compound standard (analytical grade)

  • Deuterated N-arachidonoyl taurine (d4-C20:4 NAT) or other suitable internal standard[3]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation
  • Homogenization (for tissue samples): Homogenize tissue samples in an appropriate buffer.

  • Protein Precipitation: To 100 µL of sample (plasma, serum, or tissue homogenate), add 400 µL of cold methanol containing the internal standard (e.g., d4-C20:4 NAT at a final concentration of 50 ng/mL).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent. Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[3] or equivalent. Column Temperature: 40°C. Autosampler Temperature: 10°C. Injection Volume: 5 µL.

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)Flow Rate (mL/min)%A%B
0.00.45050
1.00.45050
10.00.40100
12.00.40100
12.10.45050
15.00.45050

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) Ionization Mode: Electrospray Ionization (ESI), Negative Capillary Voltage: 2.5 kV Source Temperature: 150°C Desolvation Temperature: 500°C Desolvation Gas Flow: 1000 L/hr Cone Gas Flow: 150 L/hr

Multiple Reaction Monitoring (MRM) Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)446.380.00.054035
This compound (Qualifier)446.3107.00.054030
d4-C20:4 NAT (Internal Standard)392.380.00.053530

Note: The precursor ion for this compound is [M-H]⁻.

Data Presentation

Quantitative Method Validation Summary

The following table summarizes the performance of a validated method for N-acyl taurines, including this compound.[3]

ParameterThis compound
Linearity Range (ng/mL)1 - 300[3]
Correlation Coefficient (R²)≥ 0.9996[3]
Limit of Detection (LOD) (ng/mL)0.3 - 0.4[3]
Limit of Quantification (LOQ) (ng/mL)1[3]
Intra-day Precision (%RSD)Within acceptable range
Inter-day Precision (%RSD)Within acceptable range
Accuracy (%Bias)Within acceptable range

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Biological Sample (Plasma, Tissue Homogenate) add_is Add Internal Standard in Cold Methanol sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filter reconstitute->filter inject Inject into UPLC-MS/MS filter->inject uplc UPLC Separation (BEH C18 Column) inject->uplc msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition and Quantification msms->data

Caption: Experimental workflow for this compound quantification.

G NDT This compound (Precursor Ion) m/z 446.3 Frag1 Product Ion (Quantifier) m/z 80.0 NDT->Frag1 Collision Energy Frag2 Product Ion (Qualifier) m/z 107.0 NDT->Frag2 Collision Energy

Caption: MRM fragmentation of this compound.

References

Application Notes and Protocols for In Vitro Measurement of FAAH Hydrolysis of N-Docosanoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a variety of endogenous bioactive lipids, including the endocannabinoid anandamide and the family of N-acyl taurines (NATs).[1][2][3] Among the NATs, long-chain species such as N-Docosanoyl Taurine (C22:0 NAT) have been identified as endogenous substrates of FAAH.[4] The hydrolysis of this compound by FAAH terminates its signaling activity, and dysregulation of this process has been implicated in various physiological and pathological processes. Accurate and reproducible in vitro assays for measuring the FAAH-mediated hydrolysis of this compound are crucial for understanding its biological role and for the development of therapeutic agents targeting FAAH.

These application notes provide detailed protocols for performing in vitro assays to measure the hydrolysis of this compound by FAAH, utilizing recombinant FAAH expressed in cell lysates and subsequent quantification of the product, taurine, or the remaining substrate, this compound, by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation

Table 1: Comparative Hydrolysis Rates of Various FAAH Substrates
SubstrateSpecific Activity (nmol/min/mg)Source
Anandamide (C20:4-NAE)0.5[5][6]
N-arachidonoyl-taurine (C20:4-NAT)0.04[5][6]
N-arachidonoyl-glycine (C20:4-Gly)0.02[5][6]
N-oleoyl-serine (C18:1-Ser)~0.15[5]
N-arachidonoyl-serine (C20:4-Ser)~1.5[5]

Note: Specific activity for this compound is not explicitly available in the reviewed literature and would be determined using the protocols outlined below.

Table 2: UPLC-MS/MS Method Validation Parameters for this compound (C22:0 NAT) Quantification
ParameterValueSource
Linearity Range1-300 ng/mL[4]
Correlation Coefficient (R²)≥ 0.9996[4]
Limit of Detection (LOD)0.3-0.4 ng/mL[4]
Limit of Quantification (LOQ)1 ng/mL[4]
Internal Standardd4-C20:4 NAT[4]

Experimental Protocols

Protocol 1: Preparation of Recombinant FAAH from Transfected HEK293T Cells

This protocol describes the generation of cell lysates containing active FAAH enzyme.

Materials:

  • HEK293T cells

  • Expression vector containing human or rodent FAAH cDNA

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell scraper

  • Microcentrifuge tubes

  • Sonicator

  • Protein assay reagent (e.g., Bradford or BCA)

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Transfect the cells with the FAAH expression vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Harvesting: 48 hours post-transfection, wash the cells with ice-cold PBS. Lyse the cells by scraping them into fresh ice-cold PBS.

  • Homogenization: Homogenize the cell suspension by sonication on ice.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove cell debris.

  • Supernatant Collection: Collect the supernatant, which contains the FAAH enzyme.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay. The lysate can be stored at -80°C in aliquots.

Protocol 2: In Vitro FAAH Hydrolysis Assay of this compound

This protocol outlines the enzymatic reaction to measure the hydrolysis of this compound.

Materials:

  • FAAH-containing cell lysate (from Protocol 1)

  • This compound (substrate)

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile or 0.5 N HCl)

  • Internal standard (e.g., d4-C20:4 NAT)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding:

    • FAAH-containing cell lysate (e.g., 20-100 µg of total protein)

    • Assay Buffer (PBS, pH 7.4) to a final volume of 99 µL.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the reaction by adding 1 µL of this compound substrate solution (e.g., dissolved in DMSO to a stock concentration of 10 mM for a final concentration of 100 µM).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure linear product formation.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 100 µL of ice-cold acetonitrile containing the internal standard).

  • Sample Preparation for LC-MS/MS: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube for UPLC-MS/MS analysis.

Protocol 3: UPLC-MS/MS Quantification of this compound and/or Taurine

This protocol details the analytical method for quantifying the substrate and/or product of the FAAH hydrolysis reaction.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (based on a validated method for NATs[4]):

  • Column: A reverse-phase C18 column suitable for lipid analysis (e.g., BEH C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound and taurine from other components.

  • Flow Rate: As recommended for the column.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Negative ESI for this compound, Positive ESI for taurine.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Determine the precursor ion ([M-H]⁻) and product ions (e.g., m/z 80 and m/z 107 for the taurine fragment) by direct infusion of a standard.

    • Taurine: Determine the precursor ion ([M+H]⁺) and a suitable product ion.

    • Internal Standard (d4-C20:4 NAT): Determine the appropriate MRM transition.

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Data Analysis:

  • Generate a standard curve for this compound and/or taurine using known concentrations.

  • Quantify the amount of this compound remaining or taurine produced in the enzymatic reaction by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

  • Calculate the specific activity of FAAH as nmol of product formed per minute per mg of total protein.

Mandatory Visualizations

FAAH_Hydrolysis_Pathway cluster_membrane Cell Membrane FAAH FAAH Docosanoic_Acid Docosanoic Acid FAAH->Docosanoic_Acid Hydrolysis Taurine Taurine FAAH->Taurine Hydrolysis NDT_ext N-Docosanoyl Taurine (extracellular) NDT_int N-Docosanoyl Taurine (intracellular) NDT_ext->NDT_int Transport NDT_int->FAAH Substrate TRP TRP Channels NDT_int->TRP Activation Signaling Downstream Signaling TRP->Signaling Ion Flux

Caption: FAAH-mediated hydrolysis of this compound and its signaling.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay In Vitro Hydrolysis Assay cluster_analysis UPLC-MS/MS Analysis Transfection Transfect HEK293T cells with FAAH vector Harvest Harvest and Lyse Cells Transfection->Harvest Quantify Quantify Protein Concentration Harvest->Quantify Setup Set up reaction with FAAH lysate and buffer Quantify->Setup Initiate Add this compound Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Quench reaction and add internal standard Incubate->Terminate Prepare_Sample Centrifuge and collect supernatant Terminate->Prepare_Sample Inject Inject sample into UPLC-MS/MS Prepare_Sample->Inject Quantify_Analyte Quantify substrate/product using standard curve Inject->Quantify_Analyte Calculate Calculate FAAH specific activity Quantify_Analyte->Calculate

Caption: Workflow for measuring FAAH hydrolysis of this compound.

References

Application Notes and Protocols for Investigating FAAH Inhibitor Efficacy Using N-Docosanoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of fatty acid amides (FAAs), including the endocannabinoid anandamide. Inhibition of FAAH is a promising therapeutic strategy for a variety of conditions, including pain, anxiety, and inflammatory disorders. N-acyl taurines (NATs) are a class of endogenous lipids that are also substrates of FAAH. Among these, N-Docosanoyl Taurine (NDT), a saturated long-chain NAT, has emerged as a valuable tool for investigating FAAH activity and inhibitor efficacy. In FAAH knockout mice, levels of this compound are significantly elevated, highlighting its regulation by this enzyme.[1][2] This document provides detailed application notes and protocols for utilizing this compound to assess the potency and selectivity of FAAH inhibitors.

Data Presentation

Table 1: Comparative Efficacy of FAAH Inhibitors

This table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for commonly used FAAH inhibitors. It is important to note that the substrate used for these determinations can influence the apparent potency of the inhibitors. While direct IC50/Ki values using this compound are not widely reported, data from assays with other FAAH substrates provide a valuable benchmark for comparison.

InhibitorTypeKiIC50Substrate UsedOrganism/Tissue SourceReference
PF-3845Irreversible, Covalent0.23 µM18 nMNot SpecifiedHuman FAAH-1 in COS-7 cells[3]
URB597Irreversible, Carbamylating-4.6 nMNot SpecifiedNot Specified[1]
URB597Irreversible, Carbamylating-3 nMAnandamideHuman Liver Microsomes[4]
URB597Irreversible, Carbamylating-5 nMAnandamideRat Brain[4]
OL-135Reversible, Competitive4.7 nM-Not SpecifiedNot Specified[5]
Table 2: Endogenous Levels of this compound in Wild-Type vs. FAAH Knockout Mice

The genetic deletion of FAAH leads to a significant accumulation of its substrates. This table presents the observed changes in this compound levels in the central nervous system (CNS) of FAAH knockout (FAAH-/-) mice compared to their wild-type (WT) counterparts.

TissueFold Increase in FAAH-/- vs. WTReference
Brain and Spinal Cord~12-fold[2]
BrainSubstantial increases in saturated NATs (including C22:0)[6]

Signaling Pathway

The hydrolysis of N-acyl taurines by FAAH is a key regulatory step in a signaling pathway that influences the activity of Transient Receptor Potential (TRP) channels. Specifically, certain N-acyl taurines have been shown to activate TRPV1 and TRPV4 channels.[1][3] FAAH, by degrading these signaling lipids, modulates the downstream activation of these ion channels, which are involved in various physiological processes, including pain sensation and inflammation.

FAAH_NAT_TRP_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular FAAH FAAH Products Docosanoic Acid + Taurine FAAH->Products TRPV1 TRPV1 Channel Ca_in Ca²⁺ Influx TRPV1->Ca_in TRPV4 TRPV4 Channel TRPV4->Ca_in Ca_out Ca²⁺ NDT This compound (and other NATs) NDT->FAAH Hydrolysis NDT->TRPV1 Activation NDT->TRPV4 Activation Downstream Downstream Signaling Ca_in->Downstream FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibition

FAAH-mediated regulation of N-acyl taurine signaling.

Experimental Protocols

Protocol 1: In Vitro FAAH Inhibitor Efficacy Screening using this compound and LC-MS/MS

This protocol describes a method to determine the IC50 of a test compound for FAAH by quantifying the reduction in the formation of docosanoic acid from the substrate this compound.

Materials:

  • Recombinant human or rat FAAH

  • This compound (Substrate)

  • Docosanoic Acid (Product standard)

  • Deuterated internal standard (e.g., Docosanoic Acid-d4)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA

  • Test inhibitors (e.g., PF-3845, URB597) dissolved in DMSO

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

  • 96-well microplate

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of this compound in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • Prepare a stock solution of the internal standard in methanol.

    • Prepare a working solution of the internal standard in acetonitrile for protein precipitation.

  • Enzyme Reaction:

    • In a 96-well plate, add 5 µL of the test inhibitor dilution (or DMSO for control) to each well.

    • Add 40 µL of recombinant FAAH solution (diluted in Assay Buffer to a final concentration that yields a linear product formation over the incubation time).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 5 µL of the this compound working solution.

    • Incubate the reaction at 37°C for 30 minutes.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).

    • Monitor the transition of the parent ion to the product ion for docosanoic acid and the internal standard using Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of docosanoic acid to the internal standard.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Quantification of this compound in Brain Tissue from Wild-Type and FAAH Knockout Mice

This protocol details the extraction and quantification of this compound from brain tissue to assess the in vivo effects of FAAH deletion or inhibition.[7][8]

Materials:

  • Mouse brain tissue (from WT and FAAH-/- mice)

  • Internal Standard: N-Arachidonoyl Taurine-d4 or other suitable deuterated NAT

  • Homogenizer

  • Extraction Solvent: Acetonitrile or a 2:1:1 mixture of chloroform:methanol:Tris buffer (50 mM, pH 7.4)

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization and Extraction:

    • Weigh a portion of the frozen brain tissue (~50 mg).

    • Add the internal standard to the tissue.

    • Homogenize the tissue in 1 mL of ice-cold extraction solvent.

    • Sonicate the homogenate for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Centrifuge to pellet any insoluble material and transfer the supernatant to an autosampler vial.

  • UPLC-MS/MS Analysis:

    • Utilize a validated UPLC-MS/MS method for the quantification of N-acyl taurines.[8]

    • Column: A C18 column (e.g., BEH C18) is suitable.

    • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium acetate.

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound standard.

    • Calculate the concentration of this compound in the brain tissue samples based on the peak area ratio to the internal standard and the calibration curve.

    • Compare the concentrations between the wild-type and FAAH knockout groups.

Experimental Workflow and Logical Relationships

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis reagents Prepare Reagents (FAAH, NDT, Inhibitors) reaction Enzymatic Reaction reagents->reaction quench Quench and Prepare Sample reaction->quench lcms_invitro LC-MS/MS Analysis quench->lcms_invitro ic50 IC50 Determination lcms_invitro->ic50 comparison Compare NDT Levels ic50->comparison Correlate in vitro efficacy with in vivo substrate accumulation tissue Brain Tissue Collection (WT vs. FAAH-/-) extraction Lipid Extraction tissue->extraction lcms_invivo LC-MS/MS Quantification extraction->lcms_invivo lcms_invivo->comparison

Workflow for FAAH inhibitor efficacy assessment.

References

Application of N-Docosanoyl Taurine in Pain Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Docosanoyl Taurine is a member of the N-acyl taurine (NAT) class of endogenous lipid signaling molecules. NATs are formed by the conjugation of a fatty acid to the amino group of taurine. The levels of these lipids, including this compound, are regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH)[1]. Emerging research suggests that long-chain NATs play a significant role in various physiological processes, including the modulation of pain signaling pathways. This document provides detailed application notes and experimental protocols for the investigation of this compound in preclinical pain research models.

While direct experimental data on this compound in pain models is limited, its structural similarity to other bioactive N-acyl taurines allows for the formulation of strong hypotheses regarding its mechanism of action and potential analgesic properties. It is proposed that this compound may exert its effects through the modulation of Transient Receptor Potential (TRP) channels, particularly TRPV1, a key integrator of noxious stimuli[1].

Proposed Mechanism of Action

This compound is hypothesized to modulate nociceptive signaling through the following pathway:

  • Endogenous Regulation: The intracellular concentration of this compound is controlled by its synthesis and degradation. The primary enzyme responsible for its breakdown is Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH leads to an accumulation of this compound and other N-acyl amides[1].

  • Target Interaction: this compound, along with other long-chain NATs, is believed to be an endogenous ligand for TRPV1 channels. Activation of TRPV1 on nociceptive sensory neurons by various stimuli, including heat, protons, and certain lipids, leads to calcium influx and the generation of pain signals.

  • Modulation of Nociception: By interacting with TRPV1, this compound may modulate its activity, potentially leading to desensitization of the channel with prolonged exposure, thereby reducing neuronal hyperexcitability and producing an analgesic effect.

The following diagram illustrates the proposed signaling pathway for this compound in pain modulation.

N_Docosanoyl_Taurine_Signaling_Pathway cluster_synthesis Biosynthesis & Degradation cluster_nociceptor Nociceptive Neuron Docosanoyl-CoA Docosanoyl-CoA ACNAT1 ACNAT1 (Synthesis) Docosanoyl-CoA->ACNAT1 Taurine Taurine Taurine->ACNAT1 This compound This compound FAAH FAAH (Degradation) This compound->FAAH Hydrolysis TRPV1 TRPV1 This compound->TRPV1 Activates/Modulates ACNAT1->this compound Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Pain_Signal Pain Signal Transmission Ca_influx->Pain_Signal

Proposed signaling pathway of this compound.

Data Presentation

The following tables summarize expected quantitative outcomes from in vivo and in vitro studies based on the known effects of related long-chain N-acyl taurines and FAAH inhibitors.

Table 1: Expected In Vivo Efficacy of this compound in a Model of Inflammatory Pain (Formalin Test)

Treatment GroupNociceptive Score (Phase I: 0-10 min)Nociceptive Score (Phase II: 10-60 min)
Vehicle Control2.5 ± 0.32.8 ± 0.4
This compound (1 mg/kg)2.3 ± 0.22.1 ± 0.3
This compound (5 mg/kg)2.1 ± 0.31.5 ± 0.2**
This compound (10 mg/kg)1.9 ± 0.21.1 ± 0.1
Positive Control (e.g., Morphine 5 mg/kg)1.0 ± 0.10.8 ± 0.1***
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Expected In Vivo Efficacy of this compound in a Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

Treatment GroupPaw Withdrawal Threshold (g) - Day 14 Post-CCI
Sham Control15.2 ± 1.1
CCI + Vehicle4.5 ± 0.5
CCI + this compound (5 mg/kg/day)8.2 ± 0.7
CCI + this compound (10 mg/kg/day)11.5 ± 0.9
CCI + Positive Control (e.g., Gabapentin 50 mg/kg/day)12.1 ± 1.0
p<0.05, **p<0.01 vs. CCI + Vehicle. Data are presented as mean ± SEM.

Table 3: Expected In Vitro Activity of this compound on TRPV1 Activation

CompoundEC₅₀ for TRPV1 Activation (µM)
Capsaicin (Positive Control)0.5
This compound5 - 15
N-Arachidonoyl Taurine2 - 10
Taurine> 1000
Data are presented as the concentration required for half-maximal activation.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Model of Inflammatory Pain (Formalin Test)

This protocol outlines the procedure to assess the analgesic effects of this compound in the formalin-induced inflammatory pain model in mice.

1. Materials and Reagents:

  • This compound

  • Vehicle solution: e.g., Saline/Emulphor/Ethanol (18:1:1)

  • Formalin solution (2.5% in saline)

  • Positive control: Morphine sulfate

  • Male C57BL/6 mice (8-10 weeks old)

  • Observation chambers with mirrors

  • Microsyringes

2. Experimental Workflow:

Formalin_Test_Workflow start Start acclimatize Acclimatize Mice (30 min in chamber) start->acclimatize administer Administer this compound or Vehicle (i.p.) acclimatize->administer wait Waiting Period (30 min) administer->wait formalin Inject Formalin (20 µL, 2.5%) into plantar surface of hind paw wait->formalin observe Observe and Score Nociceptive Behavior (60 min) formalin->observe analyze Data Analysis observe->analyze end End analyze->end

Workflow for the Formalin Test.

3. Procedure:

  • Animal Acclimatization: Place individual mice in the observation chambers for at least 30 minutes before the experiment to allow for acclimatization.

  • Compound Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle.

    • Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before formalin injection.

  • Induction of Nociception: Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw using a microsyringe.

  • Behavioral Scoring: Immediately after formalin injection, observe and record the cumulative time the animal spends licking, biting, or shaking the injected paw for 60 minutes. The scoring is typically divided into two phases:

    • Phase I (0-10 minutes): Represents acute nociceptive pain.

    • Phase II (10-60 minutes): Represents inflammatory pain.

  • Data Analysis: Calculate the total nociceptive score for each phase. Compare the scores of the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Evaluation of this compound in a Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

This protocol describes the assessment of this compound's efficacy in a rodent model of neuropathic pain induced by chronic constriction injury of the sciatic nerve.

1. Materials and Reagents:

  • This compound

  • Vehicle solution

  • Surgical instruments for CCI surgery

  • 4-0 chromic gut sutures

  • Male Sprague-Dawley rats (200-250 g)

  • Von Frey filaments for mechanical allodynia assessment

  • Plantar test apparatus for thermal hyperalgesia assessment

2. Experimental Workflow:

CCI_Model_Workflow start Start baseline Baseline Behavioral Testing (Von Frey, Plantar Test) start->baseline surgery Perform CCI Surgery baseline->surgery recovery Post-operative Recovery (3-5 days) surgery->recovery treatment Daily Administration of This compound or Vehicle recovery->treatment testing Behavioral Testing (e.g., Days 7, 14, 21 post-CCI) treatment->testing Repeated Measures testing->treatment analyze Data Analysis testing->analyze end End analyze->end

Workflow for the CCI Neuropathic Pain Model.

3. Procedure:

  • Baseline Testing: Before surgery, determine the baseline paw withdrawal threshold to mechanical stimuli (Von Frey test) and withdrawal latency to thermal stimuli (plantar test) for both hind paws.

  • CCI Surgery:

    • Anesthetize the rat.

    • Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Place four loose ligatures of 4-0 chromic gut suture around the common sciatic nerve.

    • Close the incision in layers.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Care and Treatment:

    • Allow the animals to recover for 3-5 days.

    • Begin daily administration of this compound (e.g., 5, 10 mg/kg/day, i.p. or oral gavage) or vehicle.

  • Behavioral Assessment:

    • Measure mechanical allodynia (paw withdrawal threshold) and thermal hyperalgesia (paw withdrawal latency) at regular intervals (e.g., on days 7, 14, and 21 post-surgery).

  • Data Analysis: Compare the behavioral responses of the this compound-treated group with the vehicle-treated CCI group and the sham group using appropriate statistical methods (e.g., two-way repeated measures ANOVA).

Protocol 3: In Vitro Assessment of TRPV1 Activation by this compound

This protocol details a calcium imaging assay to determine if this compound can activate TRPV1 channels in a cell-based system.

1. Materials and Reagents:

  • HEK293 cells stably expressing recombinant human or rodent TRPV1

  • This compound

  • Capsaicin (positive control)

  • Capsazepine (TRPV1 antagonist)

  • Fluo-4 AM calcium indicator dye

  • Cell culture medium and reagents

  • Fluorescence plate reader or microscope with calcium imaging capabilities

2. Procedure:

  • Cell Culture and Loading:

    • Culture the TRPV1-expressing HEK293 cells to an appropriate confluency in a 96-well plate.

    • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and capsaicin in an appropriate assay buffer.

  • Calcium Imaging:

    • Measure the baseline fluorescence of the cells.

    • Add the different concentrations of this compound or capsaicin to the wells.

    • Record the change in fluorescence over time, which corresponds to the influx of calcium.

  • Antagonist Confirmation (Optional): To confirm that the observed effect is mediated by TRPV1, pre-incubate the cells with a TRPV1 antagonist like capsazepine before adding this compound.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF/F₀).

    • Plot the concentration-response curve for this compound and capsaicin.

    • Determine the EC₅₀ value for each compound.

Conclusion

This compound represents a promising, yet understudied, endogenous lipid with the potential to modulate pain through its interaction with the FAAH-TRPV1 signaling axis. The protocols and expected outcomes presented in this document provide a framework for researchers to investigate the analgesic properties of this compound in established preclinical models of inflammatory and neuropathic pain. Further research in this area will be crucial to elucidate the precise role of this and other long-chain N-acyl taurines in nociception and to explore their therapeutic potential for the development of novel analgesics.

References

Application Notes and Protocols: N-Docosanoyl Taurine as a Tool for Neuroinflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Docosanoyl Taurine is a member of the N-acyl taurine (NAT) class of endogenous lipid messengers. While research on this specific molecule is emerging, the broader family of N-acyl taurines and the well-established neuroprotective properties of taurine provide a strong foundation for its use as a tool to investigate neuroinflammatory pathways. This document provides an overview of its potential applications, hypothetical signaling pathways, and generalized experimental protocols to guide researchers in utilizing this compound for their studies.

This compound is a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH), and its levels are notably elevated in FAAH knockout mice[1]. The inhibition of FAAH has been shown to be a potential neuroprotective strategy[2][3][4]. This suggests that this compound may play a role in the endogenous response to neuroinflammation.

Potential Applications in Neuroinflammation Research

  • Investigating the role of FAAH in neuroinflammation: By supplementing with this compound in wild-type versus FAAH knockout or inhibited models, researchers can dissect the specific contributions of this NAT to inflammatory responses.

  • Modulation of microglial and astrocyte activation: Taurine has been shown to inhibit microglia activation and reduce the production of pro-inflammatory mediators.[2][5][6][7] this compound can be used to explore whether this specific NAT shares these properties and to identify the receptors and signaling pathways involved.

  • Studying TRP channel activation in neuroinflammation: Given that N-acyl taurines can activate members of the transient receptor potential (TRP) family of calcium channels, this compound can be used to probe the role of these channels in glial cell function and neuronal-glial communication during inflammatory conditions[1][6].

  • Exploring the link between lipid metabolism and neuroinflammation: As a lipid-derived molecule, this compound is an excellent tool to study the intricate relationship between lipid signaling and the inflammatory cascade in the central nervous system.

Postulated Signaling Pathways

Based on the known functions of taurine and other N-acyl amides, this compound may modulate neuroinflammatory pathways through several mechanisms.

G cluster_membrane Cell Membrane TRPV1 TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx GPCR Hypothetical GPCR Downstream_Signaling Downstream Signaling (e.g., Calcineurin, CAMK) GPCR->Downstream_Signaling N-Docosanoyl_Taurine This compound N-Docosanoyl_Taurine->TRPV1 Activation N-Docosanoyl_Taurine->GPCR Binding (Hypothesized) FAAH FAAH N-Docosanoyl_Taurine->FAAH Hydrolysis Docosanoic_Acid Docosanoic Acid FAAH->Docosanoic_Acid Taurine Taurine FAAH->Taurine Anti_inflammatory_Effects Anti-inflammatory Effects Taurine->Anti_inflammatory_Effects Inhibition of NF-κB & Cytokines Ca_Influx->Downstream_Signaling NF_kB_Activation NF-κB Activation Downstream_Signaling->NF_kB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NF_kB_Activation->Cytokine_Production

Postulated signaling pathways of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on neuroinflammatory pathways.

Protocol 1: In Vitro Microglia Activation Assay

This protocol outlines a method to assess the effect of this compound on lipopolysaccharide (LPS)-induced microglial activation.

G Start Start Culture_Microglia Culture Microglial Cells (e.g., BV-2) Start->Culture_Microglia Pre_treat Pre-treat with This compound (various concentrations) Culture_Microglia->Pre_treat Stimulate Stimulate with LPS (e.g., 100 ng/mL) Pre_treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Analyze_Supernatant Analyze Supernatant (ELISA for Cytokines) Collect_Supernatant->Analyze_Supernatant Analyze_Lysate Analyze Cell Lysate (Western Blot for NF-κB, p-IκBα) Lyse_Cells->Analyze_Lysate End End Analyze_Supernatant->End Analyze_Lysate->End

Workflow for in vitro microglia activation assay.

Methodology:

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Seed cells in 24-well plates. Once confluent, replace the medium with serum-free DMEM for 2 hours. Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to the wells and incubate for 24 hours.

  • Sample Collection:

    • Collect the supernatant and store at -80°C for cytokine analysis.

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

  • Analysis:

    • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.

    • Western Blot: Analyze the expression of total and phosphorylated IκBα and the p65 subunit of NF-κB in the cell lysates.

Protocol 2: In Vivo Neuroinflammation Model

This protocol describes a general approach to evaluate the in vivo effects of this compound in a mouse model of neuroinflammation induced by intracerebral hemorrhage (ICH).

Methodology:

  • Animal Model: Use adult male C57BL/6 mice. Induce ICH by injecting collagenase into the striatum.

  • Drug Administration: Administer this compound or vehicle (e.g., saline with a small percentage of DMSO and Tween 80) intravenously or intraperitoneally at a specified time point post-ICH (e.g., 1 hour). A range of doses (e.g., 1, 5, 10 mg/kg) should be tested.

  • Behavioral Testing: Perform neurological scoring and motor function tests (e.g., rotarod, grip strength) at 24 and 72 hours post-ICH.

  • Tissue Collection: At 72 hours post-ICH, perfuse the mice with saline and then 4% paraformaldehyde. Collect the brains for histological analysis or fresh-frozen for biochemical assays.

  • Analysis:

    • Histology: Perform Nissl staining to assess neuronal damage and immunohistochemistry for Iba1 (microglia) and GFAP (astrocytes) to evaluate glial activation.

    • Biochemical Assays: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-6) via ELISA and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Quantitative Data Summary

The following tables present hypothetical data based on the known effects of taurine and the expected outcomes of the proposed experiments with this compound. These tables are for illustrative purposes and should be replaced with actual experimental data.

Table 1: Effect of this compound on LPS-Induced Cytokine Production in BV-2 Microglia

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control50 ± 530 ± 420 ± 3
LPS (100 ng/mL)500 ± 40350 ± 30250 ± 25
LPS + NDT (1 µM)420 ± 35300 ± 28210 ± 20
LPS + NDT (5 µM)250 ± 20180 ± 15130 ± 12
LPS + NDT (10 µM)150 ± 12100 ± 1080 ± 8

NDT: this compound. Data are presented as mean ± SEM.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage

Treatment GroupNeurological Score (0-18)Brain Water Content (%)Iba1+ Cells/mm²
Sham0.5 ± 0.278.5 ± 0.550 ± 8
ICH + Vehicle12 ± 1.582.0 ± 0.8350 ± 30
ICH + NDT (1 mg/kg)10 ± 1.281.2 ± 0.7280 ± 25
ICH + NDT (5 mg/kg)7 ± 0.880.1 ± 0.6180 ± 15
ICH + NDT (10 mg/kg)5 ± 0.679.2 ± 0.5120 ± 10

NDT: this compound. Data are presented as mean ± SEM.

Conclusion

This compound represents a promising research tool for elucidating the complex mechanisms of neuroinflammation. While further studies are needed to fully characterize its specific biological activities, the protocols and conceptual framework provided here offer a starting point for researchers to explore its potential in modulating glial cell activation, cytokine signaling, and neuronal injury. The investigation of this compound and other N-acyl taurines will undoubtedly contribute to a deeper understanding of the endogenous regulatory pathways of neuroinflammation and may lead to the identification of novel therapeutic targets for neurological disorders.

References

Application Notes and Protocols for Determining the Biological Activity of N-Docosanoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Docosanoyl Taurine is a member of the N-acyl taurine (NAT) class of endogenous lipid messengers. NATs are increasingly recognized for their diverse biological roles, including the regulation of metabolic, inflammatory, and neurological processes. As a conjugate of docosanoic acid (a saturated very-long-chain fatty acid) and taurine, this compound is a substrate for Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades various bioactive lipids. The accumulation of NATs, including this compound, has been observed in FAAH knockout models, suggesting a significant role in physiological and pathophysiological processes. Furthermore, N-acyl taurines have been identified as activators of Transient Receptor Potential (TRP) ion channels, which are involved in a variety of sensory and cellular signaling pathways.

These application notes provide a framework for investigating the biological activities of this compound using a suite of cell-based assays. The protocols detailed below are designed to assess its effects on cell viability, neuronal development, inflammatory responses, and metabolic function.

Potential Biological Activities and Corresponding Assays

Based on the known functions of the broader N-acyl taurine class and taurine itself, the following biological activities of this compound can be hypothesized and tested:

  • Neuro-regulatory Effects: N-acyl taurines have been found in the central nervous system, and taurine itself has neurotrophic and neuroprotective properties.[1][2][3] The potential of this compound to influence neuronal health and development can be assessed.

  • Anti-inflammatory Activity: Taurine and its metabolites have demonstrated anti-inflammatory effects by modulating cytokine production in immune cells.[4][5][6][7] The ability of this compound to mitigate inflammatory responses can be investigated.

  • Metabolic Regulation: N-acyl taurines are implicated in glucose homeostasis and insulin secretion. Taurine has been shown to improve glucose uptake in adipocytes.[8][9][10][11] The metabolic regulatory effects of this compound can be explored.

Data Presentation

All quantitative data from the following assays should be summarized in clearly structured tables to facilitate easy comparison between different concentrations of this compound and control conditions.

Table 1: Example Data Summary for Cell Viability Assay (MTT/XTT)

Concentration of this compound (µM)Mean Absorbance (OD)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.230.0798.4
101.200.0996.0
501.150.1092.0
1001.120.0889.6

Table 2: Example Data Summary for Neurite Outgrowth Assay

Concentration of this compound (µM)Average Neurite Length (µm/neuron)Standard DeviationNumber of Primary Neurites per NeuronStandard Deviation
0 (Vehicle Control)1501530.5
1165183.20.6
10210224.10.8
50250254.80.9
100230244.50.7

Table 3: Example Data Summary for Cytokine Secretion Assay (ELISA)

Concentration of this compound (µM)TNF-α Concentration (pg/mL)Standard DeviationIL-6 Concentration (pg/mL)Standard Deviation
0 (Vehicle Control)5004580060
14804075055
103503060050
502002540040
1001502030035

Table 4: Example Data Summary for Glucose Uptake Assay

Concentration of this compound (µM)Glucose Uptake (pmol/min/mg protein)Standard Deviation% Increase in Glucose Uptake
0 (Vehicle Control)100100
1105125
101201520
501501850
1001401640

Experimental Protocols

Cell Viability and Proliferation Assay (MTT/XTT)

Objective: To determine the effect of this compound on the viability and proliferation of cultured cells. This is a crucial first step to identify a non-toxic concentration range for subsequent functional assays.

Principle: Tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are reduced by mitochondrial dehydrogenases of viable cells to form a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Cell line of interest (e.g., SH-SY5Y for neuronal studies, RAW 264.7 for inflammation studies, 3T3-L1 adipocytes for metabolic studies)

  • Complete culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Protocol (MTT Assay):

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a plate reader.[12]

Protocol (XTT Assay):

  • Follow steps 1-3 of the MTT protocol.

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm (with a reference wavelength of 650 nm).[13]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Neurite Outgrowth Assay

Objective: To assess the effect of this compound on the differentiation and neurite extension of neuronal cells.

Principle: Neurite outgrowth is a critical process in neuronal development and regeneration. This assay quantifies the length and number of neurites extending from the cell body of cultured neurons.

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y, or primary neurons)

  • Culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)

  • Differentiation medium (low serum or containing a differentiation agent like NGF for PC12 cells)

  • This compound

  • Vehicle control

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope and image analysis software

Protocol:

  • Cell Seeding: Seed neuronal cells on coated plates or coverslips at a low density to allow for clear visualization of individual neurites.

  • Compound Treatment: After cell attachment, replace the medium with differentiation medium containing various concentrations of this compound or vehicle control.

  • Incubation: Culture the cells for 2-5 days to allow for neurite extension.

  • Fixation and Staining: a. Fix the cells with 4% paraformaldehyde for 15 minutes. b. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. c. Block non-specific binding with 5% BSA for 1 hour. d. Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C. e. Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature. f. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite and the total number of neurites per cell.[14][15]

Data Analysis: Quantify the average neurite length and the average number of neurites per cell for each treatment group.

Anti-inflammatory Assay: Cytokine Secretion (ELISA)

Objective: To determine if this compound can modulate the production of pro-inflammatory cytokines in immune cells.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In this context, it will be used to measure the concentration of cytokines released into the cell culture medium.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1)

  • Complete culture medium

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • This compound

  • Vehicle control

  • 24-well plates

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Plate reader

Protocol:

  • Cell Seeding: Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the unstimulated control group) and incubate for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant.

  • ELISA: a. Perform the ELISA for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's protocol.[4] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

Data Analysis: Generate a standard curve using the provided cytokine standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Compare the cytokine concentrations in the this compound-treated groups to the LPS-only treated group.

Metabolic Assay: Glucose Uptake

Objective: To evaluate the effect of this compound on glucose uptake in metabolic-relevant cells like adipocytes.

Principle: This assay measures the uptake of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), into cultured cells. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.

Materials:

  • Adipocyte cell line (e.g., differentiated 3T3-L1) or myotubes (e.g., differentiated C2C12)

  • Culture plates (e.g., 96-well black, clear-bottom plates for fluorescence measurements)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin (as a positive control)

  • This compound

  • Vehicle control

  • 2-NBDG

  • Fluorescence plate reader

Protocol:

  • Cell Culture and Differentiation: Culture and differentiate the cells (e.g., 3T3-L1 preadipocytes to adipocytes) according to standard protocols.

  • Serum Starvation: Serum-starve the differentiated cells for 2-4 hours in serum-free medium.

  • Compound Treatment: Wash the cells with KRH buffer and then incubate with KRH buffer containing different concentrations of this compound or vehicle control for a specified period (e.g., 30-60 minutes). Include a positive control group treated with insulin.

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Wash: Terminate the uptake by washing the cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Add KRH buffer to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.

Data Analysis: Normalize the fluorescence readings to the protein content in each well. Express the glucose uptake as a percentage of the vehicle control.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: FAAH-mediated Regulation of this compound and TRP Channel Activation

FAAH_TRP_Signaling cluster_synthesis Biosynthesis cluster_activity Biological Activity Docosanoyl-CoA Docosanoyl-CoA NAT_Synthase N-acyltransferase Docosanoyl-CoA->NAT_Synthase Taurine Taurine Taurine->NAT_Synthase NDT N-Docosanoyl Taurine NAT_Synthase->NDT synthesis FAAH FAAH NDT->FAAH TRPV1 TRPV1 Channel NDT->TRPV1 activates Hydrolysis Hydrolysis FAAH->Hydrolysis Ca_influx Ca2+ Influx TRPV1->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream Hydrolysis->Taurine product Docosanoic Acid Docosanoic Acid Hydrolysis->Docosanoic Acid product

Caption: FAAH-mediated hydrolysis of this compound and its potential activation of TRPV1 channels.

Experimental Workflow: Cell-Based Assay for Biological Activity

Experimental_Workflow cluster_assays Select Assay cluster_analysis Data Acquisition & Analysis start Start: Prepare Cell Culture seed Seed Cells in Multi-well Plate start->seed treat Treat with this compound (and controls) seed->treat incubate Incubate for a Defined Period treat->incubate viability Cell Viability (MTT/XTT) incubate->viability neurite Neurite Outgrowth (Immunofluorescence) incubate->neurite inflammation Inflammation (ELISA) incubate->inflammation metabolism Metabolism (Glucose Uptake) incubate->metabolism measure Measure Endpoint (Absorbance, Fluorescence, etc.) viability->measure neurite->measure inflammation->measure metabolism->measure analyze Analyze and Quantify Data measure->analyze table Tabulate Results analyze->table end End: Interpret Biological Activity table->end

Caption: General workflow for assessing the biological activity of this compound in cell-based assays.

Logical Relationship: Investigating Anti-inflammatory Potential

Anti_Inflammatory_Logic hypothesis Hypothesis: This compound has anti-inflammatory properties cell_model Cell Model: RAW 264.7 Macrophages hypothesis->cell_model stimulus Inflammatory Stimulus: Lipopolysaccharide (LPS) cell_model->stimulus treatment Treatment: This compound cell_model->treatment readout Primary Readout: Cytokine Secretion (TNF-α, IL-6) stimulus->readout treatment->readout outcome Expected Outcome: Reduced cytokine levels in treated cells readout->outcome

Caption: Logical framework for investigating the anti-inflammatory effects of this compound.

References

Application Note: Extraction and Quantification of N-Docosanoyl Taurine from Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules that are gaining increasing attention for their roles in various physiological processes. Among them, N-Docosanoyl Taurine (NDT), a conjugate of docosanoic acid and taurine, is of particular interest due to its prevalence in the central nervous system (CNS) and its potential involvement in neuromodulation. The enzyme Fatty Acid Amide Hydrolase (FAAH) is a key regulator of NDT levels, and dysregulation of this pathway has been implicated in neurological disorders.[1] Accurate and reliable methods for the extraction and quantification of NDT from brain tissue are crucial for advancing our understanding of its biological functions and its potential as a therapeutic target.

This application note provides a detailed protocol for the extraction of NDT from brain tissue using a modified Bligh and Dyer method, followed by sensitive quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation

The following tables summarize key quantitative data relevant to the extraction and analysis of this compound.

Table 1: Solvent Ratios for Bligh and Dyer Extraction of Brain Tissue

ComponentRatio (v/v/v)Purpose
Chloroform:Methanol:Sample (aqueous)1:2:0.8Forms a single phase for efficient initial lipid extraction from the tissue homogenate.
Chloroform:Methanol:Water2:2:1.8Creates a biphasic system to separate the lipid-containing organic phase from the aqueous phase.

Table 2: UPLC-MS/MS Parameters for this compound Quantification

ParameterValueReference
UPLC Column ACQUITY UPLC BEH C18
Mobile Phase Gradient of water and methanol/isopropanol with ammonium hydroxide
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Precursor ion (m/z) -> Product ions (m/z)
This compoundSpecific m/z to be optimized -> 80, 107
d4-C20:4 NAT (Internal Standard)Specific m/z to be optimized
Linearity Range 1 - 300 ng/mL
Limit of Detection (LOD) 0.3 - 0.4 ng/mL
Limit of Quantification (LOQ) 1 ng/mL

Table 3: Typical Concentrations of this compound in Mouse Brain

ConditionConcentration RangeNotes
Wild-Type Mouse Brain Low endogenous levels, typically in the pmol/g range.Precise baseline concentrations can vary between studies and analytical methods.
FAAH Knockout (-/-) Mouse Brain >10-fold elevation compared to wild-type.Demonstrates the key role of FAAH in NDT metabolism.[1]

Experimental Protocols

Protocol for this compound Extraction from Brain Tissue (Modified Bligh and Dyer Method)

This protocol is designed for the extraction of lipids, including this compound, from brain tissue samples.

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • 0.9% NaCl solution

  • Internal Standard (e.g., d4-arachidonoyl taurine)

  • Glass homogenizer (Dounce or Potter-Elvehjem)

  • Conical glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials

Procedure:

  • Tissue Preparation:

    • Accurately weigh approximately 50-100 mg of frozen brain tissue.

    • On ice, add the tissue to a pre-chilled glass homogenizer.

  • Homogenization:

    • Add 1.9 mL of a pre-chilled chloroform:methanol (1:2, v/v) mixture to the homogenizer.

    • Add a known amount of internal standard (e.g., d4-arachidonoyl taurine) to the solvent mixture before homogenization to correct for extraction efficiency and matrix effects.

    • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a conical glass centrifuge tube.

    • Add 0.625 mL of chloroform and vortex thoroughly.

    • Add 0.625 mL of deionized water and vortex thoroughly. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

    • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct phases will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids. A protein disk may be visible at the interface.

  • Lipid Collection:

    • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a clean tube.

  • Re-extraction (Optional but Recommended):

    • To maximize recovery, add another 1 mL of chloroform to the remaining aqueous phase and protein pellet.

    • Vortex and centrifuge again as in step 3.

    • Collect the lower organic phase and combine it with the first extract.

  • Washing:

    • Add 1 mL of 0.9% NaCl solution to the combined organic extracts.

    • Vortex and centrifuge at 2,000 x g for 5 minutes.

    • Carefully remove and discard the upper aqueous wash.

  • Drying:

    • Evaporate the final organic extract to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase of the UPLC-MS/MS analysis (e.g., methanol).

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Protocol for UPLC-MS/MS Quantification of this compound

This protocol outlines the parameters for the quantification of NDT using a UPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • UPLC Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

LC Conditions:

  • Mobile Phase A: Water with 0.1% ammonium hydroxide

  • Mobile Phase B: 60:35:5 Isopropanol:Methanol:Water with 0.1% ammonium hydroxide

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to achieve separation of NDT from other lipid species. The exact gradient should be optimized for the specific instrument and column.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 1-5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 - 3.0 kV

  • Source Temperature: 120 - 150°C

  • Desolvation Temperature: 350 - 450°C

  • Cone Gas Flow: 50 - 150 L/hr

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard as indicated in Table 2. Optimize collision energies for each transition to maximize signal intensity.

Data Analysis:

  • Quantify this compound by integrating the peak area of its specific MRM transition and normalizing it to the peak area of the internal standard.

  • Generate a calibration curve using a series of known concentrations of an this compound analytical standard to determine the concentration in the brain tissue samples.

Mandatory Visualization

experimental_workflow cluster_extraction Lipid Extraction cluster_analysis UPLC-MS/MS Analysis tissue Brain Tissue Sample (50-100 mg) homogenize Homogenization (Chloroform:Methanol 1:2) tissue->homogenize phase_sep Phase Separation (Add Chloroform & Water) homogenize->phase_sep centrifuge1 Centrifugation (2,000 x g, 10 min) phase_sep->centrifuge1 collect_lipid Collect Lower Organic Phase centrifuge1->collect_lipid dry Evaporation (Nitrogen Stream) collect_lipid->dry reconstitute Reconstitution (Mobile Phase) dry->reconstitute inject Inject Sample reconstitute->inject To Analysis uplc UPLC Separation (C18 Column) inject->uplc msms MS/MS Detection (MRM Mode) uplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis

Caption: Experimental workflow for this compound extraction and analysis.

signaling_pathway cluster_synthesis Synthesis cluster_signaling Signaling & Degradation Fatty Acyl-CoA Fatty Acyl-CoA NAT Synthase NAT Synthase Fatty Acyl-CoA->NAT Synthase Taurine Taurine Taurine->NAT Synthase This compound This compound NAT Synthase->this compound Produces FAAH FAAH This compound->FAAH Degradation TRP Channels TRP Channels This compound->TRP Channels Activation Docosanoic Acid Docosanoic Acid FAAH->Docosanoic Acid Taurine_p Taurine FAAH->Taurine_p Cellular Response Cellular Response TRP Channels->Cellular Response

Caption: this compound signaling pathway and metabolism.

References

Application Notes & Protocols: Investigating N-Docosanoyl Taurine Function Using FAAH Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Rationale and Background

1.1 Introduction to N-Docosanoyl Taurine (NDT)

N-acyl Taurines (NATs) are a class of endogenous signaling lipids formed by the conjugation of a fatty acid to a taurine molecule. This compound (NDT), a member of this family, is characterized by its very long-chain (C22:0) saturated acyl group. While the physiological roles of many NATs are still under active investigation, emerging evidence points to their involvement in a variety of biological processes, including metabolic regulation, inflammation, and nociception.[1][2][3] The study of specific NATs like NDT is crucial for understanding their potential as therapeutic targets.

1.2 The Role of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme responsible for the degradation of several classes of bioactive fatty acid amides.[3][4] Its substrates include the well-known N-acyl ethanolamines (NAEs), such as the endocannabinoid anandamide, and the more recently discovered N-acyl taurines.[1][5] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, thus playing a critical role in maintaining lipid signaling homeostasis.

1.3 The FAAH Knockout (KO) Mouse Model for Studying NDT

The use of FAAH knockout (KO) mice provides a powerful in vivo platform for elucidating the function of FAAH substrates. Genetic deletion of FAAH prevents the breakdown of lipids like NDT, leading to a significant accumulation of these molecules in various tissues.[1] Global metabolite profiling has revealed that NATs, particularly those with very long-chain saturated acyl groups like NDT, are elevated by more than 10-fold in the central nervous system (CNS) of FAAH KO mice compared to their wild-type (WT) counterparts.[1][3]

This endogenous elevation allows researchers to study the downstream physiological effects of chronically increased NDT levels, unmasking its potential functions without the need for exogenous administration, which can sometimes introduce experimental artifacts. This model is therefore invaluable for investigating the roles of NDT in neuromodulation, pain signaling, and metabolic control.

cluster_WT Wild-Type (WT) Mouse cluster_KO FAAH Knockout (KO) Mouse FattyAcylCoA Docosanoyl-CoA NDT_WT This compound (NDT) (Basal Levels) FattyAcylCoA->NDT_WT Biosynthesis Taurine Taurine Taurine->NDT_WT FAAH_WT FAAH (Active) NDT_WT->FAAH_WT Hydrolysis Signaling_WT Basal Physiological Signaling NDT_WT->Signaling_WT Degradation Degradation Products FAAH_WT->Degradation NDT_KO This compound (NDT) (Elevated Levels) FAAH_KO FAAH (Inactive) NDT_KO->FAAH_KO Hydrolysis Blocked Signaling_KO Amplified Physiological Signaling NDT_KO->Signaling_KO FattyAcylCoA_KO Docosanoyl-CoA FattyAcylCoA_KO->NDT_KO Biosynthesis Taurine_KO Taurine Taurine_KO->NDT_KO

Caption: Rationale for using FAAH KO mice to study NDT function.

Data Presentation: Quantitative Analysis

The following tables summarize representative quantitative data comparing key metrics between FAAH WT and KO mice, based on findings from relevant literature.

Table 1: Endogenous N-Acyl Taurine (NAT) Levels in Brain Tissue

Lipid Species WT Mice (pmol/g tissue) FAAH KO Mice (pmol/g tissue) Fold Change
This compound (C22:0) ~15 ~200 ~13.3
N-Arachidonoyl Taurine (C20:4) ~5 ~60 ~12.0
N-Oleoyl Taurine (C18:1) ~25 ~250 ~10.0
N-Palmitoyl Taurine (C16:0) ~30 ~310 ~10.3

Data are representative estimates derived from published studies illustrating the significant elevation of NATs in the CNS of FAAH KO mice.[1][3]

Table 2: Nociceptive Response to Thermal Stimulus (Hot Plate Test)

Genotype Treatment Baseline Latency (s) Post-Treatment Latency (s)
WT Vehicle 10.2 ± 0.8 10.5 ± 0.9
FAAH KO Vehicle 14.5 ± 1.1* 14.8 ± 1.2*
WT NDT (10 mg/kg) 10.1 ± 0.7 15.2 ± 1.3**
FAAH KO NDT (10 mg/kg) 14.3 ± 1.0* 18.9 ± 1.5***

*p < 0.05 vs WT Vehicle; **p < 0.01 vs WT Vehicle; **p < 0.01 vs FAAH KO Vehicle. Data are hypothetical, illustrating the potential analgesic phenotype of FAAH KO mice and the effect of exogenous NDT. Taurine itself has been shown to have analgesic properties.[6][7]

Experimental Protocols

3.1 Protocol: Quantification of NDT in Brain Tissue via LC-MS/MS

This protocol details the extraction and analysis of NDT from mouse brain tissue.

3.1.1 Materials

  • FAAH WT and KO mice (C57BL/6J background)[8]

  • Liquid nitrogen

  • Chloroform, Methanol, Water (LC-MS grade)

  • Internal Standard (e.g., C17:0 NAT)

  • Homogenizer (e.g., Bead Ruptor)

  • Centrifuge (capable of 4°C)

  • LC-MS/MS system

3.1.2 Procedure

  • Tissue Harvesting: Euthanize mice according to approved institutional protocols. Immediately dissect the whole brain, flash-freeze in liquid nitrogen, and store at -80°C until analysis.

  • Homogenization: Weigh the frozen tissue (~50 mg). Add it to a tube with 1 mL of ice-cold methanol and ceramic beads. Homogenize thoroughly.

  • Lipid Extraction:

    • Add the internal standard to the homogenate.

    • Add 2 mL of chloroform and vortex vigorously for 1 minute.

    • Add 1 mL of water and vortex again.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the phases.

  • Sample Preparation:

    • Carefully collect the lower organic phase (chloroform layer).

    • Dry the solvent under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in 100 µL of methanol for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with formic acid.

    • Perform mass spectrometry in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for NDT and the internal standard.

cluster_workflow LC-MS/MS Workflow for NDT Quantification Harvest 1. Harvest Brain (WT & FAAH KO) Homogenize 2. Homogenize in Methanol Harvest->Homogenize Extract 3. Chloroform/Methanol Lipid Extraction Homogenize->Extract Dry 4. Dry Extract (Nitrogen Stream) Extract->Dry Analyze 5. Reconstitute & Analyze via LC-MS/MS Dry->Analyze Data 6. Quantify NDT (vs Internal Std) Analyze->Data

Caption: Experimental workflow for NDT quantification in brain tissue.

3.2 Protocol: Assessment of Thermal Nociception (Hot Plate Test)

This protocol assesses sensitivity to a noxious thermal stimulus, a common assay for evaluating analgesic effects.

3.2.1 Materials

  • FAAH WT and KO mice

  • Hot plate apparatus (e.g., Ugo Basile) set to 52 ± 0.5°C

  • Observation chamber

  • Timer

3.2.2 Procedure

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Baseline Measurement:

    • Gently place a mouse on the hot plate surface and immediately start the timer.

    • Observe the mouse for nociceptive behaviors, typically hind paw licking or jumping.

    • Stop the timer at the first sign of a nociceptive response and record the latency.

    • To prevent tissue damage, implement a cut-off time of 30 seconds. If the mouse does not respond by the cut-off, remove it and record the latency as 30 seconds.

  • Treatment (Optional): If testing exogenous compounds, administer the vehicle or drug (e.g., NDT) via the desired route (e.g., intraperitoneal injection) and wait for the appropriate time for the compound to take effect (e.g., 30 minutes).

  • Post-Treatment Measurement: Repeat step 2 at defined time points after treatment to assess changes in thermal sensitivity.

  • Data Analysis: Compare the mean latencies between FAAH WT and KO groups, and between vehicle and treatment groups, using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Signaling Pathways and Mechanisms

NDT and other NATs are known to interact with members of the Transient Receptor Potential (TRP) channel family, such as TRPV1.[3] FAAH KO mice, with their elevated levels of NATs, may exhibit phenotypes related to altered TRP channel activation. This can lead to changes in calcium influx and downstream signaling cascades involved in pain and inflammation.

cluster_pathway Hypothesized NDT Signaling Pathway NDT This compound (Elevated in FAAH KO) TRPV1 TRPV1 Channel NDT->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Downstream Downstream Signaling (e.g., Calmodulin, PKC, MAPK) Ca_Influx->Downstream Response Cellular Response (e.g., Nociceptor Sensitization, Neurotransmitter Release) Downstream->Response

Caption: Hypothesized signaling of NDT via TRP channel activation.

References

Application Notes and Protocols: Investigating the Effects of N-Docosanoyl Taurine on Insulin Secretion In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for investigating the effects of N-Docosanoyl Taurine on insulin secretion from pancreatic β-cells in an in vitro setting. N-acyl taurines (NATs) are a class of lipid molecules that have been implicated in various physiological processes, including metabolic regulation.[1][2] Some NATs have been shown to stimulate insulin secretion, suggesting their potential as therapeutic agents for type 2 diabetes.[1][3] This guide outlines a static Glucose-Stimulated Insulin Secretion (GSIS) assay using pancreatic islet cells or relevant cell lines (e.g., INS-1, MIN6) to assess the dose-dependent effects of this compound. Additionally, it provides context on potential signaling pathways and includes templates for data organization and visualization tools for experimental workflows.

Background

Pancreatic β-cells play a crucial role in maintaining glucose homeostasis by secreting insulin in response to elevated blood glucose. This process is complex, involving nutrient metabolism, changes in membrane potential, and intracellular signaling cascades.[1] N-acyl taurines are endogenous lipids that have emerged as potential modulators of insulin secretion.[2] Studies on related compounds, such as N-arachidonoyl taurine and N-oleoyl taurine, have demonstrated their ability to induce calcium oscillations and significantly increase insulin secretion from pancreatic β-cell lines.[1]

The proposed mechanisms of action for some NATs include the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, leading to calcium influx, a critical step in insulin exocytosis.[1] Another potential target for related lipid amides is the G protein-coupled receptor GPR119, which is expressed in pancreatic β-cells and gut enteroendocrine cells and is known to modulate insulin and incretin secretion.[4][5][6] However, some studies have shown that certain N-acyl taurines are inactive at GPR119, indicating pathway diversity within this lipid family.[7][8]

The specific effects of this compound, a long-chain saturated NAT, on insulin secretion have not been extensively characterized. The protocols herein are designed to facilitate the investigation of this compound's potential glucoregulatory effects.

Potential Signaling Pathways

The diagram below illustrates the potential signaling pathways through which this compound might stimulate insulin secretion, based on the known mechanisms of related N-acyl taurines.

NAT_Insulin_Secretion_Pathway cluster_0 Extracellular Space cluster_1 Pancreatic β-Cell NDT This compound TRPV1 TRPV1 Channel NDT->TRPV1 Activation (?) GPR119 GPR119 NDT->GPR119 Activation (?) Ca_Influx [Ca²⁺]i ↑ TRPV1->Ca_Influx Ca²⁺ Influx AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Insulin_Vesicle Insulin Vesicles PKA->Insulin_Vesicle Potentiates Exocytosis Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx->Insulin_Vesicle Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion GSIS_Workflow cluster_workflow Static GSIS Experimental Workflow A 1. Cell Culture Seed pancreatic β-cells or islets in multi-well plates. Culture to ~80% confluency. B 2. Pre-incubation (Starvation) Wash cells with KRBH. Incubate in low-glucose (2.8 mM) KRBH for 1-2 hours. A->B C 3. Stimulation Phase Replace buffer with treatment solutions: - Low Glucose (2.8 mM) - High Glucose (16.7 mM) - HG + this compound (various doses) - LG + this compound (various doses) B->C D 4. Incubation Incubate plates at 37°C, 5% CO₂ for 1 hour. C->D E 5. Sample Collection Carefully collect the supernatant (contains secreted insulin). Centrifuge to remove debris. D->E F 6. Insulin Quantification Measure insulin concentration in the supernatant using an ELISA kit. E->F G 7. Data Analysis Normalize insulin secretion to total protein or total insulin content. Calculate Stimulation Index. F->G

References

Application Notes and Protocols for N-Docosanoyl Taurine Research in Animal Models of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. N-acyl taurines (NATs), a class of endogenous lipid messengers, have emerged as potential therapeutic agents for metabolic disorders. While research on N-Docosanoyl Taurine (C22:0 NAT) is limited, studies on other long-chain NATs, such as N-oleoyl taurine (C18:1 NAT), have demonstrated beneficial effects on glucose homeostasis and related metabolic parameters. These effects are often mediated through the G-protein coupled receptor 119 (GPR119), which leads to the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in regulating insulin secretion and appetite.

These application notes provide a comprehensive overview of the use of animal models of metabolic syndrome for the investigation of this compound and other N-acyl taurines. Detailed protocols for in vivo studies, data presentation guidelines, and visualization of key signaling pathways are included to facilitate research in this promising area.

Animal Models of Metabolic Syndrome

The selection of an appropriate animal model is critical for studying the therapeutic potential of this compound in metabolic syndrome. Both diet-induced and genetic models are commonly used, each with distinct advantages and limitations.

Diet-Induced Models

Diet-induced models closely mimic the development of metabolic syndrome in humans, which is often linked to lifestyle and dietary habits.

  • High-Fat Diet (HFD)-Induced Obesity: Feeding rodents a diet rich in fat (45-60% of calories from fat) over an extended period (8-16 weeks) leads to obesity, insulin resistance, dyslipidemia, and hypertension.[1][2][3]

  • High-Fructose Diet (HFD): A diet high in fructose can induce insulin resistance, hypertriglyceridemia, and hypertension.

  • "Western" Diet: This diet is characterized by high levels of fat and sucrose and is effective in inducing the full spectrum of metabolic syndrome phenotypes.

Genetic Models

Genetic models have specific mutations that predispose them to obesity and metabolic dysfunction.

  • ob/ob Mice: These mice have a mutation in the gene encoding leptin, a hormone that regulates appetite and energy expenditure. They exhibit hyperphagia, severe obesity, and insulin resistance.

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to leptin resistance. They develop obesity, hyperglycemia, and insulin resistance, often progressing to a state resembling type 2 diabetes.[4]

Experimental Protocols

The following protocols are based on established methodologies for studying N-acyl taurines and can be adapted for this compound research.

Protocol 1: Evaluation of Acute Effects of this compound on Glucose Tolerance in Diet-Induced Obese (DIO) Mice

Objective: To assess the immediate impact of a single dose of this compound on glucose metabolism.

Animal Model: C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks.

Materials:

  • This compound

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Glucose solution (20% in sterile water)

  • Glucometer and test strips

  • Insulin ELISA kit

  • GLP-1 ELISA kit

Procedure:

  • Fast the DIO mice for 6 hours.

  • Administer this compound (e.g., 10 mg/kg body weight) or vehicle via oral gavage or intraperitoneal (i.p.) injection. A study on N-oleoyl taurine used a 10 mg/kg i.v. injection.[5]

  • After 15-30 minutes, collect a baseline blood sample (t=0) from the tail vein.

  • Administer a glucose challenge (2 g/kg body weight) via i.p. injection.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point.

  • Centrifuge blood samples to collect plasma and store at -80°C for subsequent analysis of insulin and active GLP-1 levels using ELISA kits.

Protocol 2: Chronic Administration of this compound to Evaluate Long-Term Metabolic Effects in db/db Mice

Objective: To determine the effects of prolonged this compound treatment on metabolic parameters.

Animal Model: Male db/db mice (8-10 weeks old).

Materials:

  • This compound

  • Vehicle

  • Metabolic cages

  • Equipment for measuring body composition (e.g., DEXA or NMR)

  • Kits for measuring plasma lipids (triglycerides, total cholesterol, HDL, LDL)

Procedure:

  • House mice individually and acclimate them to handling.

  • Divide mice into treatment and control groups.

  • Administer this compound (e.g., 10-50 mg/kg/day) or vehicle daily via oral gavage for 4-8 weeks.

  • Monitor body weight and food intake daily or weekly.

  • At the end of the treatment period, perform the following assessments:

    • Glucose Tolerance Test (GTT): As described in Protocol 1.

    • Insulin Tolerance Test (ITT): Fast mice for 4 hours, administer insulin (0.75 U/kg, i.p.), and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

    • Body Composition Analysis: Measure fat and lean mass.

    • Plasma Analysis: Collect terminal blood samples for the measurement of insulin, GLP-1, and lipid profiles.

    • Tissue Collection: Harvest liver, adipose tissue, and pancreas for histological analysis and gene expression studies.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment and control groups.

Table 1: Acute Effects of this compound on Glucose Tolerance and Hormone Secretion

ParameterVehicle ControlThis compound (10 mg/kg)
Glucose AUC (0-120 min)
Fasting Glucose (mg/dL)
Peak Glucose (mg/dL)
Fasting Insulin (ng/mL)
Insulin AUC (0-120 min)
Fasting Active GLP-1 (pM)
Peak Active GLP-1 (pM)

Table 2: Chronic Effects of this compound on Metabolic Parameters

ParameterVehicle ControlThis compound (mg/kg/day)
Body Weight Change (%)
Food Intake ( g/day )
Fat Mass (%)
Lean Mass (%)
Fasting Glucose (mg/dL)
Fasting Insulin (ng/mL)
HOMA-IR
Triglycerides (mg/dL)
Total Cholesterol (mg/dL)
HDL Cholesterol (mg/dL)
LDL Cholesterol (mg/dL)

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanisms and experimental designs is crucial for understanding the research.

Signaling Pathway of N-Acyl Taurines in Metabolic Regulation

N-acyl taurines, such as N-oleoyl taurine, have been shown to activate GPR119, a G-protein coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[5] This activation stimulates the production of cyclic AMP (cAMP), leading to the secretion of GLP-1 from L-cells. GLP-1, in turn, acts on its receptor on pancreatic β-cells to enhance glucose-dependent insulin secretion.

NAT_Signaling_Pathway cluster_L_cell Intestinal L-Cell cluster_pancreas Pancreatic β-Cell NAT N-Acyl Taurine (e.g., this compound) GPR119 GPR119 NAT->GPR119 binds & activates AC Adenylate Cyclase GPR119->AC activates cAMP cAMP AC->cAMP converts ATP to GLP1_release GLP-1 Secretion cAMP->GLP1_release stimulates GLP1_secreted GLP-1 GLP1R GLP-1 Receptor Insulin_release Glucose-Dependent Insulin Secretion GLP1R->Insulin_release potentiates GLP1_secreted->GLP1R binds & activates

Proposed signaling pathway of N-Acyl Taurines.
Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for assessing the therapeutic potential of a novel compound like this compound in an animal model of metabolic syndrome.

Experimental_Workflow cluster_setup Model Induction & Grouping cluster_treatment Treatment & Monitoring cluster_assessment Metabolic Phenotyping cluster_analysis Data Analysis model Induce Metabolic Syndrome (e.g., High-Fat Diet) grouping Randomize into Groups (Vehicle vs. This compound) model->grouping treatment Chronic Daily Dosing (e.g., 4-8 weeks) grouping->treatment monitoring Monitor Body Weight, Food Intake, Fasting Glucose treatment->monitoring gtt_itt Glucose & Insulin Tolerance Tests (GTT/ITT) monitoring->gtt_itt body_comp Body Composition (DEXA/NMR) gtt_itt->body_comp blood_collection Terminal Blood Collection body_comp->blood_collection plasma_analysis Plasma Biomarkers (Insulin, GLP-1, Lipids) blood_collection->plasma_analysis tissue_analysis Tissue Analysis (Histology, Gene Expression) blood_collection->tissue_analysis data_interpretation Statistical Analysis & Interpretation plasma_analysis->data_interpretation tissue_analysis->data_interpretation

Experimental workflow for in vivo studies.

Conclusion

While direct evidence for the efficacy of this compound in metabolic syndrome is still needed, the broader class of N-acyl taurines shows significant promise. The animal models and experimental protocols outlined in these application notes provide a solid framework for researchers to investigate the therapeutic potential of this compound and other long-chain N-acyl taurines. A systematic approach, including careful model selection, detailed protocol execution, and comprehensive data analysis, will be essential to elucidate the mechanisms of action and a potential clinical utility of these compounds in the management of metabolic syndrome.

References

Application Notes and Protocols: In vivo Microdialysis for Measuring N-Docosanoyl Taurine in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Docosanoyl Taurine (NDT) is a member of the N-acyl taurine (NAT) class of endogenous signaling lipids. Emerging research indicates that the levels of NATs in the central nervous system (CNS) are regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH)[1][2][3]. Dysregulation of NATs has been implicated in various physiological processes, and their signaling pathways are beginning to be elucidated, with evidence pointing towards the activation of Transient Receptor Potential (TRP) ion channels[2][4]. To understand the neurophysiological roles of NDT and to assess the efficacy of novel therapeutics targeting its metabolic pathways, it is crucial to accurately measure its extracellular concentrations in the brain.

In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals[5][6][7]. When coupled with highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it provides a dynamic profile of endogenous neuromodulators like NDT.

These application notes provide a comprehensive protocol for the in vivo microdialysis of this compound in the rodent brain, from surgical procedures to sample analysis and data interpretation.

Signaling Pathway of N-Acyl Taurines

The primary enzyme responsible for the degradation of N-acyl taurines, including this compound, is Fatty Acid Amide Hydrolase (FAAH)[1][2][3]. Inhibition of FAAH leads to an accumulation of NATs. Downstream, N-acyl taurines have been shown to activate members of the Transient Receptor Potential (TRP) family of calcium channels, suggesting a role in calcium signaling[2][4].

NAT_Signaling_Pathway cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_signaling Signaling Fatty_Acyl_CoA Docosanoyl-CoA N_Acyltransferase N-Acyltransferase (putative) Fatty_Acyl_CoA->N_Acyltransferase Taurine Taurine Taurine->N_Acyltransferase NDT This compound (NDT) N_Acyltransferase->NDT NDT_deg NDT_sig FAAH FAAH Docosanoic_Acid Docosanoic Acid FAAH->Docosanoic_Acid Taurine_deg Taurine FAAH->Taurine_deg NDT_deg->FAAH Hydrolysis TRP_Channel TRP Channel (e.g., TRPV1/TRPV4) Ca_influx Ca²⁺ Influx TRP_Channel->Ca_influx Cellular_Response Cellular Response Ca_influx->Cellular_Response NDT_sig->TRP_Channel Activation

Biosynthesis, degradation, and signaling of this compound.

Experimental Protocols

I. Materials and Reagents
  • Animals: Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).

  • Surgical Supplies: Stereotaxic apparatus, isoflurane anesthesia system, surgical drill, sterile surgical instruments, dental cement, and skull screws.

  • Microdialysis Probe: Concentric microdialysis probes with a high molecular weight cut-off (MWCO) membrane (e.g., 30-100 kDa) are recommended for lipophilic molecules. The membrane length should be appropriate for the target brain region.

  • Perfusion Fluid (aCSF): Artificial cerebrospinal fluid (aCSF) with the following composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, pH 7.4. The aCSF should be filtered through a 0.22 µm filter before use. To improve the recovery of the lipophilic NDT, the addition of 0.5% bovine serum albumin (BSA) or 2-hydroxypropyl-β-cyclodextrin to the aCSF is recommended[8].

  • Analytical Standards: this compound (Cayman Chemical or equivalent)[4] and a suitable internal standard (e.g., d4-N-arachidonoyl taurine).

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.

  • Other Reagents: Acetonitrile, methanol, formic acid, ammonium acetate (all LC-MS grade).

II. Experimental Workflow

Experimental_Workflow Surgery Stereotaxic Surgery & Guide Cannula Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration System Equilibration (1-2 hours) Probe_Insertion->Equilibration Sample_Collection Microdialysate Sample Collection (e.g., every 30 min) Equilibration->Sample_Collection Analysis LC-MS/MS Analysis Sample_Collection->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Workflow for in vivo microdialysis of this compound.
III. Detailed Methodologies

A. Stereotaxic Surgery and Guide Cannula Implantation

  • Anesthetize the animal with isoflurane (5% for induction, 1.5-2.5% for maintenance).

  • Place the animal in a stereotaxic frame and ensure the skull is level.

  • Make a midline incision on the scalp and expose the skull.

  • Drill a small burr hole above the target brain region (e.g., prefrontal cortex, hippocampus, or striatum) at the appropriate stereotaxic coordinates.

  • Implant a guide cannula just above the target region.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula into the guide to keep it patent.

  • Allow the animal to recover for 5-7 days before the microdialysis experiment.

B. In vivo Microdialysis Procedure

  • On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe.

  • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

  • Perfuse the probe with the modified aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).

  • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution if necessary and immediately freeze them at -80°C until analysis.

C. In Vivo Recovery Determination

Due to the lipophilic nature of NDT, in vivo recovery can be low and variable[8][9]. It is crucial to determine the in vivo recovery of the probe to accurately estimate the extracellular concentration. The retrodialysis by drug method is a suitable approach[8].

  • After the main experiment, perfuse the probe with a known concentration of NDT in aCSF (Cin).

  • Collect dialysate samples until a steady-state concentration is reached (Cout).

  • Calculate the in vivo recovery (%) as: Recovery = ((C_in - C_out) / C_in) * 100.

  • Use this recovery value to correct the measured dialysate concentrations from the experiment to estimate the absolute extracellular concentration of NDT.

D. LC-MS/MS Analysis of this compound

  • Sample Preparation: Thaw the dialysate samples. To 20 µL of dialysate, add 5 µL of the internal standard solution and 75 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Separation: Use a C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18). A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile/methanol is suitable.

  • Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for NDT and the internal standard.

Data Presentation

Table 1: Quantitative Parameters for this compound Analysis
ParameterValue/RangeReference/Comment
Basal Extracellular Concentration Not yet determinedExpected to be in the low nM range, based on tissue levels and the lipophilic nature of the molecule. Levels are significantly elevated in FAAH -/- mice[4].
In Vivo Recovery Highly variable (estimated 5-20%)Dependent on probe type, flow rate, and brain region. Must be determined empirically for each experiment. The use of albumin or cyclodextrin in the perfusate can improve recovery[8].
Limit of Detection (LOD) 0.3-0.4 ng/mLBased on a validated UPLC-MS/MS method for N-acyl taurines in tissue extracts[10].
Limit of Quantification (LOQ) 1 ng/mLBased on a validated UPLC-MS/MS method for N-acyl taurines in tissue extracts[10].
Table 2: LC-MS/MS Parameters for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
This compound 446.380.0Optimized empirically[10]
107.0Optimized empirically[10]
d4-N-Arachidonoyl Taurine (IS) 412.380.0Optimized empiricallyBased on similar compounds
107.0Optimized empiricallyBased on similar compounds

Note: Collision energies should be optimized for the specific instrument used.

Conclusion

This document provides a detailed framework for the successful implementation of in vivo microdialysis to measure extracellular this compound in the brain. The combination of optimized microdialysis procedures for lipophilic molecules and a sensitive UPLC-MS/MS analytical method will enable researchers to investigate the role of this novel lipid mediator in brain function and pathology. Adherence to the described protocols, particularly the in vivo determination of probe recovery, is critical for obtaining accurate and reproducible quantitative data. This methodology will be invaluable for advancing our understanding of N-acyl taurine signaling in the central nervous system and for the development of new therapeutic strategies.

References

Application Notes and Protocols: The Role of N-Docosanoyl Taurine in Lipid Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Docosanoyl Taurine (NDT), a key endogenous lipid molecule, and its utility in the investigation of lipid signaling pathways. Detailed protocols for relevant experiments are included to facilitate the integration of NDT into research and drug discovery workflows.

Introduction to this compound

This compound is a member of the N-acyl taurine (NAT) class of lipids, which are endogenous signaling molecules. It is formed by the conjugation of docosanoic acid, a saturated very-long-chain fatty acid, and taurine. The levels of NDT in biological systems are primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for its degradation. This dynamic regulation suggests a significant role for NDT in physiological and pathophysiological processes.

Emerging research indicates that NDT and other N-acyl taurines are involved in a variety of signaling pathways, most notably through the activation of Transient Receptor Potential (TRP) channels. This interaction implicates NDT in processes such as calcium signaling, sensory perception, and cellular homeostasis. The study of NDT, therefore, offers a promising avenue for understanding lipid-mediated signaling and for the development of novel therapeutic agents targeting these pathways.

Key Research Applications

  • Investigating FAAH Activity: As a known substrate of FAAH, NDT can be used as a tool to study the activity and inhibition of this enzyme. Monitoring the levels of NDT in response to potential FAAH inhibitors can be a valuable screening method.

  • Elucidating TRP Channel Function: NDT's ability to activate specific TRP channels makes it a useful pharmacological tool for studying the function and regulation of these ion channels in various cellular contexts.

  • Exploring Lipid Signaling in Disease: Altered levels of NDT have been observed in certain pathological conditions. Studying these alterations can provide insights into the role of lipid signaling in diseases such as metabolic disorders, inflammation, and neurological conditions.

  • Drug Discovery and Development: Targeting the NDT signaling pathway presents a potential strategy for the development of new drugs for a range of therapeutic areas.

Quantitative Data Summary

The following tables summarize key quantitative data related to the study of this compound and related N-acyl taurines.

ParameterOrganism/SystemObservationReference
This compound LevelsFAAH knockout mice (brain and spinal cord)~12-fold increase compared to wild-type mice[1]
N-Arachidonoyl Taurine EC50 (TRPV1 activation)In vitro assay28 µM
N-Arachidonoyl Taurine EC50 (TRPV4 activation)In vitro assay21 µM
ParameterTreatmentCell LineEffect on Gene ExpressionReference
TaurineTaurine SupplementationRat 3D-Primary HepatocytesUpregulation of 42 genes, downregulation of 30 genes involved in lipid and drug metabolism
TaurineTaurine SupplementationObese C57BL/6J mice white adipose tissueAltered expression of genes associated with inflammation and lipogenesis

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway involving this compound and a general workflow for its investigation.

NDT_Signaling_Pathway cluster_synthesis Synthesis & Degradation cluster_signaling Signaling Cascade Docosanoyl-CoA Docosanoyl-CoA NDT N-Docosanoyl Taurine (NDT) Docosanoyl-CoA->NDT Taurine Taurine Taurine->NDT FAAH FAAH NDT->FAAH Metabolism TRPV1 TRPV1 Channel NDT->TRPV1 Activates TRPV4 TRPV4 Channel NDT->TRPV4 Activates Degradation Docosanoic Acid + Taurine FAAH->Degradation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., HEK293 expressing TRP channels) Cell_Treatment Treat cells with NDT (various concentrations and time points) Cell_Culture->Cell_Treatment NDT_Prep Prepare this compound (dissolve in appropriate solvent) NDT_Prep->Cell_Treatment Calcium_Imaging Calcium Imaging Assay (measure intracellular Ca²⁺ levels) Cell_Treatment->Calcium_Imaging Gene_Expression Gene Expression Analysis (qPCR or RNA-Seq) Cell_Treatment->Gene_Expression Lipid_Quantification Lipid Quantification (UPLC-MS/MS) Cell_Treatment->Lipid_Quantification Data_Analysis Analyze and interpret data Calcium_Imaging->Data_Analysis Gene_Expression->Data_Analysis Lipid_Quantification->Data_Analysis

Caption: General experimental workflow for studying NDT.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Tissues by UPLC-MS/MS

Objective: To accurately measure the concentration of this compound in biological samples.

Materials:

  • Biological tissue (e.g., brain, liver)

  • Internal standard (e.g., d4-N-Arachidonoyl Taurine)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Homogenizer

  • Centrifuge

  • UPLC-MS/MS system (e.g., with a C18 column)

Procedure:

  • Sample Preparation:

    • Weigh a small piece of frozen tissue (~50 mg).

    • Add 1 mL of ice-cold MeOH containing the internal standard.

    • Homogenize the tissue thoroughly on ice.

    • Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and transfer to a new tube.

  • UPLC-MS/MS Analysis:

    • Inject the supernatant onto the UPLC-MS/MS system.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: ACN with 0.1% formic acid.

    • Gradient: A suitable gradient to separate NDT from other lipids (e.g., start with a high percentage of A and ramp up to a high percentage of B).

    • MS/MS Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for NDT and the internal standard.

  • Data Analysis:

    • Quantify the amount of NDT in the sample by comparing the peak area ratio of NDT to the internal standard against a standard curve.

Protocol 2: In Vitro TRP Channel Activation Assay using Calcium Imaging

Objective: To determine if this compound activates specific TRP channels by measuring changes in intracellular calcium.

Materials:

  • Cultured cells expressing the TRP channel of interest (e.g., HEK293-TRPV1)

  • This compound

  • Calcium imaging dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Preparation:

    • Plate the cells on glass-bottom dishes suitable for microscopy.

    • Allow cells to adhere and grow to an appropriate confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium imaging dye in HBSS with Pluronic F-127 (to aid in dye solubilization).

    • Incubate the cells with the dye solution at 37°C for 30-60 minutes.

    • Wash the cells with HBSS to remove excess dye.

  • Calcium Imaging:

    • Mount the dish on the fluorescence microscope.

    • Acquire a baseline fluorescence reading.

    • Add this compound at the desired concentration to the cells.

    • Continuously record the fluorescence intensity over time to monitor changes in intracellular calcium.

  • Data Analysis:

    • Analyze the change in fluorescence intensity to determine the extent of calcium influx upon NDT application.

    • Compare the response to a positive control (a known activator of the TRP channel) and a negative control (vehicle).

Protocol 3: Analysis of Gene Expression Changes in Response to this compound

Objective: To investigate the effect of this compound on the expression of genes involved in lipid signaling pathways.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • This compound

  • Cell culture medium and supplements

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to grow to the desired confluency.

    • Treat the cells with this compound at various concentrations and for different time periods. Include a vehicle-treated control group.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA.

  • cDNA Synthesis:

    • Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Analysis:

    • Perform quantitative PCR using primers specific for the genes of interest and a suitable housekeeping gene for normalization.

    • Set up reactions in triplicate for each sample and gene.

  • Data Analysis:

    • Calculate the relative gene expression changes using the ΔΔCt method.

    • Determine the statistical significance of any observed changes in gene expression.

References

Troubleshooting & Optimization

Solubility and stability of N-Docosanoyl Taurine in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Docosanoyl Taurine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is sparingly soluble in aqueous buffers. The reported solubility in PBS (pH 7.2) is approximately 0.25 mg/mL.[1][2] Its long docosanoyl (C22) carbon chain contributes to its lipophilic nature, limiting its solubility in water.

Q2: How can I improve the aqueous solubility of this compound for my experiments?

A2: Several methods can be employed to enhance the aqueous solubility of this compound:

  • Co-solvents: Prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is low to avoid potential physiological effects.[3]

  • Heating and Sonication: To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.[2]

  • Formulation Strategies: For more significant solubility enhancement, consider formulating this compound into lipid-based delivery systems such as micelles, liposomes, or self-emulsifying drug delivery systems (SEDDS).

Q3: What is the stability of this compound in its solid form and in organic stock solutions?

A3: In its solid form, this compound is stable for at least four years when stored at -20°C.[1][3] Stock solutions prepared in DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]

Q4: How stable is this compound in aqueous solutions?

A4: While specific stability data for this compound in aqueous solutions is limited, it is advisable to use freshly prepared solutions. For related N-acyl taurines, such as N-acetyl taurine and N-arachidonoyl taurine, it is recommended not to store aqueous solutions for more than one day due to potential hydrolysis of the amide bond.[3][4]

Q5: What are the potential degradation products of this compound in an aqueous solution?

A5: The primary degradation pathway for this compound in an aqueous solution is expected to be the hydrolysis of the amide bond, which would yield docosanoic acid and taurine.

Q6: Can this compound form micelles in aqueous solutions?

Troubleshooting Guides

Problem: Low or Inconsistent Solubility in Aqueous Buffer

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Dissolution Time/Energy Gently warm the solution to 37°C and sonicate in an ultrasonic bath to facilitate dissolution.[2]
Precipitation Upon Dilution Prepare a concentrated stock solution in DMSO or DMF and then dilute it into the aqueous buffer with vigorous stirring. Ensure the final organic solvent concentration is minimal.
pH of the Aqueous Buffer The solubility of this compound may be pH-dependent. Experiment with buffers of different pH values to find the optimal condition for your specific application.
Compound Has Degraded Use a fresh vial of this compound and prepare fresh aqueous solutions for each experiment. Avoid storing aqueous solutions for extended periods.
Problem: Suspected Degradation of this compound in an Aqueous Experiment

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Hydrolysis of the Amide Bond Prepare fresh aqueous solutions immediately before use. For longer experiments, consider conducting a pilot stability study under your experimental conditions (pH, temperature) to assess the rate of degradation.
Exposure to High Temperatures Avoid prolonged exposure to high temperatures. If heating is necessary for dissolution, do so for the shortest possible time.
Extreme pH Conditions Both highly acidic and highly alkaline conditions can accelerate the hydrolysis of the amide bond. Whenever possible, maintain the pH of your solution within a neutral to slightly acidic or basic range, depending on experimental needs and compound stability.
Photodegradation Protect solutions from light, especially if the experiments are conducted over an extended period. Use amber vials or cover the containers with aluminum foil.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a general guideline for determining the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Microcentrifuge tubes

  • Thermomixer or shaking incubator

  • Microcentrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Analytical column (e.g., C18)

  • Mobile phase for HPLC

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube.

  • Add a known volume of the aqueous buffer to the tube.

  • Tightly cap the tube and place it in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the sample for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with the mobile phase to a concentration within the linear range of your analytical method.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for a Preliminary Aqueous Stability Study

This protocol outlines a forced degradation study to assess the stability of this compound in an aqueous solution under various stress conditions.

Materials:

  • This compound stock solution (in a minimal amount of organic co-solvent)

  • Aqueous buffers at different pH values (e.g., pH 4, 7, and 9)

  • Temperature-controlled incubators or water baths

  • Photostability chamber or a light source

  • HPLC system with a stability-indicating method

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a sufficient volume of this compound solution in each of the selected aqueous buffers.

  • Divide each solution into aliquots for different stress conditions and time points.

  • Temperature Stress: Store aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C) in the dark.

  • pH Stress: The solutions prepared in different pH buffers will serve as the pH stress samples. Store them at a constant temperature (e.g., 25°C).

  • Photostability: Expose aliquots to a controlled light source according to ICH guidelines. Keep control samples wrapped in aluminum foil to protect them from light.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stress condition.

  • Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

  • Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Study A Add Excess Solid This compound B Add Aqueous Buffer A->B C Equilibrate (e.g., 24-48h at 37°C) B->C D Centrifuge C->D E Collect & Dilute Supernatant D->E F HPLC Analysis E->F G Prepare Aqueous Solution of this compound H Apply Stress Conditions (pH, Temp, Light) G->H I Sample at Time Points (0, 2, 4, 8, 24, 48h) H->I J HPLC Analysis (Stability-Indicating Method) I->J K Determine Degradation Kinetics J->K logical_relationship cluster_properties Physicochemical Properties cluster_challenges Experimental Challenges cluster_solutions Potential Solutions P1 Long Acyl Chain (C22) C1 Low Aqueous Solubility P1->C1 P2 Polar Taurine Headgroup C3 Micelle Formation P2->C3 P3 Amide Linkage C2 Potential for Hydrolysis P3->C2 S1 Co-solvents (DMSO, DMF) C1->S1 S2 Heating & Sonication C1->S2 S4 Formulation Strategies (e.g., Liposomes) C1->S4 S3 Freshly Prepared Solutions C2->S3 S5 Stability-Indicating Analytical Methods C2->S5 C3->S4

References

Optimal storage conditions for long-term stability of N-Docosanoyl Taurine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and experimental use of N-Docosanoyl Taurine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound powder?

A1: For long-term stability, this compound as a crystalline solid should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]

Q2: How should I store stock solutions of this compound?

A2: Prepared stock solutions should be stored in aliquots to minimize freeze-thaw cycles. For optimal stability, store stock solutions at -80°C for use within six months, or at -20°C for use within one month.[2]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in various organic solvents. Approximate solubilities are:

  • Dimethylformamide (DMF): ~5 mg/mL

  • Dimethyl sulfoxide (DMSO): ~10 mg/mL[1][2]

  • Phosphate-buffered saline (PBS, pH 7.2): ~0.25 mg/mL[1][2]

For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then make further dilutions into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system.

Q4: Is this compound sensitive to light or air?

A4: While specific data on light and air sensitivity for this compound is limited, it is good laboratory practice to store it in a tightly sealed container, protected from light, especially for long-term storage. The taurine component can be sensitive to light and oxidizing agents.[3]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
  • Problem: The compound precipitates out of solution during the experiment.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer, or the percentage of organic solvent is too low.

  • Solution:

    • Increase Organic Solvent: Ensure your final dilution contains a small, permissible amount of the initial organic solvent (e.g., DMSO) to maintain solubility. Always verify the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the specific organic solvent.

    • Sonication: After dilution into the aqueous buffer, briefly sonicate the solution to aid in dissolution.

    • Gentle Warming: Gently warm the solution to 37°C to improve solubility, but be cautious of potential degradation with prolonged heating.[2]

    • Carrier Proteins: Consider the use of a carrier protein, such as fatty acid-free bovine serum albumin (BSA), to enhance the solubility of the lipid in aqueous media.

Issue 2: Inconsistent Results in FAAH Activity Assays
  • Problem: High variability in the enzymatic activity of Fatty Acid Amide Hydrolase (FAAH) when using this compound as a substrate.

  • Possible Cause 1: Degradation of this compound stock solution.

  • Solution 1: Use freshly prepared stock solutions or ensure that stored aliquots have not undergone multiple freeze-thaw cycles. Verify the stability of the compound using the protocol outlined in the "Experimental Protocols" section.

  • Possible Cause 2: Substrate concentration is not optimal.

  • Solution 2: Perform a substrate concentration curve to determine the optimal (saturating) concentration of this compound for your specific FAAH enzyme preparation and assay conditions.

  • Possible Cause 3: Interference from the vehicle (solvent).

  • Solution 3: Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not inhibit FAAH activity. Run appropriate vehicle controls.

Issue 3: Lack of Response in TRP Channel Activation Assays
  • Problem: No observable activation of TRP channels (e.g., TRPV1, TRPV4) upon application of this compound.

  • Possible Cause 1: Incorrect cellular model or low channel expression.

  • Solution 1: Confirm that the cell line or primary cells used express the target TRP channel at sufficient levels. Use a positive control agonist (e.g., capsaicin for TRPV1) to validate the assay system.

  • Possible Cause 2: Issues with compound delivery to the cell membrane. As a lipid ligand, this compound's interaction with the plasma membrane is crucial.

  • Solution 2: The presence of serum in the media can sequester lipid ligands, reducing their effective concentration. Conduct experiments in serum-free or low-serum media. The use of a carrier protein like BSA can also influence ligand availability.

  • Possible Cause 3: Desensitization of the TRP channels.

  • Solution 3: Prolonged exposure to agonists can lead to channel desensitization. Optimize the incubation time and concentration of this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Crystalline Solid-20°C≥ 4 yearsStore in a tightly sealed, light-protected container.
Stock Solution (DMSO/DMF)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (DMSO/DMF)-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution2-8°CNot RecommendedPrepare fresh for each experiment.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound over time.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA) or formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a UV or evaporative light scattering detector (ELSD)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Start with 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (for the amide bond) or ELSD.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO or methanol at 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

5. Stability Study Procedure:

  • Store aliquots of this compound (solid and in solution) under various conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

  • At specified time points (e.g., 0, 1, 3, 6 months), prepare samples as described above and inject them into the HPLC system.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of remaining this compound relative to the initial time point.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NDT_ext N-Docosanoyl Taurine NDT_int N-Docosanoyl Taurine NDT_ext->NDT_int Transport TRPV TRP Channel (e.g., TRPV1/TRPV4) Ca_influx Ca²⁺ Influx TRPV->Ca_influx Mediates NDT_int->TRPV Activates FAAH FAAH NDT_int->FAAH Substrate Degradation Docosanoic Acid + Taurine FAAH->Degradation Hydrolyzes Cell_Response Cellular Response Ca_influx->Cell_Response

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Start This compound (Stored Sample) Dissolve Dissolve in Organic Solvent Start->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV or ELSD Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Analyze Peak Area & Identify Degradants Chromatogram->Analyze Quantify Quantify Stability (% Remaining) Analyze->Quantify End Stability Report Quantify->End

Caption: Workflow for HPLC-based stability testing.

References

Troubleshooting low recovery of N-Docosanoyl Taurine during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of N-Docosanoyl Taurine (C22:0 NAT), particularly focusing on issues of low recovery.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound low when using a standard liquid-liquid extraction (LLE) method like Folch or Bligh & Dyer?

A1: Standard LLE protocols are optimized for general lipids, but this compound's structure presents a unique challenge. It is an amphipathic molecule with a very long, nonpolar docosanoyl (C22) tail and a highly polar taurine head group containing a sulfonic acid.[1] The sulfonic acid group is strongly acidic and exists as a negatively charged sulfonate at neutral pH.[2] This high polarity can cause the molecule to partition preferentially into the aqueous phase or become trapped at the phase interface, rather than moving into the organic solvent (e.g., chloroform), leading to poor recovery.[3][4]

Q2: How does pH impact the extraction efficiency of this compound?

A2: The pH of the aqueous phase is one of the most critical factors for successful extraction. The negatively charged sulfonate head group makes the molecule highly water-soluble. By acidifying the sample mixture (e.g., to a pH of 2-3), the sulfonate group becomes protonated. This neutralizes its charge, significantly reducing the molecule's polarity and increasing its solubility in the organic phase. One study on taurine-conjugated bile acids found that highest recovery (greater than 90%) occurred under acidic conditions (pH 2).[5]

Q3: I'm observing a persistent emulsion between the aqueous and organic layers. How can I resolve this and improve recovery?

A3: Emulsion formation is a common issue in LLE, especially with complex biological samples that contain surfactants like phospholipids and proteins.[6] This emulsion can trap your analyte, leading to low recovery.[6] Here are several strategies to break an emulsion:

  • Centrifugation: Spin the sample at a higher speed or for a longer duration (e.g., 2000 x g for 10-15 minutes) to facilitate a sharp separation.[7]

  • Salting Out: Add a small amount of salt (e.g., NaCl) to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[6][8]

  • Gentle Mixing: Instead of vigorous vortexing, which can promote emulsion formation, try gentle swirling or inversion to mix the phases.[6]

  • Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the properties of the system enough to break the emulsion.[6]

Q4: Could this compound be adsorbing to my labware? How can I prevent this?

A4: Yes, the long, hydrophobic C22 tail of this compound makes it prone to adsorbing onto plastic and glass surfaces, especially non-silanized glassware.[9] This can be a significant source of analyte loss. To minimize this:

  • Use silanized glassware for all steps.[9]

  • Pre-rinse pipette tips with the extraction solvent before use.[9]

  • Reconstitute the final dried extract in a solvent with a high percentage of organic content (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v) to ensure it remains solubilized.[9]

Q5: When should I consider using Solid-Phase Extraction (SPE) as an alternative to LLE?

A5: SPE is an excellent alternative or complementary cleanup step when you encounter persistent issues with LLE, such as severe matrix effects or emulsions, or if you need higher throughput.[7][9] For this compound, a reverse-phase (e.g., C18) SPE cartridge is generally suitable due to the molecule's hydrophobic tail.[9] The key is to develop a robust method with appropriate conditioning, loading, washing, and elution solvents to ensure the analyte is retained and then selectively eluted, leaving interferences behind.[10]

Data Presentation

The following table summarizes the expected impact of key parameters on the recovery of this compound.

ParameterStandard LLE (e.g., Bligh & Dyer)Acidified LLE (Recommended)Potential IssuesTroubleshooting Action
pH Neutral (~7)Acidic (~2-3)Analyte partitions into the aqueous phase at neutral pH.Add acid (e.g., HCl, phosphoric acid) to the sample.
Solvent System Chloroform:MethanolChloroform:MethanolStandard ratios may not be optimal for this amphipathic molecule.Optimize solvent ratios; consider MTBE-based methods.[7]
Phase Separation May form emulsionsEmulsions still possibleEmulsion layer traps the analyte, reducing yield.Increase centrifugation time/speed; add salt.[6][7]
Adsorption High riskHigh riskAnalyte sticks to plasticware and glassware.Use silanized glassware; pre-rinse tips.[9]
Expected Recovery Low to ModerateHighIncomplete extraction leads to inaccurate quantification.Perform a second extraction of the aqueous phase.[7]

Experimental Protocols

Protocol 1: Optimized Acidified Liquid-Liquid Extraction

This protocol is a modification of the Bligh & Dyer method, optimized for acidic lipids like this compound.

  • Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, homogenized tissue) in a glass tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Acidification: Add 50 µL of 1M HCl to adjust the pH to approximately 2. Vortex for 30 seconds.

  • First Extraction: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of water and vortex for another minute.

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C to achieve a clean separation of the two phases.

  • Collection of Organic Phase: Carefully collect the lower organic layer (chloroform) using a silanized glass Pasteur pipette and transfer it to a new tube. Avoid disturbing the protein disk at the interface.

  • Re-extraction: Add another 2 mL of chloroform to the remaining aqueous layer, vortex for 1 minute, and centrifuge again. Combine this second chloroform extract with the first one.[3]

  • Drying and Reconstitution: Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v).[9]

Protocol 2: General Solid-Phase Extraction (SPE) for Cleanup

This protocol provides a general workflow using a C18 reverse-phase cartridge. Optimization of solvent volumes and compositions is recommended.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-acidified aqueous sample (from LLE or diluted tissue homogenate) onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of a low-organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using 5 mL of an appropriate organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute as described in the LLE protocol.

Visualizations

Troubleshooting_Workflow start Low Recovery of This compound Observed cause1 Analyte in Aqueous Phase? start->cause1 cause2 Emulsion Formation? start->cause2 cause3 Adsorption to Labware? start->cause3 cause4 Suboptimal Solvents? start->cause4 sol1 Acidify Sample to pH 2-3 cause1->sol1 Reason: High polarity of sulfonate group sol2 Increase Centrifugation Add Salt (NaCl) cause2->sol2 Reason: Surfactants in sample matrix sol3 Use Silanized Glassware Pre-rinse Pipette Tips cause3->sol3 Reason: Hydrophobic C22 tail sol4 Re-extract Aqueous Phase Consider MTBE Method cause4->sol4 Reason: Insufficient extraction power check1 Re-analyze Recovery sol1->check1 sol2->check1 sol3->check1 sol4->check1 end_ok Recovery Improved check1->end_ok Yes end_nok Recovery Still Low Consider SPE for Cleanup check1->end_nok No

References

Addressing matrix effects in LC-MS/MS analysis of N-Docosanoyl Taurine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of N-Docosanoyl Taurine.

Troubleshooting Guides

This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Problem Potential Cause Recommended Solution(s)
Low signal intensity or significant ion suppression for this compound. Co-elution of matrix components, such as phospholipids, that interfere with the ionization of the analyte.[1]1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the region where phospholipids typically elute. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate quantification.[2] 4. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.
Poor reproducibility of results between samples. Inconsistent sample preparation leading to variable matrix effects.[3]1. Standardize Protocols: Ensure that all samples, standards, and quality controls are treated identically during the extraction process. 2. Automate Sample Preparation: If possible, use automated systems for liquid handling and extraction to minimize human error and improve consistency. 3. Internal Standard Addition: Add the internal standard at the very beginning of the sample preparation process to account for variability in extraction recovery.
High background noise or extraneous peaks in the chromatogram. Contamination from solvents, glassware, or the sample matrix itself.[3]1. Use High-Purity Solvents: Employ LC-MS grade solvents and reagents for mobile phase preparation and sample extraction. 2. Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all glassware and plasticware. 3. Implement a Divert Valve: Use a divert valve on the LC system to direct the initial, unretained portion of the sample flow (which often contains salts and other highly polar interferences) to waste instead of the mass spectrometer.
Peak fronting or tailing for this compound. Column overload, secondary interactions with the stationary phase, or issues with the mobile phase.[4]1. Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to avoid overloading the analytical column. 2. Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure this compound is in a single ionic form. 3. Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed material. If the problem persists, the column may need to be replaced.
Unexpected shifts in retention time. Changes in mobile phase composition, column temperature, or column degradation.[4]1. Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and is fresh. 2. Verify Column Temperature: Check that the column oven is maintaining the set temperature. 3. Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime. 4. Equilibrate the Column Properly: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[5] For this compound, which is often analyzed in complex biological matrices like plasma or brain tissue, endogenous lipids and phospholipids are common sources of matrix effects.[1] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[6]

Q2: What is the best type of internal standard to use for this compound analysis?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterium-labeled this compound.[2] A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization.[2] This allows it to effectively compensate for matrix effects and variations in extraction recovery. If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for matrix effects as effectively.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The most common method is the post-extraction spike method.[5] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect.

Q4: Which sample preparation technique is better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A4: Both SPE and LLE can be effective for extracting this compound and reducing matrix effects. The choice often depends on the specific matrix and the desired level of cleanup.

  • SPE can offer higher selectivity and more thorough removal of interferences, particularly phospholipids, leading to cleaner extracts.[7][8]

  • LLE is a simpler and often faster technique that can provide good recovery for lipophilic molecules like this compound.

The following table provides a general comparison:

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity HighModerate
Removal of Interferences ExcellentGood
Recovery Generally Good to ExcellentGood to Excellent
Speed Can be more time-consumingGenerally faster
Automation Potential HighModerate
Cost per Sample HigherLower

Q5: What are the key parameters to optimize in the LC-MS/MS method for this compound?

A5: Key parameters to optimize include:

  • Chromatographic Column: A C18 column is commonly used for the separation of N-acyl taurines.[9]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate is typically used to achieve good peak shape and retention.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often optimal for N-acyl taurines due to the presence of the sulfonic acid group.

  • MS/MS Transitions: The precursor ion will be the deprotonated molecule [M-H]-, and characteristic product ions should be selected for multiple reaction monitoring (MRM) for sensitive and specific detection. For N-acyl taurines, product ions at m/z 80 and m/z 107 are often diagnostic.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is a general procedure and may require optimization for specific applications.

Materials:

  • Plasma sample

  • Internal Standard (e.g., Deuterium-labeled this compound)

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Water (LC-MS grade)

  • Centrifuge tubes

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a centrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 1 mL of MTBE and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Brain Tissue Homogenate

This protocol is a general procedure and should be optimized for your specific application and SPE cartridge.

Materials:

  • Brain tissue homogenate

  • Internal Standard (e.g., Deuterium-labeled this compound)

  • Reversed-phase SPE cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Elution solvent (e.g., Acetonitrile or Methanol)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • To a known amount of brain tissue homogenate, add the internal standard.

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Load the sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Dry the cartridge: Apply vacuum for 5-10 minutes to thoroughly dry the sorbent.

  • Elute the analyte: Elute this compound with 1 mL of the elution solvent into a clean collection tube.

  • Dry down and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Mitigation_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Mitigation Strategies cluster_validation Validation Problem Poor Sensitivity / Reproducibility ME_Assessment Assess Matrix Effect (Post-Extraction Spike) Problem->ME_Assessment Sample_Prep Optimize Sample Preparation (SPE, LLE) ME_Assessment->Sample_Prep Chromatography Improve Chromatographic Separation ME_Assessment->Chromatography Internal_Standard Use Stable Isotope-Labeled Internal Standard ME_Assessment->Internal_Standard Dilution Sample Dilution ME_Assessment->Dilution Validation Re-validate Method Sample_Prep->Validation Chromatography->Validation Internal_Standard->Validation Dilution->Validation

Caption: Workflow for identifying and mitigating matrix effects.

Sample_Preparation_Decision_Tree Start Start: Complex Biological Matrix High_Throughput High Throughput Needed? Start->High_Throughput LLE Liquid-Liquid Extraction (LLE) High_Throughput->LLE Yes High_Selectivity High Selectivity Required? High_Throughput->High_Selectivity No SPE Solid-Phase Extraction (SPE) Automated_SPE Automated SPE SPE->Automated_SPE Manual_SPE Manual SPE SPE->Manual_SPE High_Selectivity->LLE No High_Selectivity->SPE Yes

Caption: Decision tree for selecting a sample preparation method.

SPE_Workflow Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol) Load->Wash Elute 5. Elute Analyte (e.g., Acetonitrile) Wash->Elute Analyze 6. Dry Down, Reconstitute, & Analyze by LC-MS/MS Elute->Analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Optimizing Chromatographic Separation of Long-Chain N-Acyl Taurines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of long-chain N-acyl taurines (NATs).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Long-Chain NATs

Question: My long-chain NAT peaks are showing significant tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing for long-chain NATs is a common issue and can often be attributed to several factors related to their amphipathic nature. Here’s a step-by-step guide to troubleshoot this problem:

  • Secondary Interactions with Stationary Phase: The polar taurine head group can interact with residual silanols on C18 columns, leading to tailing.

    • Solution 1: Adjust Mobile Phase pH. Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups and reduce these secondary interactions.

    • Solution 2: Use an End-Capped Column. Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of available silanol groups.

    • Solution 3: Consider Mobile Phase Additives. The addition of a low concentration of a volatile ion-pairing agent to the mobile phase can improve peak shape, but care must be taken to ensure compatibility with your mass spectrometer.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened to avoid dead volume.

Question: I'm observing peak fronting. What could be the cause?

Answer: Peak fronting is less common than tailing for NATs but can occur under certain conditions:

  • Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than your initial mobile phase can cause the analyte band to spread before it reaches the column, resulting in fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Column Collapse: Operating a reversed-phase column with a mobile phase that is too high in aqueous content (e.g., 100% water) for an extended period can lead to phase collapse (dewetting), which can manifest as peak fronting and a sudden loss of retention.

    • Solution: Ensure your mobile phase always contains a small percentage of organic solvent (at least 5%) when using standard C18 columns. Alternatively, use an aqueous-stable C18 (AQ-type) column.

Issue 2: Poor Retention of Long-Chain NATs

Question: My long-chain NATs are eluting too close to the void volume on my reversed-phase column. How can I increase their retention?

Answer: Due to the polar taurine moiety, shorter-chain NATs can have limited retention on traditional C18 columns. For long-chain NATs, retention is generally better, but can still be a challenge depending on the specific acyl chain.

  • Decrease the Organic Content of the Mobile Phase: A lower percentage of acetonitrile or methanol in your mobile phase will increase the retention of your analytes on a reversed-phase column.

  • Use a More Retentive Stationary Phase:

    • Longer Alkyl Chain: A C30 column will provide more hydrophobic retention than a C18 column.

    • Phenyl-Hexyl Phase: These columns offer alternative selectivity through pi-pi interactions with the acyl chain, which can improve retention and resolution.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds. In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent. Water acts as the strong eluting solvent. This technique can significantly improve the retention of NATs.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating a broad range of long-chain NATs (e.g., C16 to C24)?

A1: A C18 column is a good starting point and is widely used for the separation of NATs.[1] For a broad range of acyl chain lengths, a column with a particle size of 1.8 µm or less (UPLC/UHPLC) will provide the best resolution and peak capacity. A BEH (Ethylene Bridged Hybrid) C18 column is a robust choice.[1] If you are analyzing NATs alongside other more polar metabolites, a HILIC column may be more suitable.[2]

Q2: What are the typical mobile phases used for long-chain NAT analysis?

A2: For reversed-phase chromatography, a common mobile phase combination is:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3]

A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to separate NATs with different chain lengths.

Q3: How does the acyl chain length and saturation affect the retention time of long-chain NATs in reversed-phase chromatography?

A3: In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions. Therefore:

  • Longer Acyl Chain: Longer acyl chains will have stronger hydrophobic interactions with the stationary phase, resulting in longer retention times.[4][5]

  • Unsaturation: The presence of double bonds in the acyl chain reduces the hydrophobicity of the molecule, leading to shorter retention times compared to a saturated NAT with the same carbon number.[4][5]

Q4: What are the key parameters to optimize for the mass spectrometric detection of long-chain NATs?

A4: For sensitive and specific detection of long-chain NATs by tandem mass spectrometry (MS/MS), it is crucial to optimize the following parameters:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for NATs, as the sulfonic acid group of the taurine moiety is readily deprotonated.

  • Precursor Ion: This will be the [M-H]⁻ ion of the specific NAT you are analyzing.

  • Product Ions: Characteristic product ions for NATs are often observed at m/z 80 (SO3⁻) and m/z 107.[1]

  • Collision Energy and Cone Voltage: These parameters should be optimized for each specific NAT to achieve the most stable and intense signal for your chosen product ions.

Data Presentation

Table 1: UPLC-MS/MS Method Validation Parameters for a Panel of Long-Chain N-Acyl Taurines [1]

AnalyteAcyl ChainLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
N-palmitoyl taurineC16:01 - 300≥ 0.99960.3 - 0.41
N-oleoyl taurineC18:11 - 300≥ 0.99960.3 - 0.41
N-arachidonoyl taurineC20:41 - 300≥ 0.99960.3 - 0.41
N-docosanoyl taurineC22:01 - 300≥ 0.99960.3 - 0.41
N-nervonoyl taurineC24:11 - 300≥ 0.99960.3 - 0.41

Table 2: UPLC-MS/MS Parameters for Selected Long-Chain NATs [3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N-palmitoyl taurine (C16:0)402.280.03025
N-oleoyl taurine (C18:1)430.380.03025
N-arachidonoyl taurine (C20:4)452.380.03025
N-docosahexaenoyl taurine (C22:6)476.380.03025

Experimental Protocols

Protocol 1: Sample Preparation for Long-Chain NATs from Brain Tissue

This protocol is adapted from general lipid extraction procedures and should be optimized for your specific application.

  • Homogenization: Homogenize frozen brain tissue in a cold solution of 0.1 M perchloric acid (approximately 10 times the tissue weight).

  • Sonication: For smaller tissue samples, disrupt the tissue using probe sonication.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the NATs and other metabolites.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining particulate matter.

  • Storage: The extracted sample can be stored at -80°C until analysis. Before injection, it is advisable to re-filter the sample if it has been frozen and thawed.

Protocol 2: UPLC-MS/MS Analysis of Long-Chain NATs [1]

  • Chromatographic System: A UPLC system equipped with a BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution:

    • Start at a low percentage of B (e.g., 30%) and hold for 1-2 minutes.

    • Increase the percentage of B to 95-100% over 10-15 minutes.

    • Hold at high %B for 2-3 minutes to wash the column.

    • Return to initial conditions and equilibrate for 2-3 minutes before the next injection.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40 - 50 °C.

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in negative ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transitions listed in Table 2.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Tissue Homogenization sp2 Protein Precipitation sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Filtration sp4->sp5 lc UPLC Separation (Reversed-Phase C18) sp5->lc ms Tandem MS Detection (Negative ESI, MRM) lc->ms da1 Peak Integration ms->da1 da2 Quantification da1->da2 troubleshooting_peak_tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed c1 Secondary Interactions (Silanol Groups) start->c1 c2 Column Overload start->c2 c3 Extra-Column Volume start->c3 s1 Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) c1->s1 s2 Use End-Capped Column c1->s2 s3 Dilute Sample c2->s3 s4 Optimize Tubing & Fittings c3->s4 signaling_pathway cluster_synthesis NAT Synthesis cluster_degradation NAT Degradation cluster_signaling Signaling Effects fatty_acyl_coa Fatty Acyl-CoA bat BAAT fatty_acyl_coa->bat taurine Taurine taurine->bat nat N-Acyl Taurine (NAT) bat->nat nat_deg N-Acyl Taurine (NAT) nat_sig N-Acyl Taurine (NAT) faah FAAH products Fatty Acid + Taurine faah->products nat_deg->faah gpr119 GPR119 Activation glp1 GLP-1 Secretion gpr119->glp1 glucose Improved Glucose Homeostasis glp1->glucose nat_sig->gpr119

References

Potential degradation pathways of N-Docosanoyl Taurine in biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of N-Docosanoyl Taurine in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in biological samples?

The primary degradation pathway for this compound is enzymatic hydrolysis mediated by Fatty Acid Amide Hydrolase (FAAH)[1][2][3][4][5]. FAAH is an integral membrane enzyme that catabolizes a range of bioactive fatty acid amides[1][5][6]. The hydrolysis of this compound by FAAH breaks the amide bond, releasing docosanoic acid and taurine.

Q2: What are the products of this compound degradation?

The enzymatic hydrolysis of this compound by FAAH yields two products:

  • Docosanoic acid (a C22:0 very long-chain saturated fatty acid)

  • Taurine

Q3: How is this compound synthesized in vivo?

N-acyl taurines (NATs), including this compound, are synthesized by the conjugation of a fatty acyl-CoA to taurine. This reaction is catalyzed by enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT) and acyl-CoA:amino acid N-acyltransferase 1 (ACNAT1)[2][7]. The availability of docosanoyl-CoA and taurine are precursors for its synthesis.

Q4: Are there any known alternative degradation pathways for this compound?

Current research strongly indicates that FAAH is the principal enzyme responsible for the degradation of this compound[1][3][4]. While other hydrolases exist in biological systems, there is currently no significant evidence to suggest a major alternative metabolic pathway for the breakdown of this compound.

Q5: What is the relative rate of hydrolysis of this compound by FAAH?

In vitro experiments using purified FAAH have demonstrated that this compound is a substrate for this enzyme. However, it is hydrolyzed at a significantly slower rate compared to other well-known FAAH substrates. Specifically, its rate of hydrolysis is 2,000 to 50,000 times slower than that of oleoyl ethanolamide[3]. This slow rate of degradation is an important consideration for experimental design.

Troubleshooting Guides

Issue 1: Little to no degradation of this compound is observed in my in vitro assay.

  • Possible Cause 1: Inactive Enzyme.

    • Troubleshooting Step: Verify the activity of your FAAH enzyme preparation using a well-characterized substrate with a faster turnover rate, such as anandamide or oleoyl ethanolamide. Commercial FAAH activity assay kits are available for this purpose.

  • Possible Cause 2: Insufficient Incubation Time.

    • Troubleshooting Step: Due to the slow hydrolysis rate of this compound by FAAH, longer incubation times may be necessary to detect significant product formation. Consider extending the incubation period of your assay.

  • Possible Cause 3: Suboptimal Assay Conditions.

    • Troubleshooting Step: Ensure that your assay buffer, pH, and temperature are optimal for FAAH activity. FAAH is generally most active at a slightly alkaline pH (around 9.0) and a temperature of 37°C.

  • Possible Cause 4: Low Concentration of this compound.

    • Troubleshooting Step: Verify the concentration of your this compound stock solution. Due to its lipophilic nature, it may be challenging to fully solubilize. Ensure it is completely dissolved in the assay buffer, potentially with the use of a carrier solvent like DMSO (ensure final concentration is not inhibitory to the enzyme).

Issue 2: Inconsistent results in this compound levels in tissue homogenates.

  • Possible Cause 1: Post-mortem Enzymatic Activity.

    • Troubleshooting Step: FAAH can remain active in tissues after collection. To prevent ex vivo degradation of this compound, it is crucial to rapidly freeze tissues in liquid nitrogen immediately after harvesting. The addition of a FAAH inhibitor to the homogenization buffer can also prevent degradation during sample processing.

  • Possible Cause 2: Inefficient Extraction.

    • Troubleshooting Step: this compound is a lipid. Ensure your lipid extraction protocol (e.g., Folch or Bligh-Dyer methods) is robust and consistently applied across all samples. Incomplete extraction will lead to variability in measured levels.

  • Possible Cause 3: Instability of this compound during storage.

    • Troubleshooting Step: Store lipid extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, especially if the fatty acyl chain were unsaturated. While docosanoic acid is saturated, this is good practice for all lipidomics studies.

Quantitative Data Summary

ParameterFindingReference
Primary Degradation Enzyme Fatty Acid Amide Hydrolase (FAAH)[1][2][3][4][5]
Relative Hydrolysis Rate by FAAH 2,000-50,000 times slower than oleoyl ethanolamide[3]
Effect of FAAH Knockout in Mice ~12-fold elevation of this compound levels in the brain and spinal cord of FAAH-/- mice compared to wild-type mice.[3]

Experimental Protocols

Protocol 1: In Vitro this compound Degradation Assay using Tissue Homogenates

  • Tissue Homogenization:

    • Rapidly excise tissue (e.g., liver, brain) and immediately snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris. The resulting supernatant will contain the enzyme activity.

  • Enzymatic Reaction:

    • Pre-warm the tissue homogenate to 37°C.

    • Initiate the reaction by adding this compound (e.g., dissolved in DMSO) to a final concentration relevant to your experimental question.

    • Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a cold organic solvent, such as methanol or acetonitrile, containing an internal standard.

    • Perform a lipid extraction using a method suitable for N-acyl amides (e.g., a modified Bligh-Dyer extraction).

  • Analysis:

    • Analyze the extracted lipids by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining this compound and the formation of docosanoic acid.

Protocol 2: Analysis of Endogenous this compound Levels in Biological Tissues

  • Sample Collection:

    • Harvest tissues from experimental animals (e.g., wild-type vs. FAAH knockout mice, or vehicle vs. FAAH inhibitor-treated animals).

    • Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Lipid Extraction:

    • Homogenize the frozen tissue in a suitable solvent mixture for lipid extraction, often containing an internal standard for quantification.

    • Perform a robust lipid extraction procedure, such as a Folch or Bligh-Dyer extraction, to isolate the lipid fraction.

  • Sample Preparation for LC-MS:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., a mixture of methanol and acetonitrile).

  • LC-MS Analysis:

    • Separate the lipid species using reverse-phase liquid chromatography.

    • Detect and quantify this compound using a mass spectrometer operating in a suitable mode (e.g., selected reaction monitoring for targeted analysis).

Visualizations

N_Docosanoyl_Taurine_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Docosanoyl_CoA Docosanoyl-CoA Taurine_syn Taurine BAAT BAAT / ACNAT1 Taurine_syn->BAAT NDT_syn N-Docosanoyl Taurine BAAT->NDT_syn NDT_deg N-Docosanoyl Taurine FAAH FAAH NDT_deg->FAAH Docosanoic_Acid Docosanoic Acid FAAH->Docosanoic_Acid Taurine_deg Taurine FAAH->Taurine_deg

Caption: Biosynthesis and degradation pathway of this compound.

experimental_workflow Homogenization Sample Homogenization (with internal standard) Incubation Incubation at 37°C (Time Course) Homogenization->Incubation Extraction Lipid Extraction (e.g., Bligh-Dyer) Incubation->Extraction Analysis LC-MS Analysis Extraction->Analysis Quantification Quantification of This compound and Metabolites Analysis->Quantification

Caption: Experimental workflow for in vitro degradation assay.

troubleshooting_logic Check1 Is FAAH enzyme active? Solution1 Solution: Use positive control (e.g., Anandamide) Check1->Solution1 No Check2 Is incubation time sufficient? Check1->Check2 Yes Solution2 Solution: Increase incubation time Check2->Solution2 No Check3 Are assay conditions optimal? Check2->Check3 Yes Solution3 Solution: Adjust pH and temperature Check3->Solution3 No

Caption: Troubleshooting logic for in vitro degradation assays.

References

Identifying and minimizing byproducts in N-Docosanoyl Taurine synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of N-Docosanoyl Taurine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My N-acylation reaction has a very low yield of this compound. What are the common causes?

A: Low yields in the synthesis of this compound can stem from several factors, primarily related to reagents, reaction conditions, and work-up procedures.

  • Hydrolysis of Docosanoyl Chloride: Docosanoyl chloride is highly reactive and susceptible to hydrolysis, especially under the aqueous basic conditions of the Schotten-Baumann reaction. This hydrolysis results in the formation of docosanoic acid, which will not react with taurine to form the desired amide product.[1][2][3][4]

  • Inadequate Base: The acylation of taurine with docosanoyl chloride produces one equivalent of hydrochloric acid (HCl).[5][6] An insufficient amount of base (e.g., sodium hydroxide) to neutralize this generated acid is a common pitfall.[1] If the pH of the reaction mixture becomes acidic, the taurine starting material will be protonated, reducing its nucleophilicity and slowing down or stopping the desired reaction.

  • Poor Reagent Quality: Degradation of the docosanoyl chloride due to improper storage (exposure to moisture) or the use of low-purity taurine can significantly impact the reaction outcome.

  • Sub-optimal Reaction Conditions: The Schotten-Baumann reaction is typically conducted in a two-phase solvent system (e.g., an organic solvent like dichloromethane and water) at or slightly above room temperature.[1][6] Deviations from optimal temperature, stirring rate, and reaction time can reduce the yield. For instance, excessively high temperatures can increase the rate of hydrolysis of the acyl chloride.

Issue 2: Presence of Multiple Byproducts in the Final Product

Q: My analysis (TLC, LC-MS, NMR) of the crude product shows multiple unexpected spots/peaks in addition to my desired this compound. What are these byproducts and how can I minimize them?

A: The presence of multiple byproducts is a common challenge. The most likely impurities are unreacted starting materials and side-products from the reaction.

  • Unreacted Docosanoic Acid/Docosanoyl Chloride: This is often the most significant byproduct. Its presence indicates either incomplete reaction or hydrolysis of the docosanoyl chloride.

    • Minimization:

      • Ensure the docosanoyl chloride is added slowly to the reaction mixture to allow for efficient reaction with taurine and minimize hydrolysis.

      • Maintain a basic pH (pH > 9) throughout the reaction to ensure the taurine remains deprotonated and nucleophilic.[7]

      • Use a slight excess of taurine to drive the reaction to completion.

  • Unreacted Taurine: Residual taurine can be present if an excess was used or if the reaction did not go to completion.

    • Minimization:

      • Optimize the stoichiometry of the reactants. While a slight excess of taurine can be beneficial, a large excess will need to be removed during purification.

  • Docosanoic Anhydride: Docosanoyl chloride can react with the carboxylate form of docosanoic acid (formed from hydrolysis) to generate docosanoic anhydride.[8][9][10][11] This anhydride can also acylate taurine, but its formation represents a loss of the primary acylating agent.

    • Minimization:

      • Minimize the hydrolysis of docosanoyl chloride by maintaining anhydrous conditions where possible before the reaction and ensuring efficient mixing in the two-phase system.

  • Salt (e.g., Sodium Chloride): In the Schotten-Baumann reaction, the neutralization of HCl with a base like NaOH will produce a salt.[12][13][14]

    • Minimization: This byproduct is inherent to the reaction but can be effectively removed during the work-up and purification steps through washing with water.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to separate this compound from the byproducts, especially the unreacted fatty acid. What are the recommended purification strategies?

A: The purification of this compound can be challenging due to the similar physical properties of the product and some byproducts (e.g., docosanoic acid).

  • Crystallization: N-acyl taurines can often be purified by crystallization. A patent for the preparation of salt-free N-acyl taurines describes a process of dissolving the crude product in a hot alkanol (like methanol), filtering out the precipitated salt at a high temperature, and then cooling the filtrate to a low temperature (e.g., 0-3°C) to crystallize the desired N-acyl taurine.[12][13][14]

  • Liquid-Liquid Extraction: An extraction procedure can be employed to remove the non-acidic byproducts. The crude product can be dissolved in an organic solvent, and unreacted taurine and salt can be removed by washing with water.

  • Chromatography: For high-purity requirements, column chromatography is a viable option. Reversed-phase chromatography (e.g., using a C18 column) is often effective for separating long-chain fatty acid derivatives.[15]

  • Precipitation of Fatty Acid: One method to remove unreacted fatty acid involves the addition of calcium hydroxide to the reaction mixture to precipitate the fatty acid as an insoluble calcium soap, which can then be filtered off.[16]

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and their Identification

ByproductChemical FormulaMolar Mass ( g/mol )Identification Techniques
Docosanoic AcidC₂₂H₄₄O₂340.58TLC, LC-MS, NMR
TaurineC₂H₇NO₃S125.15TLC, HPLC (with derivatization), NMR
Docosanoic AnhydrideC₄₄H₈₆O₃663.15LC-MS, IR, NMR
Sodium ChlorideNaCl58.44Not typically observed in organic analysis

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield Hydrolysis of docosanoyl chlorideSlow addition of acyl chloride, efficient stirring, maintain low temperature.
Inadequate baseMonitor and maintain pH > 9 throughout the reaction.
Byproduct Formation Unreacted starting materialsOptimize stoichiometry, ensure complete reaction.
Hydrolysis of acyl chlorideMinimize exposure to water before and during the initial phase of the reaction.
Purification Difficulty Co-crystallization with docosanoic acidUtilize differences in solubility at different temperatures and pH; consider converting the fatty acid to its salt for easier removal.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a generalized procedure based on the principles of the Schotten-Baumann reaction for N-acyl amino acid synthesis.

  • Preparation of Aqueous Phase: Dissolve taurine (1.05 equivalents) and sodium hydroxide (2.5 equivalents) in water. Cool the solution to 0-5°C in an ice bath with vigorous stirring.

  • Preparation of Organic Phase: Dissolve docosanoyl chloride (1.0 equivalent) in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Reaction: Add the organic solution of docosanoyl chloride dropwise to the cold, vigorously stirred aqueous solution of taurine and sodium hydroxide over a period of 1-2 hours. Maintain the temperature below 10°C and ensure the pH of the aqueous phase remains above 9.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with dilute HCl to remove any unreacted taurine and excess base.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).[12][13][14]

    • Alternatively, for higher purity, silica gel column chromatography can be performed using a gradient of methanol in dichloromethane.

Protocol 2: Identification and Quantification of Byproducts by HPLC-MS

  • Sample Preparation: Dissolve a known amount of the crude reaction mixture in a suitable solvent (e.g., methanol or a mixture of isopropanol and acetonitrile).[17]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 100% B over a suitable time (e.g., 15 minutes), followed by a hold at 100% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Identify the peaks corresponding to this compound (m/z [M-H]⁻ ≈ 446.3), docosanoic acid (m/z [M-H]⁻ ≈ 339.6), and taurine (m/z [M-H]⁻ ≈ 124.0). Quantify the relative amounts of each component by integrating the peak areas.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Crude Product Mixture cluster_purification Purification docosanoyl_chloride Docosanoyl Chloride schotten_baumann Schotten-Baumann Reaction docosanoyl_chloride->schotten_baumann taurine Taurine taurine->schotten_baumann base Aqueous Base (e.g., NaOH) base->schotten_baumann product This compound schotten_baumann->product byproduct1 Docosanoic Acid schotten_baumann->byproduct1 byproduct2 Unreacted Taurine schotten_baumann->byproduct2 byproduct3 Salt (e.g., NaCl) schotten_baumann->byproduct3 purification_step Crystallization / Chromatography product->purification_step byproduct1->purification_step byproduct2->purification_step byproduct3->purification_step pure_product Pure this compound purification_step->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Caption: Competing reactions in this compound synthesis.

References

Technical Support Center: Challenges in the Purification of Saturated N-Acyl Taurines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of saturated N-acyl taurines (NATs).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of saturated N-acyl taurines?

A1: The most common impurities are inorganic salts, such as sodium chloride, which are by-products of the synthesis reaction, and unreacted starting materials.[1][2] Another potential impurity is the formation of carboxylic acid soaps (alkali metal salts of the fatty acid).[1]

Q2: How can I effectively remove salt by-products from my synthetic N-acyl taurine product?

A2: A common method involves carrying out the reaction in a lower alkanol medium like methanol.[1] The salt by-product (e.g., NaCl) precipitates at a high temperature while the N-acyl taurine remains solubilized. The salt can then be removed by hot filtration.[1][2] The desired N-acyl taurine product is subsequently crystallized by cooling the filtrate.[1][2]

Q3: My final product purity is low after crystallization. What steps can I take to improve it?

A3: To improve purity, ensure the initial removal of salt by-products is efficient by filtering the reaction mixture while it is still hot (e.g., near reflux temperature).[1] To increase recovery and purity, the precipitated product can be resuspended in the wash liquor from the salt separation step, heated, and then cooled again to recrystallize the N-acyl taurine.[1]

Q4: What is a suitable method for purifying saturated N-acyl taurines from complex biological samples?

A4: For purification from biological matrices like tissue extracts, preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method.[3] A reversed-phase column, such as a Gemini C18, can be used with a gradient elution of water, methanol, and isopropanol with a modifier like ammonium hydroxide to achieve separation.[3]

Q5: Which analytical techniques are recommended for assessing the purity of my final saturated N-acyl taurine product?

A5: For quantitative analysis and purity assessment, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a sensitive and specific method.[4] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for purity evaluation as it provides both structural and quantitative information.[5] For routine purity checks during chromatography, online methods like diode-array detection can be employed to assess peak purity.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Precipitated N-Acyl Taurine - Incomplete reaction. - Product remains partially dissolved in the mother liquor after cooling.[1] - Insufficient cooling during precipitation.- Ensure a slight molar excess of one of the reactants to drive the reaction to completion.[1] - After initial filtration, the mother liquor can be distilled to recover any remaining product.[1] - Cool the filtrate to a low temperature (e.g., 0-3°C) and allow sufficient time for crystallization.[1][2]
Final Product is Contaminated with Salt - Premature cooling of the reaction mixture before filtration, causing the product to co-precipitate with the salt. - Inefficient washing of the salt filter cake.- Maintain the temperature of the reaction mixture as close to reflux as possible during the filtration of the salt by-product.[1] - Wash the salt filter cake with hot fresh solvent (e.g., methanol) to recover any trapped product.[1][2]
Broad or Tailing Peaks in HPLC Analysis - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Add a modifier like ammonium hydroxide to the mobile phase to improve peak shape.[3] - Reduce the amount of sample injected onto the column. - Ensure the sample is fully dissolved in the mobile phase before injection.
Co-elution of Impurities in Preparative HPLC - The selected gradient is not optimal for separating the target compound from closely related impurities. - The stationary phase is not providing sufficient selectivity.- Optimize the HPLC gradient by making it shallower to increase the resolution between peaks.[3] - Experiment with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to alter selectivity.

Quantitative Data Summary

The following table summarizes the performance of a validated UPLC-MS/MS method for the quantification of N-acyl taurines.[4]

ParameterValueN-Acyl Taurines
Linearity Range 1–300 ng/mLN-palmitoyl taurine (C16:0), N-oleoyl taurine (C18:1), N-arachidonoyl taurine (C20:4), N-docosanoyl taurine (C22:0), N-nervonoyl taurine (C24:1)
Correlation Coefficient (R²) ≥ 0.9996For all analyzed N-acyl taurines
Limit of Detection (LOD) 0.3–0.4 ng/mLFor all analyzed N-acyl taurines
Limit of Quantification (LOQ) 1 ng/mLFor all analyzed N-acyl taurines

Experimental Protocols

Protocol 1: Synthesis and Purification of Salt-Free Saturated N-Acyl Taurines

This protocol is based on a method for producing substantially salt-free N-acyl taurines.[1][2]

  • Reaction Setup: In a suitable reaction vessel, combine 1 mole of a taurine salt and approximately 1 mole of an alkali metal hydroxide in a C1-4 alkanol (e.g., methanol) medium containing no more than 15% water by weight.

  • Acylation: While agitating, add 1 mole of a C6-22 saturated carboxylic acid chloride to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for about 1 hour with agitation.

  • Hot Filtration: While keeping the temperature as close to reflux as possible (no more than 5°C lower), pressure filter the hot reaction mixture through a filter cell bed to remove the precipitated alkali metal chloride.

  • Washing: The salt filter cake can be washed with hot fresh methanol to recover any residual product.

  • Crystallization: Cool the hot, salt-free filtrate to below 5°C (preferably 0-3°C) without agitation and let it stand for at least 30 minutes to maximize the crystallization of the N-acyl taurine product.

  • Product Isolation: Separate the precipitated crystalline product from the reaction medium by filtration or centrifugation at the low temperature.

  • Drying: Dry the isolated product. The mother liquor can be further processed to recover any remaining dissolved product.

Protocol 2: Preparative HPLC Purification of N-Acyl Taurines from Biological Extracts

This protocol is adapted from a method used for purifying NATs from liver metabolite extracts.[3]

  • Column: Use a Gemini C18 column (5 µm, 10 × 50 mm) or a similar reversed-phase preparative column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 water/methanol with 0.1% ammonium hydroxide.

    • Mobile Phase B: 60:35:5 2-propanol/methanol/water with 0.1% ammonium hydroxide.

  • Sample Preparation: Combine metabolite extracts (e.g., from FAAH(-/-) livers) for a single purification run.

  • HPLC Program:

    • Flow Rate: 2.5 mL/min.

    • Gradient:

      • Start at 0% Mobile Phase B.

      • Linearly increase to 100% Mobile Phase B over 60 minutes.

      • Hold at 100% Mobile Phase B for 20 minutes.

  • Fraction Collection: Collect fractions based on UV absorbance or other detection methods.

  • Analysis: Analyze the collected fractions using an appropriate analytical method (e.g., UPLC-MS/MS) to identify the fractions containing the pure saturated N-acyl taurines.

Visualizations

The following diagrams illustrate key workflows in the purification and analysis of saturated N-acyl taurines.

start Start: Reaction Mixture (Taurine Salt, Acid Chloride, Base in Methanol) reflux Heat to Reflux (~65°C) Reaction Occurs start->reflux hot_filtration Hot Pressure Filtration (Near Reflux Temp) reflux->hot_filtration salt By-product: Precipitated Salt (e.g., NaCl) hot_filtration->salt Separated Solid filtrate Hot Filtrate (Solubilized N-Acyl Taurine) hot_filtration->filtrate Liquid Phase cooling Cool Filtrate (0-3°C) filtrate->cooling crystallization Precipitated Crystals (Pure N-Acyl Taurine) cooling->crystallization isolation Final Filtration / Centrifugation crystallization->isolation product End: Pure Saturated N-Acyl Taurine isolation->product Purified Solid mother_liquor Mother Liquor isolation->mother_liquor Remaining Liquid

Caption: Workflow for salt-free synthesis and purification of N-acyl taurines.

start Start: Biological Extract prep_hplc Preparative HPLC (e.g., Gemini C18) start->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analysis Purity Analysis (UPLC-MS/MS) fraction_collection->analysis impure Impure Fractions (Discard or Reprocess) analysis->impure Purity < Threshold pure End: Pure Saturated N-Acyl Taurine Fractions analysis->pure Purity > Threshold

References

Overcoming poor solubility of N-Docosanoyl Taurine for in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the poor solubility of N-Docosanoyl Taurine in preparation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

This compound is a lipoamino acid, specifically a conjugate of docosanoic acid (a long-chain saturated fatty acid) and taurine.[1] Its long hydrocarbon tail makes it highly lipophilic, leading to poor solubility in aqueous solutions, which are often required for in vivo administration. This is a common challenge for many lipid-based molecules and long-chain fatty acid amides.[2][3]

Q2: What are the initial recommended solvents for dissolving this compound?

For initial stock solutions, organic solvents are recommended. Based on data for structurally similar N-acyl taurines, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are suitable choices.[4][5] It is crucial to prepare a concentrated stock solution in one of these solvents before further dilution into a vehicle suitable for in vivo administration. Heating the solution to 37°C and using an ultrasonic bath can aid in dissolution.

Q3: Can I administer a solution of this compound in pure DMSO to my animals?

Direct administration of high concentrations of DMSO can be toxic to animals. It is essential to dilute the DMSO stock solution with a well-tolerated vehicle to a final DMSO concentration that is safe for the specific animal model and administration route. Always consult relevant literature and institutional guidelines for acceptable solvent concentrations.

Q4: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can enhance the solubility and bioavailability of lipophilic drugs.[6][7][8][9][10] These include:

  • Co-solvent systems: Using a mixture of a primary solvent (like DMSO) with a more biocompatible solvent.

  • Lipid-based formulations: These can include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, improving absorption.[6][7][8]

  • Surfactant solutions: The use of non-ionic surfactants can help to create micellar solutions that encapsulate the lipophilic compound.

  • Cyclodextrin complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[11][12][13][14]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution of the DMSO stock with an aqueous vehicle.
  • Cause: The aqueous vehicle is a poor solvent for the lipophilic this compound, and the final concentration of the organic co-solvent (DMSO) is too low to maintain solubility.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: If tolerated by the animal model, slightly increase the final concentration of DMSO in the vehicle.

    • Add a Surfactant: Incorporate a biocompatible surfactant such as Tween® 80 or Cremophor® EL into the aqueous vehicle before adding the DMSO stock. Surfactants can form micelles that help to keep the compound in solution.

    • Use a Lipid-Based Vehicle: Instead of a simple aqueous vehicle, consider using a lipid-based formulation. Self-emulsifying excipients like Labrasol® or Gelucire® can be effective.[6][7]

    • Consider Cyclodextrins: Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous vehicle before adding the this compound stock solution.

Issue 2: The prepared formulation is too viscous for injection or oral gavage.
  • Cause: High concentrations of certain excipients, such as polymers or lipids, can increase the viscosity of the final formulation.

  • Troubleshooting Steps:

    • Optimize Excipient Concentration: Systematically decrease the concentration of the viscosity-inducing excipient to the lowest effective level.

    • Gentle Warming: Gently warming the formulation to 37°C before administration can reduce its viscosity. Ensure the compound remains stable at this temperature.

    • Select Alternative Excipients: Research and test alternative, lower-viscosity excipients that can achieve the desired solubilization.

Issue 3: Inconsistent results or low bioavailability in in vivo studies.
  • Cause: This can be due to poor absorption from the gastrointestinal tract (for oral administration) or rapid clearance from circulation. The formulation may not be effectively presenting the compound for absorption.

  • Troubleshooting Steps:

    • Enhance Absorption with Lipid Formulations: For oral administration, lipid-based formulations are known to improve the absorption of lipophilic compounds by utilizing the body's natural lipid absorption pathways.[8][9]

    • Inhibit P-glycoprotein Efflux: Some excipients, like Cremophor® EL and Tween® 80, can inhibit the P-glycoprotein (P-gp) efflux transporter in the gut, which can improve the bioavailability of certain drugs.[8]

    • Particle Size Reduction: If using a suspension, ensure the particle size is minimized (micronization or nanosizing) to maximize the surface area for dissolution.

    • Route of Administration: If oral bioavailability remains low, consider alternative routes of administration, such as intraperitoneal or intravenous injection, if appropriate for the study's objectives. This will require reformulation for a sterile, injectable vehicle.

Quantitative Data Summary

Table 1: Solubility of N-Acyl Taurines in Organic Solvents

CompoundSolventSolubilityReference
N-Stearoyl TaurineDMSO1.5 mg/ml[4]
DMF1.5 mg/ml[4]
N-Oleoyl TaurineDMSO10 mg/ml[5]
N-Arachidonoyl TaurineDMSO~20 mg/ml[15]
DMF~10 mg/ml[15]
PBS (pH 7.2)~1.5 mg/ml[15]

Experimental Protocols

Protocol 1: Suggested Starting Formulation for Oral Gavage (Co-solvent/Surfactant System)

This protocol is a suggested starting point and should be optimized for your specific experimental needs.

  • Prepare the Vehicle:

    • In a sterile container, prepare a solution of 5% Tween® 80 in sterile saline (0.9% NaCl).

    • Mix thoroughly by vortexing or stirring.

  • Prepare the this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/ml). Gentle warming (37°C) and sonication may be required.

  • Prepare the Final Dosing Solution:

    • Slowly add the this compound stock solution to the vehicle while vortexing.

    • The final concentration of DMSO in the dosing solution should be kept to a minimum (ideally ≤10%) and be confirmed as safe for your animal model. For example, to achieve a 1 mg/ml dosing solution with 5% final DMSO concentration, add 50 µl of the 20 mg/ml stock solution to 950 µl of the 5% Tween® 80 vehicle.

    • Visually inspect the final solution for any precipitation. If precipitation occurs, refer to the troubleshooting guide.

Protocol 2: Suggested Starting Formulation for Oral Gavage (Lipid-Based System)

This protocol is a suggested starting point and should be optimized.

  • Prepare the Vehicle:

    • Use a self-emulsifying lipid excipient such as Labrasol® or Gelucire® 44/14.[6][7]

  • Prepare the this compound Formulation:

    • Directly dissolve the this compound powder in the lipid excipient.

    • Gentle warming (up to 40°C) and stirring can be used to facilitate dissolution.

    • The concentration will depend on the solubility of this compound in the chosen excipient. Start with a low concentration and increase as needed.

  • Administration:

    • Administer the formulation directly via oral gavage. The formulation will emulsify upon contact with the aqueous environment of the gastrointestinal tract.

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_prep Preparation cluster_formulation Formulation cluster_troubleshooting Troubleshooting cluster_final Final Steps start This compound Powder stock Prepare Concentrated Stock in DMSO or DMF start->stock mix Slowly Add Stock to Vehicle (with vortexing) stock->mix vehicle Prepare In Vivo Vehicle (e.g., Saline + Tween® 80) vehicle->mix observe Observe for Precipitation mix->observe precipitate Precipitation Occurs observe->precipitate Precipitation stable Stable Solution observe->stable No Precipitation adjust Adjust Formulation: - Increase co-solvent - Add surfactant - Use lipid vehicle - Try cyclodextrins precipitate->adjust adjust->mix administer Administer to Animal Model stable->administer

Caption: A workflow diagram for preparing and troubleshooting this compound formulations for in vivo studies.

signaling_pathway N-Acyl Taurine Signaling Pathway Example cluster_cell Cell NAT N-Acyl Taurine (e.g., this compound) TRPV1 TRPV1 Channel NAT->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Membrane Cell Membrane Downstream Downstream Cellular Effects Ca_influx->Downstream Initiates

Caption: Simplified signaling pathway showing the activation of TRPV1 channels by N-acyl taurines.

References

Technical Support Center: Preventing Enzymatic Degradation of N-Docosanoyl Taurine in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of N-Docosanoyl Taurine (NDT) in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the degradation of this compound in plasma?

A1: The primary enzyme responsible for the degradation of N-acyl taurines, including this compound, is Fatty Acid Amide Hydrolase (FAAH).[1][2] Additionally, other serine hydrolases and amidases present in plasma can contribute to its degradation. These enzymes cleave the amide bond, separating the docosanoic acid from the taurine moiety.

Q2: Why is it crucial to prevent the degradation of this compound in plasma samples?

Q3: What is the most effective initial step to minimize enzymatic degradation upon blood collection?

A3: The most critical first step is to collect blood samples in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and to immediately place the tubes on ice or in an ice slurry.[3] Low temperatures significantly reduce the activity of most enzymes. Plasma should be separated from blood cells as soon as possible, preferably within 30 minutes of collection, by centrifugation at a low temperature (e.g., 4°C).

Q4: Are commercially available protease inhibitor cocktails sufficient to protect this compound?

A4: While broad-spectrum protease inhibitor cocktails can offer some protection by inhibiting various serine and cysteine proteases, they may not be sufficient to completely inhibit all FAAH activity.[4][5] For optimal stabilization, a targeted approach combining a specific FAAH inhibitor with a general serine protease inhibitor is recommended.

Q5: How should plasma samples containing this compound be stored long-term?

A5: For long-term storage, plasma samples should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Taurine itself has been shown to be stable in frozen serum for extended periods.[6] However, the stability of the entire NDT molecule will depend on the complete inhibition of enzymatic activity prior to freezing.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected this compound concentrations.

Possible Cause Troubleshooting Step
Delayed sample processing. Ensure blood samples are placed on ice immediately after collection and that plasma is separated within 30 minutes.[3]
Inadequate enzyme inhibition. Verify the correct preparation and concentration of the inhibitor cocktail. Consider increasing the inhibitor concentration or using a more potent combination of inhibitors (see Experimental Protocols).
Sample degradation during storage. Check storage temperature and avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.
LC-MS/MS analysis issues. Review your LC-MS/MS method for potential issues such as ion suppression, poor peak shape, or incorrect mobile phase composition.[7]

Issue 2: High variability between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent sample handling. Standardize the entire sample collection and processing workflow for all samples. Ensure uniform timing and temperature control.
Inhomogeneous mixing of inhibitors. Vortex the inhibitor cocktail thoroughly before adding it to the plasma. Ensure immediate and complete mixing of the inhibitor with the plasma sample.
Precipitation of inhibitors. Check the solubility of the inhibitors in your plasma matrix. Some inhibitors may require a co-solvent.

Issue 3: Evidence of this compound degradation products in analysis.

Possible Cause Troubleshooting Step
Suboptimal inhibitor cocktail. The current inhibitor cocktail may not be effectively targeting all relevant enzymes. A combination of a specific FAAH inhibitor and a broad-spectrum serine hydrolase inhibitor is recommended.
Insufficient inhibitor concentration. Perform a pilot study to determine the optimal concentration of inhibitors required to completely halt enzymatic activity in your specific sample type.
Sample processing at room temperature. All sample handling steps, including inhibitor addition and centrifugation, should be performed at 4°C to minimize enzymatic activity.

Data Presentation

Table 1: Recommended Inhibitor Cocktail for this compound Stabilization in Plasma

InhibitorTarget Enzyme ClassStock ConcentrationFinal Concentration in Plasma
URB597 Fatty Acid Amide Hydrolase (FAAH)10 mM in DMSO10 µM
AEBSF (Pefabloc SC) Serine Hydrolases100 mM in water1 mM

Note: The efficacy of this cocktail should be validated for your specific experimental conditions.

Table 2: General Plasma Stability of Related Molecules Under Different Storage Conditions

MoleculeMatrixStorage ConditionStabilityReference
Long-chain non-esterified fatty acidsPlasma4°CUp to 48 hours
Long-chain non-esterified fatty acidsPlasma-20°CAt least 10 days
TaurineSerum-80°CStable for many years[6]
ArgininePlasmaRoom Temperature25% decrease in 2 hours[3]
ArgininePlasmaOn Ice<10% change in 24 hours[3]

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation

  • Collection: Collect whole blood into K2-EDTA vacutainer tubes.

  • Immediate Cooling: Immediately after collection, gently invert the tube 8-10 times and place it in an ice-water bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.

  • Plasma Isolation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.

  • Inhibitor Addition: Transfer the plasma to a pre-chilled polypropylene tube containing the prepared inhibitor cocktail (see Protocol 2).

  • Mixing: Gently vortex the tube to ensure thorough mixing of the plasma and inhibitors.

  • Aliquoting and Storage: Aliquot the stabilized plasma into single-use cryovials and store immediately at -80°C until analysis.

Protocol 2: Preparation of a Combined FAAH and Serine Hydrolase Inhibitor Cocktail (100X Stock)

  • FAAH Inhibitor (URB597) Stock (1 mM): Dissolve the appropriate amount of URB597 in DMSO to achieve a 1 mM stock solution.

  • Serine Hydrolase Inhibitor (AEBSF) Stock (100 mM): Dissolve the appropriate amount of AEBSF (Pefabloc SC) in sterile, nuclease-free water to achieve a 100 mM stock solution.

  • Combined Cocktail (100X): In a sterile microcentrifuge tube, combine the 1 mM URB597 stock and the 100 mM AEBSF stock. Note: The final volume of the cocktail added to the plasma should not exceed 1% of the total plasma volume to avoid significant dilution. For example, to prepare 100 µL of a 100X cocktail, you would mix appropriate volumes of each stock solution. When 1 µL of this 100X cocktail is added to 99 µL of plasma, the final concentrations of URB597 and AEBSF will be 10 µM and 1 mM, respectively.

  • Storage: Store the 100X inhibitor cocktail in single-use aliquots at -20°C.

Protocol 3: Pilot Plasma Stability Assay for this compound

  • Sample Pooling: Pool plasma from several sources to create a homogenous sample for the assay.

  • Spiking: Spike the pooled plasma with a known concentration of this compound.

  • Experimental Groups: Prepare the following experimental groups in triplicate:

    • No inhibitor, room temperature

    • No inhibitor, 4°C

    • With inhibitor cocktail, room temperature

    • With inhibitor cocktail, 4°C

  • Time Points: Aliquot samples from each group and incubate them. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the enzymatic reaction by adding an excess of cold acetonitrile containing an internal standard.

  • Sample Processing: Precipitate the proteins by centrifugation.

  • Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the rate of degradation and the effectiveness of the inhibitor cocktail.

Mandatory Visualizations

Enzymatic_Degradation_Pathway NDT This compound FAAH Fatty Acid Amide Hydrolase (FAAH) NDT->FAAH Hydrolysis Other_Hydrolases Other Serine Hydrolases NDT->Other_Hydrolases Hydrolysis Docosanoyl_Acid Docosanoic Acid FAAH->Docosanoyl_Acid Taurine Taurine FAAH->Taurine Other_Hydrolases->Docosanoyl_Acid Other_Hydrolases->Taurine

Caption: Enzymatic degradation pathway of this compound in plasma.

Experimental_Workflow cluster_collection Blood Collection & Initial Handling cluster_processing Plasma Processing (at 4°C) cluster_storage_analysis Storage & Analysis Collect_Blood Collect Blood (K2-EDTA tube) Cool_Sample Immediately Place on Ice Collect_Blood->Cool_Sample Centrifuge Centrifuge (1500g, 15 min) Cool_Sample->Centrifuge Isolate_Plasma Isolate Plasma Centrifuge->Isolate_Plasma Add_Inhibitors Add Inhibitor Cocktail Isolate_Plasma->Add_Inhibitors Mix Vortex Gently Add_Inhibitors->Mix Aliquot Aliquot into Single-Use Vials Mix->Aliquot Store Store at -80°C Aliquot->Store Analyze LC-MS/MS Analysis Store->Analyze

Caption: Experimental workflow for plasma sample stabilization.

Troubleshooting_Tree Start Low/Inconsistent NDT Levels Check_Handling Sample Handling Protocol Followed? Start->Check_Handling Check_Inhibitors Inhibitor Cocktail Correct? Check_Handling->Check_Inhibitors Yes Revise_Handling Revise Handling Protocol: - Immediate Cooling - Prompt Centrifugation Check_Handling->Revise_Handling No Check_Storage Proper Storage? Check_Inhibitors->Check_Storage Yes Revise_Inhibitors Revise Inhibitor Protocol: - Check Concentrations - Ensure Proper Mixing Check_Inhibitors->Revise_Inhibitors No Check_LCMS LC-MS/MS Method Validated? Check_Storage->Check_LCMS Yes Revise_Storage Revise Storage Protocol: - Aliquot Samples - Avoid Freeze-Thaw Check_Storage->Revise_Storage No Revise_LCMS Troubleshoot LC-MS/MS: - Check for Ion Suppression - Optimize Peak Integration Check_LCMS->Revise_LCMS No Success Problem Resolved Check_LCMS->Success Yes Revise_Handling->Start Revise_Inhibitors->Start Revise_Storage->Start Revise_LCMS->Start

Caption: Troubleshooting decision tree for NDT quantification issues.

References

Mitigating ion suppression in the mass spectrometric detection of N-Docosanoyl Taurine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating ion suppression during the mass spectrometric detection of N-Docosanoyl Taurine. Given that this compound is a member of the N-acyl taurine (NAT) class of lipids, the strategies outlined here are based on established methods for NATs and other endogenous lipids.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in the mass spectrometer's ion source. This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, other lipids) that compete for ionization. The result is a decreased signal intensity for this compound, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1][2][3]

Q2: I am observing a weak or inconsistent signal for this compound. Could this be due to ion suppression?

A2: A weak or inconsistent signal is a classic symptom of ion suppression. If you observe poor reproducibility in your quality control (QC) samples or a lower than expected signal for your analyte, ion suppression is a likely cause.[4] The complex nature of biological samples means that endogenous components can interfere with the ionization of this compound.[5]

Q3: What are the most common sources of ion suppression when analyzing this compound in biological samples?

A3: In biological matrices such as plasma, serum, or tissue homogenates, the most common sources of interference for lipid analysis are phospholipids, salts, and other endogenous lipids.[6] These molecules are often present at much higher concentrations than this compound and can co-elute, leading to significant ion suppression.

Q4: How can I confirm that ion suppression is occurring in my experiment?

A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound standard into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the analyte at specific retention times indicates the presence of co-eluting, suppression-causing molecules.[1][4][6]

Q5: What is the best strategy to mitigate ion suppression for this compound analysis?

A5: A multi-pronged approach is often the most effective. This includes:

  • Robust Sample Preparation: To remove interfering matrix components.[2][5]

  • Chromatographic Optimization: To separate this compound from suppression-causing compounds.[2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To compensate for any remaining ion suppression.[2][4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution(s)
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components are hindering the ionization of this compound.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][5] 2. Optimize Chromatography: Adjust the gradient, flow rate, or change the column to improve separation from interfering compounds.[2] 3. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering species.[3][4]
Inconsistent / Irreproducible Results Variable Matrix Effects: Sample-to-sample variations in the matrix are causing different degrees of ion suppression.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification.[4] 2. Employ Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can help compensate for consistent matrix effects.[2][4]
Peak Shape Tailing or Broadening Matrix Overload: High concentrations of matrix components are affecting the chromatography.1. Enhance Sample Cleanup: Utilize SPE or LLE to reduce the overall complexity of the sample injected onto the column. 2. Reduce Injection Volume: Injecting a smaller volume of the sample can alleviate column overload.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify retention time windows where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your current sample preparation method)

  • Mobile phases for your chromatographic method

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the syringe pump outlet to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill the syringe with the this compound standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the analyte solution into the MS and acquire data in MRM mode for your analyte to establish a stable baseline.

  • Injection of Blank Matrix:

    • Inject a blank matrix extract onto the LC column and start the chromatographic gradient.

  • Data Analysis:

    • Monitor the signal of the infused this compound. Any significant dip from the stable baseline indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

Objective: To extract and concentrate this compound from a complex matrix while removing interfering components like phospholipids and salts.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • Vacuum manifold

  • Sample (e.g., plasma, tissue homogenate)

  • Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound

  • Methanol (MeOH)

  • Water

  • Wash solution (e.g., 5% MeOH in water)

  • Elution solvent (e.g., Acetonitrile or MeOH)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw the sample on ice.

    • Spike the sample with the SIL-IS.

    • Acidify the sample with a small amount of acid (e.g., formic acid) to ensure the analyte is in a neutral form for better retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1-2 mL of methanol through the cartridge to wet the sorbent.

  • SPE Cartridge Equilibration:

    • Pass 1-2 mL of water through the cartridge to equilibrate the sorbent. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1-2 mL of the wash solution through the cartridge to remove polar interferences like salts.

    • Apply vacuum to dry the cartridge completely.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1-2 mL of the elution solvent to the cartridge to elute this compound and the SIL-IS.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visual Guides

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies start Weak or Inconsistent This compound Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Confirmed check_suppression->suppression_present Signal Dip Observed no_suppression No Significant Suppression check_suppression->no_suppression Stable Baseline optimize_sample_prep Improve Sample Prep (SPE or LLE) suppression_present->optimize_sample_prep optimize_lc Optimize Chromatography suppression_present->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard suppression_present->use_is other_issues other_issues no_suppression->other_issues Investigate Other Instrumental Issues re_evaluate Re-evaluate Performance optimize_sample_prep->re_evaluate optimize_lc->re_evaluate use_is->re_evaluate

Caption: Troubleshooting workflow for ion suppression.

SPE_Workflow cluster_sample Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps sample Biological Sample (e.g., Plasma) spike Spike with SIL-IS sample->spike acidify Acidify Sample spike->acidify load 3. Load Sample acidify->load condition 1. Condition Cartridge (Methanol) equilibrate 2. Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash 4. Wash Interferences (e.g., 5% MeOH) load->wash elute 5. Elute Analyte (e.g., ACN/MeOH) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow.

References

Improving the sensitivity of N-Docosanoyl Taurine detection in complex matrices.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-Docosanoyl Taurine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of this compound detection in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in detecting this compound in complex matrices like plasma or tissue?

A1: The primary challenges include:

  • Low endogenous concentrations: this compound is often present at very low levels, requiring highly sensitive analytical methods.

  • Matrix effects: Lipids, proteins, and salts in biological samples can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1][2]

  • Poor solubility: Due to its long docosanoyl (C22:0) fatty acid chain, this compound is hydrophobic and can have limited solubility in commonly used extraction solvents, potentially leading to low recovery.

  • Chromatographic issues: The long acyl chain can also cause poor peak shape (tailing or fronting) in reverse-phase liquid chromatography if the analytical conditions are not optimized.[3][4]

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique. It offers high sensitivity, selectivity, and the ability to quantify low-abundance lipids in complex mixtures. Specifically, Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole (QqQ) mass spectrometer is often employed for targeted quantification.[5]

Q3: What are the key signaling pathways involving this compound?

A3: this compound, as part of the N-acyl taurine (NAT) family, is involved in several signaling pathways:

  • Degradation: It is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[6]

  • Synthesis: Its biosynthesis involves the conjugation of docosanoyl-CoA to taurine, a reaction that can be catalyzed by enzymes such as Acyl-CoA:Amino Acid N-Acyltransferase 1 (ACNAT1) and Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT).[7][8][9]

  • Receptor Interaction: N-acyl taurines have been shown to be agonists of G-protein coupled receptor 119 (GPR119) and can activate members of the Transient Receptor Potential (TRP) channel family, such as TRPV1.[10][11][12][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Signal/Peak Detected
Possible Cause Suggested Solution
Inefficient Extraction Review your sample preparation protocol. For this compound, a lipid extraction method is required. Consider comparing Liquid-Liquid Extraction (LLE) with Solid-Phase Extraction (SPE) to determine the optimal method for your matrix. Ensure the chosen organic solvents are appropriate for the hydrophobic nature of a C22:0 acyl chain.
Ion Suppression Infuse a standard solution of this compound post-column while injecting an extracted blank matrix sample. A dip in the signal at the expected retention time indicates ion suppression.[1] To mitigate this, improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard.
Incorrect MS/MS Parameters Optimize the precursor and product ion masses (MRM transitions) for this compound. For deprotonated taurine, a major product ion is observed at m/z 80 (SO3-).[14] Optimize collision energy and other source parameters for maximum signal intensity.
Analyte Degradation Ensure samples are stored at -80°C and processed on ice to minimize enzymatic degradation. Add antioxidants like BHT during homogenization if lipid peroxidation is a concern.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Suggested Solution
Column Overload Reduce the injection volume or dilute the sample. High concentrations of lipids can lead to peak fronting.[4]
Secondary Interactions Peak tailing can be caused by interactions between the analyte and active sites on the column. Ensure the mobile phase pH is appropriate. Adding a small amount of a weak acid or base to the mobile phase can sometimes improve peak shape.
Inappropriate Injection Solvent The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing on the column. Mismatch in solvent strength can lead to peak distortion.[15]
Column Contamination or Void A blocked column frit or a void at the head of the column can cause peak splitting or tailing.[16] Try back-flushing the column or replace it if the problem persists. Using a guard column is recommended.[15]
Suboptimal LC Gradient An improperly optimized gradient may not effectively elute the highly retained this compound, leading to broad or tailing peaks. A shallow gradient may be necessary for good separation of long-chain lipids.[17]

Quantitative Data Summary

The following tables summarize typical performance metrics for the analysis of N-acyl taurines, including this compound, using LC-MS/MS.

Table 1: LC-MS/MS Method Performance for N-Acyl Taurines

ParameterN-Palmitoyl Taurine (C16:0)N-Oleoyl Taurine (C18:1)N-Arachidonoyl Taurine (C20:4)This compound (C22:0)Reference
Linearity Range (ng/mL) 1 - 3001 - 3001 - 3001 - 300[5]
≥ 0.9996≥ 0.9996≥ 0.9996≥ 0.9996[5]
LOD (ng/mL) 0.3 - 0.40.3 - 0.40.3 - 0.40.3 - 0.4[5]
LOQ (ng/mL) 1111[5]

Table 2: Comparison of Sample Preparation Techniques

TechniquePrinciplePros Cons Typical Recovery Reference
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Inexpensive, effective for a wide range of lipids.Can be labor-intensive, may form emulsions, lower throughput.77.4% (for organic acids, may vary for lipids)[18]
Solid-Phase Extraction (SPE) Adsorption of analytes onto a solid sorbent, followed by elution.High throughput, can be automated, good for removing interferences.Can be more expensive, requires method development for sorbent and solvent selection.84.1% (for organic acids, may vary for lipids)[18]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., deuterated this compound).

  • Protein Precipitation & Extraction: Add 1 mL of a cold solvent mixture, such as 2:1 (v/v) chloroform:methanol. Vortex vigorously for 1 minute.

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex again and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue Homogenate
  • Homogenization: Homogenize the tissue sample in a suitable buffer on ice.

  • Internal Standard Spiking: Add a known amount of internal standard to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol. Centrifuge to pellet the proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute this compound and other lipids with a strong organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Visualizations

Signaling Pathways

N_Acyl_Taurine_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Fatty Acyl-CoA Fatty Acyl-CoA N-Acyl Taurine N-Acyl Taurine Fatty Acyl-CoA->N-Acyl Taurine ACNAT1/BAAT Taurine Taurine Taurine->N-Acyl Taurine ACNAT1 ACNAT1 BAAT BAAT Fatty Acid Fatty Acid N-Acyl Taurine->Fatty Acid FAAH Taurine_deg Taurine N-Acyl Taurine->Taurine_deg FAAH FAAH FAAH

Caption: Biosynthesis and degradation pathway of N-Acyl Taurines.

GPR119_Signaling N-Acyl Taurine N-Acyl Taurine GPR119 GPR119 N-Acyl Taurine->GPR119 Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates GLP-1 Secretion GLP-1 Secretion PKA->GLP-1 Secretion stimulates

Caption: N-Acyl Taurine signaling through the GPR119 receptor.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low/No Signal check_extraction Extraction Efficient? start->check_extraction optimize_extraction Optimize LLE/SPE protocol check_extraction->optimize_extraction No check_ion_suppression Ion Suppression? check_extraction->check_ion_suppression Yes optimize_extraction->start improve_cleanup Improve sample cleanup or use internal standard check_ion_suppression->improve_cleanup Yes check_ms_params MS/MS Parameters Correct? check_ion_suppression->check_ms_params No improve_cleanup->start optimize_ms Optimize MRM transitions and source parameters check_ms_params->optimize_ms No good_signal Good Signal check_ms_params->good_signal Yes optimize_ms->start

Caption: Troubleshooting workflow for low or no signal issues.

References

Technical Support Center: Navigating Assay Interference from Structurally Similar Lipids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate potential assay interference caused by structurally similar lipids in your experiments.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues of lipid-related assay interference.

Issue 1: High Background Signal or False Positives in Immunoassays (e.g., ELISA)

High background or false-positive signals in immunoassays can often be attributed to the non-specific binding of antibodies to interfering lipids or cross-reactivity with structurally similar lipids.

Troubleshooting Workflow:

ELISA_Troubleshooting start High Background/ False Positives Observed check_blocking Step 1: Optimize Blocking - Use a different blocking agent (e.g., non-mammalian protein) - Increase blocking incubation time/temperature start->check_blocking insufficient_washing Step 2: Enhance Washing Steps - Increase number of washes - Add a soaking step between washes check_blocking->insufficient_washing If issue persists check_antibody Step 3: Evaluate Antibody Specificity - Perform a competitive ELISA with potential cross-reactants - Titrate primary and secondary antibody concentrations insufficient_washing->check_antibody If issue persists sample_pretreatment Step 4: Sample Pre-treatment - Delipidate sample using high-speed centrifugation - Perform solvent extraction check_antibody->sample_pretreatment If cross-reactivity is suspected end Signal-to-Noise Ratio Improved check_antibody->end If antibody concentration was the issue sample_pretreatment->end

Caption: Workflow for troubleshooting high background in immunoassays.

Detailed Steps:

  • Optimize Blocking: Ineffective blocking can lead to non-specific binding. Consider switching to a different blocking buffer, such as one with a non-mammalian protein source, to avoid cross-reactivity with antibodies.[1] Increasing the incubation time or temperature during the blocking step can also enhance its effectiveness.

  • Enhance Washing Steps: Insufficient washing may leave behind unbound antibodies or interfering substances.[2] Increase the number of wash cycles and consider adding a 30-second soak step between washes to more effectively remove residual components.[2]

  • Evaluate Antibody Specificity: Your antibody may be cross-reacting with structurally similar lipids.

    • Competitive ELISA: To test for cross-reactivity, perform a competitive ELISA.[2][3] In this assay, you pre-incubate your primary antibody with a suspected interfering lipid before adding it to the antigen-coated plate. A reduction in signal compared to the control (no interfering lipid) indicates cross-reactivity.

    • Antibody Titration: High antibody concentrations can increase non-specific binding.[4] Perform a titration of both your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.

  • Sample Pre-treatment (Delipidation): If the sample matrix is the source of interference, consider removing lipids prior to the assay.

    • High-Speed Centrifugation: This is an effective method for removing a significant portion of lipids from serum or plasma samples.[3][5][6][7]

    • Solvent Extraction: For more complete delipidation, a solvent extraction can be performed.[8]

Issue 2: Signal Suppression or Enhancement in Mass Spectrometry

In mass spectrometry-based lipidomics, structurally similar lipids (isomers and isobars) can co-elute, leading to ion suppression or enhancement and making accurate quantification challenging.[6][9]

Troubleshooting Workflow:

MS_Troubleshooting start Inaccurate Quantification/ Isomeric Interference in MS optimize_chroma Step 1: Optimize Chromatographic Separation - Use alternative column chemistry (e.g., C30 reverse phase) - Adjust gradient elution profile start->optimize_chroma use_ims Step 2: Employ Ion Mobility Spectrometry (IMS) - Separates ions based on size, shape, and charge optimize_chroma->use_ims If co-elution persists advanced_msms Step 3: Utilize Advanced MS/MS Techniques - Ozone-induced dissociation (OzID) - Multi-dimensional MS (MDMS) use_ims->advanced_msms For deeper structural analysis end Improved Isomer Separation and Quantification use_ims->end If separation is achieved derivatization Step 4: Chemical Derivatization - Modify lipid structure to improve separation or create unique fragments advanced_msms->derivatization If fragmentation is not informative derivatization->end

Caption: Troubleshooting isomeric interference in mass spectrometry.

Detailed Steps:

  • Optimize Chromatographic Separation: The first step is to improve the separation of lipid isomers.

    • Column Chemistry: Standard C18 columns may not be sufficient. Consider using a C30 reverse-phase column, which can provide better separation of structurally similar lipids.[10] Hydrophilic interaction liquid chromatography (HILIC) is another option for separating lipid classes.[11]

    • Gradient Elution: Fine-tuning the mobile phase gradient can improve the resolution of closely eluting peaks.

  • Employ Ion Mobility Spectrometry (IMS): IMS adds another dimension of separation based on the ion's size, shape, and charge, which can resolve isomers that are not separated by chromatography alone.[12][13]

  • Utilize Advanced MS/MS Techniques:

    • Ozone-induced Dissociation (OzID): This technique can pinpoint the location of double bonds within lipid acyl chains, helping to distinguish between positional isomers.

    • Multi-dimensional Mass Spectrometry (MDMS): This approach uses multiple stages of mass analysis to isolate and fragment specific lipid species, which can help in the identification and quantification of individual isomers from a complex mixture.[6][14]

  • Chemical Derivatization: Modifying the lipid structure prior to analysis can aid in separation or produce unique fragment ions for better identification.

Issue 3: Non-Specific Binding in Fluorescence-Based Assays

Fluorescently labeled lipids or lipid-binding dyes can exhibit non-specific interactions, leading to inaccurate measurements of membrane properties or lipid trafficking.

Troubleshooting Workflow:

Fluorescence_Troubleshooting start High Background or Inconsistent Fluorescence Signal check_probe Step 1: Evaluate Fluorescent Probe - Titrate probe concentration - Choose a probe with a longer emission wavelength (red-shifted) start->check_probe control_exp Step 2: Perform Control Experiments - No-probe control - Competition assay with unlabeled lipid check_probe->control_exp If issue persists optimize_assay Step 3: Optimize Assay Conditions - Adjust buffer composition (pH, ionic strength) - Include a blocking agent control_exp->optimize_assay If non-specific binding is confirmed end Specific Fluorescence Signal Achieved optimize_assay->end PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits mTORC2 mTORC2 PIP3->mTORC2 Recruits & Activates Interference Potential Interference: Structurally similar phosphoinositides can compete for binding sites on PDK1 and Akt, leading to altered signaling output. PIP3->Interference PDK1->Akt Phosphorylates Downstream Downstream Cellular Responses (Growth, Proliferation, Survival) Akt->Downstream Regulates mTORC2->Akt Phosphorylates

References

Best practices for handling and preparing N-Docosanoyl Taurine stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing N-Docosanoyl Taurine stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a taurine-conjugated fatty acid. It is a derivative of docosanoic acid and has been identified as a human metabolite.[1] This compound is of interest to researchers for its potential roles in various biological processes.

Q2: What are the primary solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. For preparing stock solutions, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used. It has limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[2]

Q3: How should this compound be stored?

A3: For long-term stability, this compound should be stored at -20°C as a crystalline solid.[2] Stock solutions prepared in organic solvents should also be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[3]

Quantitative Data Summary

The solubility of this compound in various solvents is summarized in the table below. This information is critical for preparing stock solutions of the desired concentration.

SolventSolubility
Dimethylformamide (DMF)5 mg/mL
Dimethyl sulfoxide (DMSO)10 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)0.25 mg/mL

Data sourced from Cayman Chemical product information.[2]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block

  • Sonicator (optional)

Procedure:

  • Pre-warm the DMSO: Gently warm the anhydrous DMSO to room temperature if it has been stored refrigerated.

  • Weigh the this compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you will need 4.477 mg of this compound (Molecular Weight: 447.7 g/mol ).

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution in a water bath set to 37°C for 5-10 minutes. Intermittently vortex the tube during warming.

    • For compounds that are particularly difficult to dissolve, brief sonication (5-10 minutes) in a bath sonicator can be beneficial.

  • Visually Inspect: Once the solution is clear and free of visible particles, the stock solution is ready.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition to aqueous buffer The concentration of this compound exceeds its solubility limit in the aqueous buffer.- Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is low (typically <0.5%) to minimize its potential effects on the experiment and to avoid precipitation.
Compound does not fully dissolve in the organic solvent - Insufficient solvent volume.- Inadequate mixing or heating.- The compound may have degraded due to improper storage.- Ensure the correct volume of solvent has been added for the desired concentration.- Continue vortexing and gentle warming (up to 37°C).- Use a bath sonicator for a short period.- If the issue persists, it may be necessary to use a fresh vial of the compound.
Inconsistent experimental results - Repeated freeze-thaw cycles of the stock solution leading to degradation.- Inaccurate initial weighing of the compound.- Instability of the compound in the final aqueous experimental solution over time.- Always use freshly thawed aliquots of the stock solution for each experiment.- Calibrate your balance regularly and ensure accurate weighing.- Prepare the final working solution immediately before use. Aqueous solutions of N-acyl taurines are not recommended for storage.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathway of N-acyl taurines and a general experimental workflow for studying the effects of this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N-Docosanoyl_Taurine This compound TRPV1 TRPV1 Channel N-Docosanoyl_Taurine->TRPV1 Activates TRPV4 TRPV4 Channel N-Docosanoyl_Taurine->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx Downstream Downstream Signaling (e.g., Cellular Responses) Ca_influx->Downstream

Caption: this compound activates TRPV1 and TRPV4 channels, leading to calcium influx.

Experimental_Workflow prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) treatment Treat Cells with this compound (Dilute stock solution in culture medium) prep->treatment cell_culture Culture Cells of Interest (e.g., Neurons, Immune Cells) cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation analysis Analyze Cellular Response (e.g., Calcium Imaging, Gene Expression, Protein Analysis) incubation->analysis data_interp Data Interpretation and Conclusion analysis->data_interp

References

Validation & Comparative

Altered N-Docosanoyl Taurine Homeostasis in FAAH-Deficient Mice: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers investigating the intricate roles of fatty acid amides in physiological and pathological processes have observed a significant dysregulation of N-acyl taurines (NATs), including N-Docosanoyl Taurine, in mice lacking the enzyme Fatty Acid Amide Hydrolase (FAAH). This guide provides a comparative analysis of this compound levels in wild-type (WT) versus FAAH knockout (KO) mice, supported by experimental data and detailed methodologies, to serve as a resource for scientists and drug development professionals.

The enzyme FAAH is a key regulator of a class of bioactive lipids, and its absence leads to a dramatic accumulation of its substrates.[1] Notably, lipidomic analysis of brain and spinal cord tissues has revealed an approximate 12-fold elevation in the levels of this compound in FAAH knockout mice compared to their wild-type counterparts.[2][3] This substantial increase strongly indicates that this compound is an endogenous substrate for FAAH.[2][3]

Quantitative Comparison of this compound Levels

The following table summarizes the quantitative data on this compound levels as identified in the central nervous system of wild-type and FAAH knockout mice. This data has been extracted from foundational metabolomic studies that first characterized the role of FAAH in regulating N-acyl taurines.

GenotypeThis compound Level (Relative Abundance)Fold Change
Wild-Type (FAAH +/+)Data not explicitly quantified in initial discovery-
FAAH Knockout (FAAH -/-)~12-fold higher than Wild-Type~12x

Note: The initial discovery and characterization primarily reported the relative fold change. Absolute concentration values were not detailed in the seminal publication.

Experimental Protocols

The data presented in this guide is based on the pioneering work of Saghatelian et al. in their 2004 publication, "Assignment of endogenous substrates to enzymes by global metabolite profiling." The key experimental procedures are detailed below.

Animal Models and Tissue Collection

Genetically engineered mice lacking the FAAH gene (FAAH -/-) and their wild-type (FAAH +/+) littermates were used for this study. Brain tissue was harvested from adult mice (8-12 weeks old). Immediately following euthanasia by cervical dislocation, the brains were rapidly excised, flash-frozen in liquid nitrogen, and stored at -80 °C until further processing to prevent lipid degradation.

Lipid Extraction from Brain Tissue

A modified Folch extraction method was employed for the isolation of total lipids from the brain tissue.

  • Frozen brain tissue was weighed and homogenized in a 2:1 mixture of chloroform:methanol to a final volume that is 20 times the tissue weight (e.g., 1 gram of tissue in 20 mL of solvent).

  • The homogenate was agitated for 15-20 minutes at room temperature.

  • The mixture was then centrifuged to pellet the solid debris, and the liquid supernatant containing the lipids was collected.

  • To induce phase separation, a 0.2 volume of 0.9% NaCl solution was added to the supernatant.

  • The mixture was vortexed and then centrifuged at a low speed to separate the aqueous and organic layers.

  • The lower organic phase, containing the lipid extract, was carefully collected.

  • The solvent was evaporated under a stream of nitrogen, and the resulting lipid extract was reconstituted in a suitable solvent for mass spectrometry analysis.

This compound Quantification by LC-MS

The quantitative analysis of this compound was performed using an Agilent 1100 series HPLC system coupled to a Thermo Finnigan LCQ DECA XP MAX ion trap mass spectrometer.

  • Chromatographic Separation: The lipid extract was separated on a C18 reverse-phase column. A gradient elution was performed with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid to facilitate protonation.

  • Mass Spectrometry: The mass spectrometer was operated in positive ion mode using an electrospray ionization (ESI) source. Data was acquired in full scan mode to detect all ions within a specified mass range. For the identification of this compound, the specific mass-to-charge ratio (m/z) corresponding to its protonated form was monitored.

  • Data Analysis: The relative quantification of this compound was achieved by comparing the integrated peak areas of its corresponding ion in the chromatograms from FAAH -/- and wild-type mouse brain extracts.

Signaling Pathway and Experimental Workflow

The accumulation of N-acyl taurines, including this compound, in FAAH knockout mice has been linked to the activation of specific ion channels, suggesting a potential downstream signaling pathway.

FAAH_NAT_Signaling cluster_0 Cellular Environment cluster_1 Downstream Signaling FAAH FAAH Enzyme (Present in Wild-Type) NDT N-Docosanoyl Taurine FAAH->NDT Hydrolysis (Catabolism) Accumulation Accumulation of This compound FAAH_KO FAAH Knockout (Genetic Deletion) FAAH_KO->Accumulation Leads to TRPV1 TRPV1 Channel Accumulation->TRPV1 Activates TRPV4 TRPV4 Channel Accumulation->TRPV4 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx TRPV4->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response

Caption: FAAH knockout leads to this compound accumulation and subsequent TRP channel activation.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification A Brain Tissue Harvest (WT & FAAH KO Mice) B Flash Freezing (Liquid Nitrogen) A->B C Lipid Extraction (Folch Method) B->C D LC-MS Analysis (C18 Column, ESI+) C->D E Data Acquisition (Full Scan Mode) D->E F Peak Integration (this compound Ion) E->F G Relative Quantification (WT vs. FAAH KO) F->G

Caption: Workflow for the comparative lipidomic analysis of mouse brain tissue.

References

N-Docosanoyl Taurine: An In Vivo Efficacy Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo biological activity of N-Docosanoyl Taurine and its alternatives, supported by experimental data. This document summarizes quantitative data in structured tables, details experimental protocols for key studies, and visualizes relevant biological pathways and workflows.

This compound is a member of the N-acyl taurine (NAT) family, a class of endogenous lipid messengers. While direct in vivo studies on this compound are not extensively available in public literature, significant research on closely related long-chain saturated NATs provides a strong basis for understanding its potential biological activities. This guide draws comparisons from studies on these related compounds to project the likely in vivo effects of this compound.

Comparative Analysis of In Vivo Biological Activity

The in vivo biological activities of N-acyl taurines are diverse and depend on the length and saturation of the acyl chain. Long-chain saturated NATs, such as this compound, have been implicated in physiological processes like skin wound healing. In contrast, unsaturated NATs, for instance, have demonstrated roles in glucose metabolism.

Skin Wound Healing

Long-chain saturated NATs have been identified as key regulators of skin repair. Studies have shown that mice with genetically or pharmacologically inactivated fatty acid amide hydrolase (FAAH), the enzyme responsible for NAT degradation, exhibit accelerated wound healing. This effect is attributed to the accumulation of endogenous NATs.

CompoundAnimal ModelDosage/ConcentrationKey Findings
N-eicosanoyl-taurine (NAT C20:0) MouseTopical applicationAccelerates wound closure
N-tetracosanoyl-taurine (NAT C24:0) MouseEndogenously elevated in FAAH knockout miceIncreased rates of wound healing
Taurine Mouse50 mM solution (intraperitoneal or local)Increased wound tensile strength[1]
Glucose Metabolism

Unsaturated NATs, such as N-oleoyl taurine, have been shown to improve glucose homeostasis by acting as agonists for the G protein-coupled receptor 119 (GPR119). This activation leads to the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in regulating blood sugar. While the effects of long-chain saturated NATs like this compound on glucose metabolism have not been specifically detailed, the broader class of NATs shows significant involvement in metabolic regulation.

CompoundAnimal ModelDosage/ConcentrationKey Findings
N-oleoyl taurine (C18:1 NAT) Mouse10 mg/kgImproves glucose tolerance and stimulates GLP-1 secretion[2][3]
Taurine Mouse (STZ-induced diabetes)3% in drinking waterAlleviated hyperglycemia and hyperketonemia[4]
Taurine MouseSupplementation for 30 daysImproved glucose tolerance and insulin sensitivity[5]

Experimental Protocols

In Vivo Wound Healing Model

A common model to assess the efficacy of NATs in wound healing involves the following steps:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Wounding Procedure: A full-thickness dermal punch biopsy is created on the dorsal side of the mouse.

  • Compound Administration:

    • Endogenous Elevation: FAAH knockout mice are used, or wild-type mice are treated with a FAAH inhibitor (e.g., URB597) to increase endogenous NAT levels.

    • Exogenous Application: A solution of the synthetic NAT (e.g., N-eicosanoyl-taurine) is topically applied to the wound.

  • Analysis: Wound closure is monitored daily by measuring the wound area. Histological analysis of skin sections is performed at various time points to assess re-epithelialization, collagen deposition, and inflammation.

In Vivo Glucose Tolerance Test

To evaluate the impact of NATs on glucose metabolism, an oral glucose tolerance test (OGTT) is typically performed:

  • Animal Model: Male C57BL/6 mice, often on a high-fat diet to induce insulin resistance.

  • Compound Administration: The NAT being tested (e.g., N-oleoyl taurine) is administered, often via intravenous injection.

  • Glucose Challenge: After a set period following compound administration, a bolus of glucose is given orally.

  • Analysis: Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge to determine the glucose excursion curve. Plasma insulin and GLP-1 levels can also be measured.

Signaling Pathways and Experimental Workflows

The biological effects of N-acyl taurines are mediated through specific signaling pathways. The diagrams below illustrate the key pathways and experimental workflows.

experimental_workflow_wound_healing cluster_model Animal Model cluster_intervention Intervention cluster_analysis Analysis Mouse Model Mouse Model FAAH Inhibition FAAH Inhibition Mouse Model->FAAH Inhibition Endogenous Topical NAT Topical NAT Mouse Model->Topical NAT Exogenous Wound Closure Measurement Wound Closure Measurement FAAH Inhibition->Wound Closure Measurement Topical NAT->Wound Closure Measurement Histology Histology Wound Closure Measurement->Histology

In Vivo Wound Healing Experimental Workflow

The workflow for in vivo wound healing studies involves utilizing a mouse model, inducing a wound, and then either elevating endogenous NATs through FAAH inhibition or applying synthetic NATs topically. The healing process is then monitored through direct measurement and histological analysis.

signaling_pathway_glucose_metabolism cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Effects Unsaturated NATs\n(e.g., N-oleoyl taurine) Unsaturated NATs (e.g., N-oleoyl taurine) GPR119 GPR119 Unsaturated NATs\n(e.g., N-oleoyl taurine)->GPR119 Activates GLP-1 Secretion GLP-1 Secretion GPR119->GLP-1 Secretion Stimulates Improved Glucose Tolerance Improved Glucose Tolerance GLP-1 Secretion->Improved Glucose Tolerance

References

A Comparative Analysis of Fatty Acid Amide Hydrolase (FAAH) Hydrolysis Rates for Diverse N-Acyl Taurines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrolysis rates of various N-acyl taurines (NATs) by the enzyme Fatty Acid Amide Hydrolase (FAAH). NATs are a class of endogenous signaling lipids involved in various physiological processes, and their metabolic degradation is primarily governed by FAAH. Understanding the substrate specificity of FAAH for different NATs is crucial for the development of therapeutic agents targeting this pathway. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative Hydrolysis Rates of N-Acyl Taurines by FAAH

The substrate preference of FAAH for N-acyl taurines is influenced by the length and degree of saturation of the N-acyl chain. While comprehensive kinetic data for a wide range of NATs is still an active area of research, the available data indicate that FAAH can hydrolyze various NATs, albeit with different efficiencies. The following table summarizes reported hydrolysis rates for selected N-acyl compounds, including NATs and other well-characterized FAAH substrates, to provide a comparative perspective.

SubstrateEnzymeHydrolysis Rate (nmol/min/mg)Comments
N-Arachidonoyl Taurine (C20:4-NAT) FAAH0.04The hydrolysis rate is lower than that of the primary endocannabinoid anandamide but comparable to N-arachidonoyl glycine.[1]
N-Oleoyl Taurine (C18:1-NAT) FAAH-1HydrolyzedFAAH-1 was shown to hydrolyze C18:1 NAT, whereas FAAH-2 did not show any activity towards this substrate. Specific quantitative rates were not provided in the comparative study.[2]
Anandamide (C20:4-NAE) FAAH0.5A primary substrate for FAAH, exhibiting a robust hydrolysis rate.[1] This serves as a key benchmark for comparing the hydrolysis of other fatty acid amides.
N-Arachidonoyl Glycine (C20:4-Gly) FAAH0.02Demonstrates that FAAH can hydrolyze other N-acyl amino acids, with a rate similar to that of N-arachidonoyl taurine.[1]
Oleamide (C18:1) FAAH-1Nearly equivalent to FAAH-2Both FAAH isoforms hydrolyze this primary fatty acid amide at similar rates.
N-Oleoyl Ethanolamine (C18:1-NAE) FAAH-13-fold greater than FAAH-2Highlights the differential substrate specificity between FAAH isoforms for N-acyl ethanolamines.
N-Palmitoyl Ethanolamine (C16:0-NAE) FAAH-111-fold greater than FAAH-2Further emphasizes the preference of FAAH-1 for N-acyl ethanolamines compared to FAAH-2.

Note: The hydrolysis rates can vary depending on the experimental conditions, such as enzyme source, substrate concentration, and assay method.

Studies on FAAH knockout mice have provided indirect evidence for a broad range of N-acyl taurines as endogenous substrates of this enzyme. In the absence of FAAH, a significant accumulation of various NATs with different acyl chain lengths (from C16 to C24) and degrees of saturation has been observed in tissues like the liver, kidney, and brain.[3][4] This accumulation strongly suggests that these NATs are physiological substrates of FAAH. For instance, in the livers of FAAH knockout mice, polyunsaturated NATs such as C20:4 and C22:6 NATs were found at remarkably high levels, exceeding 2 nmol/g of tissue.[3]

Experimental Protocols

The determination of FAAH hydrolysis rates is typically performed using in vitro enzyme activity assays. The following is a representative protocol synthesized from common methodologies for measuring FAAH activity.

General FAAH Hydrolysis Assay Protocol

This protocol outlines a fluorometric assay for determining the rate of FAAH-mediated hydrolysis of a synthetic substrate. For natural N-acyl taurines, the quantification of the resulting fatty acid and taurine is often achieved through liquid chromatography-mass spectrometry (LC-MS).

1. Materials and Reagents:

  • Enzyme Source: Purified recombinant FAAH or microsomal fractions from cells or tissues expressing FAAH.

  • Substrate: A specific N-acyl taurine of interest or a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

  • Assay Buffer: Typically, a Tris-HCl buffer (e.g., 125 mM, pH 9.0) containing a chelating agent like EDTA (e.g., 1 mM).[5]

  • 96-well plates: Black or white plates suitable for fluorescence or luminescence measurements.

  • Plate reader: Capable of kinetic fluorescence or absorbance measurements.

  • Positive Control: A known FAAH substrate like anandamide.

  • Negative Control: A known FAAH inhibitor (e.g., URB597) to confirm the specificity of the reaction.

2. Enzyme Preparation:

  • If using recombinant FAAH, dilute the enzyme to the desired concentration in the assay buffer.

  • If using microsomal fractions, prepare them from cells or tissues by homogenization followed by differential centrifugation to isolate the membrane fraction where FAAH is located. The protein concentration of the microsomal preparation should be determined using a standard protein assay (e.g., BCA assay).

3. Assay Procedure (Fluorometric Method):

  • Prepare Reaction Wells: To each well of a 96-well plate, add the assay buffer and the enzyme preparation.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction. The final substrate concentration should be optimized based on its Km value for FAAH.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore being released (e.g., Ex/Em = 360/465 nm for AMC).[6]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Convert the rate of fluorescence increase to the rate of product formation using a standard curve generated with a known concentration of the fluorescent product.

    • Express the FAAH activity as nmol of product formed per minute per mg of protein (nmol/min/mg).

4. LC-MS Method for Natural Substrates:

  • Follow a similar incubation procedure as above with the specific N-acyl taurine as the substrate.

  • Stop the reaction at different time points by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS to quantify the amount of the fatty acid product released.

  • Calculate the hydrolysis rate based on the amount of product formed over time.

Visualizing the Landscape of N-Acyl Taurine Metabolism and its Analysis

To better understand the biological context and the experimental approach to studying FAAH-mediated NAT hydrolysis, the following diagrams are provided.

FAAH_Signaling_Pathway cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_signaling Downstream Signaling Fatty Acyl-CoA Fatty Acyl-CoA NAT Synthase NAT Synthase Fatty Acyl-CoA->NAT Synthase Taurine Taurine Taurine->NAT Synthase N-Acyl Taurine (NAT) N-Acyl Taurine (NAT) NAT Synthase->N-Acyl Taurine (NAT) FAAH FAAH N-Acyl Taurine (NAT)->FAAH TRP Channels TRP Channels N-Acyl Taurine (NAT)->TRP Channels GPR119 GPR119 N-Acyl Taurine (NAT)->GPR119 Fatty Acid Fatty Acid FAAH->Fatty Acid Taurine_out Taurine FAAH->Taurine_out Cellular Response Cellular Response TRP Channels->Cellular Response GPR119->Cellular Response

Caption: Metabolic pathway of N-acyl taurines.

FAAH_Hydrolysis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Enzyme Source (Recombinant FAAH or Microsomes) D Combine Enzyme, Substrate, and Buffer in 96-well Plate A->D B N-Acyl Taurine Substrate B->D C Assay Buffer C->D E Incubate at 37°C D->E F Monitor Reaction Progress (e.g., Fluorescence or LC-MS) E->F G Calculate Initial Velocity (V₀) F->G H Determine Specific Activity (nmol/min/mg) G->H

Caption: Experimental workflow for FAAH hydrolysis assay.

References

N-Docosanoyl Taurine vs. Anandamide: A Comparative Guide to Their Differential Effects on Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways modulated by N-Docosanoyl Taurine and the well-characterized endocannabinoid, anandamide. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for researchers investigating lipid signaling and developing novel therapeutics.

Introduction

This compound and anandamide are both endogenous lipid signaling molecules that are metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH). While anandamide is a well-established endocannabinoid with significant roles in neurotransmission, pain, and inflammation, the biological functions and signaling mechanisms of this compound, a member of the N-acyl taurine (NAT) family, are still being elucidated. This guide highlights the key differences in their interactions with various receptors and the downstream signaling cascades they trigger.

Comparative Data on Receptor Interactions and Metabolism

The following tables summarize the quantitative data available for this compound and anandamide, providing a basis for comparing their biochemical and cellular activities.

Compound Receptor/Enzyme Binding Affinity (Ki) Potency (EC50/IC50) Efficacy Reference
Anandamide CB1 Receptor78 nM - 239.2 nM-Partial Agonist[1][2]
CB2 Receptor370 nM - 439.5 nM-Partial Agonist[1][2]
TRPV11.98 µM (Ki)1.57 µM - 9.80 µMFull Agonist[3][4]
FAAH-25.3 µM (Km)Substrate[5]
This compound GPR110 (inferred)Not AvailableLow nM (inferred from Synaptamide)Agonist (inferred)[6]
TRPV1Not AvailableNot AvailableAgonist (inferred from other NATs)[7]
FAAH-Slower hydrolysis than anandamideSubstrate[8]

Differential Signaling Pathways

Anandamide and this compound exert their effects through distinct primary signaling pathways, leading to different physiological outcomes.

Anandamide Signaling

Anandamide is a promiscuous ligand, interacting with multiple receptors to initiate a variety of signaling cascades.

  • Cannabinoid Receptors (CB1 and CB2): As a partial agonist at both CB1 and CB2 receptors, anandamide's canonical signaling pathway involves the inhibition of adenylyl cyclase through Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels[9][10][11]. Activation of CB1 receptors also leads to the modulation of ion channels, including the inhibition of N-, P/Q-, and L-type calcium channels and the activation of inwardly rectifying potassium channels, which collectively reduce neuronal excitability and neurotransmitter release[10][12].

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Anandamide is a full agonist at TRPV1 channels, which are non-selective cation channels[13][14]. Activation of TRPV1 by anandamide leads to an influx of calcium and sodium ions, causing membrane depolarization[15]. This pathway is particularly relevant in pain sensation and inflammation[16][17].

Anandamide_Signaling cluster_CB1_CB2 CB1/CB2 Receptors cluster_TRPV1 TRPV1 Channel Anandamide Anandamide CB1_CB2 CB1/CB2 Anandamide->CB1_CB2 binds TRPV1 TRPV1 Anandamide->TRPV1 binds G_alpha_i_o Gαi/o CB1_CB2->G_alpha_i_o activates AC Adenylyl Cyclase G_alpha_i_o->AC inhibits Ca_Channels Ca²⁺ Channels G_alpha_i_o->Ca_Channels inhibits K_Channels K⁺ Channels G_alpha_i_o->K_Channels activates cAMP cAMP AC->cAMP produces Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization

Anandamide Signaling Pathways
This compound Signaling

The signaling pathways of this compound are less defined than those of anandamide. However, based on studies of related N-acyl taurines and structurally similar molecules, two primary pathways are proposed.

  • G-Protein Coupled Receptor 110 (GPR110): N-docosahexaenoylethanolamine (synaptamide), a molecule structurally similar to this compound, is a potent agonist of the orphan receptor GPR110[6]. Activation of GPR110 by synaptamide stimulates adenylyl cyclase via Gαs proteins, leading to a significant increase in intracellular cAMP levels[6]. This suggests that this compound may also signal through GPR110 to regulate cellular functions via the cAMP/PKA pathway.

  • Transient Receptor Potential (TRP) Channels: Polyunsaturated N-acyl taurines have been shown to activate members of the TRP channel family, including TRPV1 and TRPV4[7]. Activation of these channels would lead to cation influx, primarily calcium, and subsequent downstream signaling events.

N_Docosanoyl_Taurine_Signaling cluster_GPR110 GPR110 (inferred) cluster_TRP TRP Channels (inferred) NDT This compound GPR110 GPR110 NDT->GPR110 binds TRPV1_4 TRPV1/TRPV4 NDT->TRPV1_4 binds G_alpha_s Gαs GPR110->G_alpha_s activates AC_gpr Adenylyl Cyclase G_alpha_s->AC_gpr activates cAMP_gpr cAMP AC_gpr->cAMP_gpr produces Cation_Influx Cation Influx (Ca²⁺) TRPV1_4->Cation_Influx Downstream_Signaling Downstream Signaling Cation_Influx->Downstream_Signaling

This compound Signaling Pathways

Metabolism by Fatty Acid Amide Hydrolase (FAAH)

Both anandamide and this compound are substrates for FAAH, which hydrolyzes them into their constituent fatty acids and amines. However, the rate of hydrolysis differs significantly.

  • Anandamide: Rapidly hydrolyzed by FAAH to arachidonic acid and ethanolamine, terminating its signaling[18].

  • This compound: Hydrolyzed by FAAH to docosanoic acid and taurine, but at a much slower rate compared to anandamide[8]. This suggests that this compound may have a longer duration of action in vivo.

Metabolism_Workflow cluster_Anandamide Anandamide Metabolism cluster_NDT This compound Metabolism Anandamide Anandamide FAAH1 FAAH (fast) Anandamide->FAAH1 Arachidonic_Acid Arachidonic Acid FAAH1->Arachidonic_Acid Ethanolamine Ethanolamine FAAH1->Ethanolamine NDT This compound FAAH2 FAAH (slow) NDT->FAAH2 Docosanoic_Acid Docosanoic Acid FAAH2->Docosanoic_Acid Taurine Taurine FAAH2->Taurine

Metabolism by FAAH

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of ligands for specific receptors.

General Protocol (for Cannabinoid Receptors):

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human CB1 or CB2 receptors).

  • Radioligand: Use a high-affinity radiolabeled ligand, such as [3H]CP-55,940, as a competitive binder.

  • Incubation: Incubate the cell membranes with the radioligand in the presence of varying concentrations of the unlabeled test compound (anandamide or this compound).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Cellular Functional Assays

cAMP Assay

Objective: To measure changes in intracellular cAMP levels following receptor activation.

General Protocol:

  • Cell Culture: Culture cells expressing the receptor of interest (e.g., HEK293-GPR110 or CHO-CB1).

  • Stimulation: Treat the cells with various concentrations of the test compound. Forskolin can be used to stimulate adenylyl cyclase and measure inhibitory effects (for Gi-coupled receptors).

  • Lysis: Lyse the cells to release intracellular contents.

  • Detection: Measure cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Generate dose-response curves to determine EC50 or IC50 values.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) following ion channel activation.

General Protocol:

  • Cell Culture: Culture cells expressing the ion channel of interest (e.g., HEK293-TRPV1 or primary dorsal root ganglion neurons).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Perfuse the cells with a buffer containing various concentrations of the test compound.

  • Imaging: Monitor changes in fluorescence intensity over time using a fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4).

  • Data Analysis: Quantify the changes in fluorescence to determine the relative change in [Ca2+]i and generate dose-response curves to determine EC50 values.

Enzyme Hydrolysis Assay

Objective: To determine the rate of hydrolysis of a substrate by an enzyme.

General Protocol (for FAAH):

  • Enzyme Source: Use purified recombinant FAAH or cell/tissue homogenates containing FAAH.

  • Substrate: Use radiolabeled or fluorescently labeled anandamide or this compound.

  • Incubation: Incubate the enzyme with the substrate at a specific temperature and for a defined period.

  • Reaction Termination: Stop the reaction by adding an organic solvent.

  • Product Separation: Separate the product from the unreacted substrate using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quantification: Quantify the amount of product formed.

  • Data Analysis: Calculate the rate of hydrolysis and determine kinetic parameters such as Km and Vmax.

Conclusion

This compound and anandamide, despite both being endogenous lipids metabolized by FAAH, exhibit distinct pharmacological profiles due to their differential interactions with various signaling pathways. Anandamide primarily acts through the well-characterized cannabinoid and TRPV1 receptors, leading to a decrease in cAMP and an increase in intracellular calcium, respectively. In contrast, this compound is emerging as a potential ligand for GPR110 and TRP channels, suggesting a role in cAMP-mediated signaling and cation channel modulation. The slower metabolism of this compound by FAAH may also contribute to a more sustained signaling profile. Further research, particularly direct comparative studies and the elucidation of the complete signaling network for this compound, is crucial for a comprehensive understanding of its physiological roles and therapeutic potential. This guide provides a foundational framework for such investigations.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of N-Docosanoyl Taurine and Palmitoylethanolamide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of endogenous lipid mediators with therapeutic potential, N-Docosanoyl Taurine and Palmitoylethanolamide (PEA) have emerged as subjects of interest for their roles in modulating inflammatory processes. This guide provides a detailed comparison of their anti-inflammatory efficacy, drawing upon available experimental data. It is important to note that while extensive research has been conducted on Palmitoylethanolamide, data specifically on this compound is limited. Therefore, this comparison will extrapolate from the broader understanding of N-acyl taurines and the well-documented effects of taurine and its metabolites, such as taurine chloramine, while clearly distinguishing this from direct evidence for this compound.

Overview of Mechanisms of Action

Palmitoylethanolamide (PEA) is a well-characterized endogenous fatty acid amide that belongs to the N-acylethanolamine family. Its anti-inflammatory effects are mediated through several key pathways:

  • Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Activation: PEA is a potent agonist of PPAR-α, a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory gene expression.

  • Mast Cell Stabilization: PEA can modulate the activity of mast cells, key players in the inflammatory and allergic response, by preventing their degranulation and the subsequent release of inflammatory mediators like histamine and TNF-α. This mechanism is often referred to as "Autacoid Local Injury Antagonism" (ALIA).

  • Modulation of Other Receptors: PEA indirectly influences the endocannabinoid system by enhancing the activity of anandamide. It also interacts with other receptors implicated in inflammation and pain, such as the G protein-coupled receptor 55 (GPR55).

This compound , a member of the N-acyl taurine (NAT) class of lipids, is less extensively studied. What is known suggests potential anti-inflammatory activity through mechanisms related to its constituent parts, docosahexaenoic acid (DHA) and taurine, and the general behavior of N-acyl amides.

  • Fatty Acid Amide Hydrolase (FAAH) Substrate: this compound has been identified as a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH leads to an accumulation of N-acyl amides, which is associated with anti-inflammatory effects.

  • Activation of TRP Channels: N-acyl taurines have been shown to activate members of the transient receptor potential (TRP) family of calcium channels, such as TRPV1 and TRPV4, which are involved in sensory signaling and inflammation.

  • Properties of Taurine: Taurine itself possesses significant anti-inflammatory and antioxidant properties. It scavenges reactive oxygen species (ROS) and, through the formation of taurine chloramine (Tau-Cl) by myeloperoxidase in neutrophils, it can inhibit the production of pro-inflammatory cytokines.

Quantitative Comparison of Anti-inflammatory Effects

Direct comparative studies between this compound and Palmitoylethanolamide are not available in the current body of scientific literature. The following tables summarize quantitative data from separate studies on PEA and taurine/taurine chloramine to provide an indirect comparison of their potential anti-inflammatory efficacy.

Table 1: Effect on Pro-inflammatory Cytokine Production

CompoundModel SystemConcentration/DoseTarget Cytokine% Inhibition / ReductionReference
Palmitoylethanolamide LPS-stimulated human subcutaneous adipocytes10 µMTNF-αSignificant inhibition[1]
Aβ-induced neuroinflammation in rats10 mg/kgTNF-α, IL-1β, IL-6Significant reduction in gene expression[2]
Taurine Chloramine Zymosan + IFN-γ activated RAW 264.7 cells0.8 mMTNF-α48%[3]
Taurine Patients with Type 2 Diabetes (8-week supplementation)3000 mg/dayTNF-α11.65% decrease[4]
Patients with Type 2 Diabetes (8-week supplementation)3000 mg/dayIL-65.89% decrease[4]

Note: The data for Taurine and Taurine Chloramine are presented as a proxy due to the lack of specific data for this compound.

Table 2: Effect on Other Inflammatory Mediators

CompoundModel SystemConcentration/DoseTarget Mediator% Inhibition / ReductionReference
Palmitoylethanolamide Aβ-induced neuroinflammation in rats10 mg/kgiNOS, COX-2Significant reduction in gene expression[2]
Taurine Chloramine Zymosan + IFN-γ activated RAW 264.7 cells0.8 mMNitric Oxide (NO)99%[3]
LPS and IFN-γ stimulated murine peritoneal neutrophilsDose-dependentNitric Oxide (NO), Prostaglandin E2Significant inhibition[5]

Note: The data for Taurine Chloramine is presented as a proxy due to the lack of specific data for this compound.

Experimental Protocols

Palmitoylethanolamide: Inhibition of TNF-α in Human Adipocytes
  • Cell Culture: Primary cultures of human subcutaneous adipocytes were established.

  • Stimulation: Adipocytes were treated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of TNF-α.

  • Treatment: Palmitoylethanolamide (10 µM) was added to the cell cultures.

  • Measurement: The concentration of TNF-α in the culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: The inhibitory effect of PEA on TNF-α secretion was determined by comparing the levels in PEA-treated cells to those in cells treated with LPS alone.[1]

Taurine Chloramine: Inhibition of NO and TNF-α in Macrophages
  • Cell Line: The RAW 264.7 macrophage cell line was used.

  • Activation: The cells were activated with a combination of zymosan and interferon-γ (IFN-γ) to stimulate the production of nitric oxide (NO) and TNF-α.

  • Treatment: Taurine chloramine (Tau-Cl) was added to the cell cultures at various concentrations (up to 0.8 mM).

  • Measurement: NO production was assessed by measuring nitrite accumulation in the culture supernatant using the Griess reagent. TNF-α secretion was measured by ELISA. The expression of inducible nitric oxide synthase (iNOS) protein was analyzed by Western blot.

  • Analysis: The dose-dependent inhibitory effects of Tau-Cl on NO and TNF-α production were determined.[3]

Signaling Pathways and Experimental Workflows

Palmitoylethanolamide_Mechanism PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates Mast_Cell Mast Cell PEA->Mast_Cell Stabilizes GPR55 GPR55 PEA->GPR55 Activates Nucleus Nucleus PPARa->Nucleus Gene_Expression ↓ Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression Inflammatory_Response ↓ Inflammatory Response Gene_Expression->Inflammatory_Response Degranulation ↓ Degranulation Mast_Cell->Degranulation Degranulation->Inflammatory_Response GPR55->Inflammatory_Response

Caption: Signaling pathway of Palmitoylethanolamide's anti-inflammatory action.

Taurine_Mechanism Taurine Taurine Neutrophil Neutrophil Taurine->Neutrophil Uptake TauCl Taurine Chloramine (Tau-Cl) Taurine->TauCl + HOCl MPO Myeloperoxidase (MPO) Neutrophil->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Proinflammatory_Mediators ↓ Pro-inflammatory Mediators (TNF-α, IL-6, NO, PGE2) TauCl->Proinflammatory_Mediators Inflammatory_Response ↓ Inflammatory Response Proinflammatory_Mediators->Inflammatory_Response

Caption: Anti-inflammatory mechanism of Taurine via Taurine Chloramine formation.

Experimental_Workflow cluster_PEA PEA Experimental Workflow cluster_Taurine Taurine Chloramine Experimental Workflow Adipocytes Human Adipocyte Culture LPS_Stim LPS Stimulation Adipocytes->LPS_Stim PEA_Treat PEA Treatment LPS_Stim->PEA_Treat TNF_Measure TNF-α Measurement (ELISA) PEA_Treat->TNF_Measure RAW_Cells RAW 264.7 Macrophage Culture Zymosan_Stim Zymosan + IFN-γ Activation RAW_Cells->Zymosan_Stim TauCl_Treat Tau-Cl Treatment Zymosan_Stim->TauCl_Treat Mediator_Measure NO & TNF-α Measurement TauCl_Treat->Mediator_Measure

Caption: Comparative experimental workflows for assessing anti-inflammatory effects.

Conclusion

Palmitoylethanolamide demonstrates robust anti-inflammatory efficacy through well-defined mechanisms, including the activation of PPAR-α and stabilization of mast cells. This is supported by a significant body of experimental data showing its ability to reduce key pro-inflammatory cytokines and mediators.

The anti-inflammatory potential of this compound is currently less clear due to a lack of direct research. However, based on its classification as an N-acyl taurine and the known properties of taurine, it is plausible that it exerts anti-inflammatory effects. Taurine and its metabolite, taurine chloramine, have been shown to effectively inhibit the production of pro-inflammatory mediators. Future research should focus on directly investigating the anti-inflammatory properties of this compound to determine its efficacy and mechanisms of action, which would allow for a more direct and quantitative comparison with established anti-inflammatory lipids like PEA. Researchers and drug development professionals should consider the extensive evidence supporting PEA's anti-inflammatory role while acknowledging the potential, yet currently unsubstantiated, promise of this compound.

References

A Comparative In Vivo Analysis of N-Docosanoyl Taurine and Other FAAH Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of N-Docosanoyl Taurine with other substrates of Fatty Acid Amide Hydrolase (FAAH). The information is compiled from preclinical studies to assist researchers in understanding the relative performance and characteristics of these bioactive lipids.

Introduction to FAAH and its Substrates

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of a class of bioactive lipids known as N-acyl amides. These lipids play crucial roles in various physiological processes, including neurotransmission, inflammation, and energy metabolism. FAAH substrates can be broadly categorized into two main classes: N-acylethanolamines (NAEs) and N-acyl taurines (NATs).

  • N-acylethanolamines (NAEs): This well-studied class includes the endocannabinoid anandamide (AEA), the anti-inflammatory agent N-palmitoylethanolamide (PEA), and the satiety-regulating factor N-oleoylethanolamide (OEA).

  • N-acyl taurines (NATs): A more recently discovered class of FAAH substrates, NATs, including this compound, are implicated in various signaling pathways, including the activation of Transient Receptor Potential (TRP) channels.[1][2]

This guide focuses on the in vivo characteristics of this compound in comparison to other prominent FAAH substrates.

In Vivo Performance Data

Direct comparative in vivo studies for this compound against other FAAH substrates are limited. However, data from studies on FAAH knockout (FAAH-/-) mice and pharmacological inhibition of FAAH provide valuable insights into the relative in vivo accumulation and potential activity of these compounds.

Table 1: In Vivo Levels of FAAH Substrates in FAAH Knockout Mice
SubstrateFold Increase in FAAH-/- Mice (Brain)Notes
This compound ~12-fold[3]Indicates it is a physiological substrate of FAAH in vivo.
Anandamide (AEA) Tissue-dependent, significant elevations[4]One of the primary and most studied FAAH substrates.
N-palmitoylethanolamide (PEA) ElevatedCompetes with anandamide for FAAH-mediated degradation.[5]
N-oleoylethanolamide (OEA) ElevatedCompetes with anandamide for FAAH-mediated degradation.[5]
Other Long-Chain NATs Significant increases, particularly with chronic FAAH inhibition[4]Suggests a slower biosynthesis pathway compared to NAEs.

Note: While in vivo data suggests this compound is a substrate of FAAH, in vitro experiments indicate that it is hydrolyzed at a much slower rate (2,000-50,000 times slower) compared to oleoylethanolamide.[3] This discrepancy highlights the importance of in vivo models for understanding the physiological relevance of FAAH substrates.

Signaling Pathways and Experimental Workflow

To visualize the context of this comparison, the following diagrams illustrate the general signaling pathway of FAAH and a typical experimental workflow for in vivo analysis of its substrates.

FAAH_Signaling_Pathway cluster_precursors Lipid Precursors cluster_synthesis Biosynthesis cluster_substrates FAAH Substrates cluster_products Hydrolysis Products cluster_signaling Downstream Signaling NAE_P N-acyl-phosphatidylethanolamine NAPE_PLD NAPE-PLD NAE_P->NAPE_PLD NAT_P Fatty Acyl-CoA + Taurine NAT_Synthase N-acyltransferase NAT_P->NAT_Synthase NAEs NAEs (Anandamide, PEA, OEA) NAPE_PLD->NAEs NATs NATs (this compound) NAT_Synthase->NATs FAAH FAAH NAEs->FAAH CB1_R CB1/CB2 Receptors NAEs->CB1_R Activates NATs->FAAH TRPV1_R TRPV1/TRPV4 Channels NATs->TRPV1_R Activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis Fatty_Acid Fatty Acid + Taurine FAAH->Fatty_Acid Hydrolysis

FAAH Signaling Pathway

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment WT_mice Wild-Type Mice Vehicle Vehicle Control WT_mice->Vehicle FAAH_Inhibitor FAAH Inhibitor (e.g., URB597, PF-3845) WT_mice->FAAH_Inhibitor Test_Substrate Exogenous Substrate (e.g., this compound) WT_mice->Test_Substrate FAAH_KO_mice FAAH-/- Mice FAAH_KO_mice->Vehicle Tissue_Collection Tissue Collection (Brain, Liver, etc.) Vehicle->Tissue_Collection FAAH_Inhibitor->Tissue_Collection Test_Substrate->Tissue_Collection Lipid_Extraction Lipid Extraction Tissue_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis (Quantification of Substrates) Lipid_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Comparison LC_MS_Analysis->Data_Analysis

In Vivo Experimental Workflow

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below is a summarized methodology based on common practices in the field for the in vivo analysis of FAAH substrates.

Animal Models and Husbandry
  • Species: Male C57BL/6 mice are commonly used, including wild-type and FAAH knockout (FAAH-/-) strains.

  • Housing: Animals are typically housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before any experimental procedures.

Drug Administration
  • FAAH Inhibitors: Compounds like PF-3845 or URB597 are often dissolved in a vehicle such as a mixture of ethanol, Cremophor EL, and saline. Administration is typically via intraperitoneal (i.p.) injection.

  • FAAH Substrates: For exogenous administration, substrates can be dissolved in a suitable vehicle and administered via i.p. or oral routes, depending on the experimental goals.

Tissue Collection and Processing
  • Euthanasia and Tissue Harvest: Mice are euthanized at specified time points post-injection. Tissues of interest (e.g., brain, liver, kidney) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

  • Homogenization: Tissues are homogenized in a suitable buffer, often methanol or acetonitrile, containing internal standards for quantification.

Lipid Extraction and Quantification
  • Method: A common method for lipid extraction is the Bligh-Dyer method or a simple protein precipitation with an organic solvent like acetonitrile.[5]

  • Analysis: The extracted lipids are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of individual NAEs and NATs.[5]

  • Quantification: Analyte levels are typically normalized to the initial tissue weight and expressed as pmol/g or ng/g of tissue.

Data Analysis
  • Statistical Analysis: Statistical significance between different treatment groups is determined using appropriate tests, such as Student's t-test or ANOVA, with a p-value of <0.05 typically considered significant.

Conclusion

The available in vivo evidence confirms that this compound is a physiological substrate of FAAH. Its levels are significantly increased in the absence of FAAH activity, although its rate of hydrolysis appears to be slower than that of other well-known FAAH substrates. This suggests a potentially distinct regulatory role and metabolic fate for very-long-chain NATs. Further direct comparative studies are warranted to fully elucidate the in vivo pharmacological profile of this compound relative to other NAEs and NATs. The methodologies and data presented in this guide provide a foundational framework for researchers designing and interpreting such studies in the field of endocannabinoid and lipid signaling.

References

Cross-validation of different analytical methods for N-Docosanoyl Taurine quantification.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Docosanoyl Taurine, a long-chain N-acyl taurine, is an endogenous lipid mediator involved in various physiological processes. Accurate quantification of this molecule in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutics. This guide provides a cross-validation of different analytical methods for the quantification of this compound, offering a comparative overview of their performance based on experimental data and established analytical principles.

Overview of Analytical Methods

The quantification of this compound presents analytical challenges due to its low endogenous concentrations and its physicochemical properties. The primary methods employed for its analysis are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

  • UPLC-MS/MS is currently the gold standard for the quantification of this compound, offering high sensitivity and specificity.

  • HPLC-UV is a more widely available technique but generally lacks the sensitivity for endogenous this compound quantification without derivatization.

  • ELISA is a high-throughput immunoassay that, if developed, could offer a rapid and sensitive method for quantification, though antibody availability and specificity can be limiting factors.

Performance Comparison

The following tables summarize the quantitative performance of UPLC-MS/MS for this compound and provide a theoretical comparison for HPLC-UV and ELISA based on typical performance for similar analytes.

Table 1: Method Performance Characteristics for this compound Quantification

ParameterUPLC-MS/MS[1]HPLC-UV (Theoretical)ELISA (Theoretical)
Linearity (R²) ≥ 0.9996> 0.99 (with derivatization)> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLHigh ng/mL to µg/mL rangepg/mL to low ng/mL range
Intra-day Precision (%CV) Within acceptable range< 15%< 15% (except LLOQ < 20%)
Inter-day Precision (%CV) Within acceptable range< 15%< 15% (except LLOQ < 20%)
Accuracy (% Bias) Within acceptable range± 15%± 15% (except LLOQ ± 20%)
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)High (dependent on antibody specificity)

Table 2: Summary of Method Attributes

AttributeUPLC-MS/MSHPLC-UVELISA
Sensitivity Very HighLow to ModerateHigh
Specificity Very HighModerateHigh
Throughput ModerateModerateHigh
Cost per Sample HighLowModerate
Development Effort ModerateLowHigh (antibody development)
Matrix Effect Potential for ion suppression/enhancementCan be significantCan be significant

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

UPLC-MS/MS Method for this compound Quantification

This protocol is based on a validated method for the analysis of N-acyl taurines in biological samples[1].

Sample Preparation (from tissue):

  • Homogenize weighed tissue samples in a solution of chloroform:methanol:water (2:1:1, v/v/v).

  • Centrifuge the homogenate to separate the phases.

  • Collect the organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent (e.g., methanol) for UPLC-MS/MS analysis.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column suitable for UPLC.

  • Mobile Phase: A gradient of two solvents, typically water with a small amount of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).

  • Flow Rate: Optimized for the UPLC system, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is selected, and specific product ions are monitored.

    • Precursor Ion (m/z): 446.3

    • Product Ions (m/z): 80.0 and 107.0 (for confirmation)[1]

Validation Parameters:

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and matrix effect according to regulatory guidelines[2].

HPLC-UV Method (Theoretical Approach)

As this compound lacks a strong chromophore, a pre-column derivatization step is necessary for UV detection.

Sample Preparation and Derivatization:

  • Extract lipids from the biological sample as described for the UPLC-MS/MS method.

  • Evaporate the solvent.

  • Reconstitute the extract in a suitable buffer for derivatization.

  • Add a derivatizing agent that reacts with the amine group of taurine to introduce a UV-active moiety (e.g., dansyl chloride, o-phthalaldehyde).

  • Incubate the reaction mixture under optimized conditions (temperature, time).

  • Quench the reaction and prepare the sample for HPLC injection.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol).

  • Detection Wavelength: The maximum absorbance wavelength of the derivatized this compound.

ELISA Method (Theoretical Development)

The development of an ELISA for this compound would require the generation of a specific antibody.

Assay Principle (Competitive ELISA):

  • A microplate is coated with a known amount of this compound or a protein conjugate of it.

  • Standards and samples are pre-incubated with a limited amount of a specific primary antibody against this compound.

  • The mixture is added to the coated plate. Free this compound in the standards/samples will compete with the coated this compound for antibody binding.

  • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

  • A substrate is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the concentration of this compound in the sample.

Visualized Workflows and Pathways

General Analytical Workflow for this compound Quantification

Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization Lipid_Extraction Lipid Extraction Tissue_Homogenization->Lipid_Extraction Solvent_Evaporation Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution Solvent_Evaporation->Reconstitution Chromatographic_Separation Chromatographic Separation (UPLC/HPLC) Reconstitution->Chromatographic_Separation Detection Detection (MS/MS or UV) Chromatographic_Separation->Detection Quantification Quantification Detection->Quantification Data_Review Data Review Quantification->Data_Review

Caption: General workflow for the quantification of this compound from biological tissues.

Biosynthesis of N-Acyl Taurines

Biosynthesis of N-Acyl Taurines Fatty_Acid Fatty Acid (e.g., Docosanoic Acid) Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Taurine Taurine N_Acyl_Taurine N-Acyl Taurine (e.g., this compound) Taurine->N_Acyl_Taurine N-acyltransferase (Proposed) Fatty_Acyl_CoA->N_Acyl_Taurine N-acyltransferase (Proposed)

Caption: Proposed biosynthetic pathway for N-acyl taurines.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study. UPLC-MS/MS stands out as the most suitable method for accurate and sensitive quantification of endogenous levels in complex biological matrices. While HPLC-UV and ELISA are viable analytical techniques, their application to this compound is currently limited by the need for derivatization for the former and the lack of commercially available, specific antibodies for the latter. The development of a robust ELISA could, however, provide a high-throughput alternative for future large-scale studies. Researchers should carefully consider the trade-offs between sensitivity, specificity, throughput, and cost when selecting an analytical method.

References

N-Docosanoyl Taurine in Pain Modulation: A Comparative Analysis Based on Related Endogenous Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential effects of N-Docosanoyl Taurine in different pain models. Due to the limited direct research on this compound, this document extrapolates its potential functions based on the broader class of N-acyl taurines (NATs) and its parent compound, taurine. The information presented aims to guide future research and drug development efforts in the field of analgesia.

Introduction to this compound

This compound is an endogenous N-acyl taurine, a conjugate of docosanoic acid (a saturated fatty acid) and taurine. While specific studies on its role in pain are scarce, its chemical structure and metabolic pathway suggest potential involvement in nociceptive signaling. This compound is metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH), and levels of this compound are significantly elevated in FAAH knockout mice, indicating its endogenous nature and regulation by this key enzyme.

Comparative Effects in Pain Models: An Extrapolated View

Direct experimental data on the effects of this compound in pain models is not currently available in published literature. However, by examining the actions of related N-acyl taurines and taurine, we can hypothesize its potential analgesic properties.

Table 1: Comparative Analgesic Effects of Taurine in Different Pain Models
Pain ModelAnimal ModelAdministration RouteDosageObserved EffectsPutative Mechanism
Neuropathic Pain Rat (Chronic Constriction Injury)Intrathecal200 µgAlleviated mechanical allodynia and thermal hyperalgesiaActivation of glycinergic neurotransmission
Inflammatory Pain Mouse (Formalin Test)Subcutaneous50-200 mg/kgReduced early phase licking activityModulation of endogenous opioid systems
Visceral Pain Mouse (Acetic Acid Writhing Test)Subcutaneous100-200 mg/kgSignificantly inhibited writhing responsesNaloxone-sensitive antinociception
Diabetic Neuropathy Rat (Streptozotocin-induced)Dietary Supplementation1% in dietAmeliorated hyperalgesiaReduction of oxidative stress and restoration of nerve growth factor

Proposed Mechanisms of Action

The potential analgesic effects of this compound can be inferred from the known mechanisms of N-acyl taurines and taurine.

Interaction with TRP Channels

Several N-acyl taurines with polyunsaturated acyl chains have been shown to activate members of the Transient Receptor Potential (TRP) channel family, including TRPV1 and TRPV4. These channels are crucial integrators of noxious stimuli. While docosanoic acid is a saturated fatty acid, the potential for this compound to modulate TRP channel activity, either directly or indirectly, warrants investigation.

TRP_Channel_Modulation cluster_membrane Neuronal Membrane TRPV1 TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx N-Acyl_Taurines N-Acyl_Taurines N-Acyl_Taurines->TRPV1 Activates/Modulates Pain_Signal Pain_Signal Ca_Influx->Pain_Signal Initiates

Proposed modulation of TRPV1 channels by N-acyl taurines.
Glycinergic and GABAergic Neurotransmission

Taurine itself is known to act as an agonist at glycine receptors and a partial agonist at GABAA receptors. This inhibitory action in the central nervous system contributes to its analgesic effects, particularly in neuropathic pain states. It is plausible that this compound, upon enzymatic cleavage to taurine, could indirectly enhance inhibitory neurotransmission.

Inhibitory_Neurotransmission N_Docosanoyl_Taurine N_Docosanoyl_Taurine FAAH FAAH N_Docosanoyl_Taurine->FAAH Metabolized by Taurine Taurine FAAH->Taurine Releases Glycine_Receptor Glycine_Receptor Taurine->Glycine_Receptor Activates GABA_A_Receptor GABA_A_Receptor Taurine->GABA_A_Receptor Activates Neuronal_Inhibition Neuronal_Inhibition Glycine_Receptor->Neuronal_Inhibition GABA_A_Receptor->Neuronal_Inhibition Analgesia Analgesia Neuronal_Inhibition->Analgesia

Indirect analgesic pathway of this compound via taurine.

Experimental Protocols for Future Studies

To elucidate the specific effects of this compound in pain, the following experimental workflows are proposed.

In Vitro Characterization
  • Objective: To determine the direct effects of this compound on key molecular targets.

  • Methods:

    • Receptor Binding Assays: Assess binding affinity to a panel of receptors, including cannabinoid receptors (CB1, CB2), opioid receptors, and TRP channels.

    • Patch-Clamp Electrophysiology: Evaluate the modulatory effects on ion channel activity (e.g., TRPV1, voltage-gated calcium channels) in cultured dorsal root ganglion (DRG) neurons.

    • Enzyme Inhibition Assays: Determine if this compound inhibits key enzymes involved in pain and inflammation, such as cyclooxygenases (COX-1, COX-2).

In Vivo Pain Models
  • Objective: To assess the analgesic efficacy of this compound in established animal models of pain.

  • Methods:

    • Acute Nociceptive Pain:

      • Hot Plate Test: Measures thermal nociception.

      • Tail Flick Test: Measures spinal reflex to a thermal stimulus.

    • Inflammatory Pain:

      • Formalin Test: Differentiates between acute and tonic pain responses.

      • Carrageenan-induced Paw Edema: Measures inflammatory hyperalgesia and edema.

    • Neuropathic Pain:

      • Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models: Assess mechanical allodynia and thermal hyperalgesia.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Pain Models Binding_Assays Binding_Assays Mechanism_of_Action Mechanism_of_Action Binding_Assays->Mechanism_of_Action Patch_Clamp Patch_Clamp Patch_Clamp->Mechanism_of_Action Enzyme_Assays Enzyme_Assays Enzyme_Assays->Mechanism_of_Action Acute_Pain Acute_Pain Analgesic_Efficacy Analgesic_Efficacy Acute_Pain->Analgesic_Efficacy Inflammatory_Pain Inflammatory_Pain Inflammatory_Pain->Analgesic_Efficacy Neuropathic_Pain Neuropathic_Pain Neuropathic_Pain->Analgesic_Efficacy N_Docosanoyl_Taurine N_Docosanoyl_Taurine N_Docosanoyl_Taurine->Binding_Assays N_Docosanoyl_Taurine->Patch_Clamp N_Docosanoyl_Taurine->Enzyme_Assays N_Docosanoyl_Taurine->Acute_Pain N_Docosanoyl_Taurine->Inflammatory_Pain N_Docosanoyl_Taurine->Neuropathic_Pain

Proposed workflow for investigating this compound's analgesic potential.

Conclusion and Future Directions

While direct evidence is lacking, the existing knowledge of N-acyl taurines and taurine provides a strong rationale for investigating this compound as a potential analgesic agent. Its endogenous nature and regulation by FAAH suggest a role in physiological pain control. Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo models to confirm its analgesic properties and elucidate its precise mechanism of action. Such studies could pave the way for the development of novel therapeutics for the management of acute and chronic pain.

Validating the Specificity of N-Docosanoyl Taurine's Interaction with its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the binding specificity of N-Docosanoyl Taurine, an endogenous N-acyl taurine (NAT), to its potential biological targets. Given the promiscuous nature of some lipid signaling molecules, rigorous validation of target engagement is critical in drug development and molecular research. This document outlines key experimental approaches, presents comparative data (with illustrative examples), and provides detailed protocols to assess the specific interaction of this compound with its putative targets: Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid (TRPV) channels, specifically TRPV1 and TRPV4.

Introduction to this compound and its Potential Targets

This compound is a taurine-conjugated fatty acid that belongs to the broader class of N-acyl amides. Its endogenous levels are known to be regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), suggesting that FAAH is a primary target for its metabolism.[1][2][3] Additionally, several N-acyl taurines have been shown to activate members of the transient receptor potential (TRP) family of ion channels, with N-arachidonoyl taurine (a structurally related NAT) demonstrating activation of TRPV1 and TRPV4.[1] This potential for multiple targets necessitates a thorough investigation of this compound's binding specificity.

Comparative Overview of Potential Targets

TargetTarget ClassKnown FunctionRationale for Interaction with this compound
FAAH Serine HydrolaseDegradation of fatty acid amides, including endocannabinoids.This compound is an N-acyl amide, a known substrate class for FAAH.
TRPV1 Ion ChannelNociception, thermosensation.Other N-acyl taurines activate TRPV1.
TRPV4 Ion ChannelOsmosensation, mechanosensation.Other N-acyl taurines activate TRPV4.[1]

Experimental Approaches for Specificity Validation

To rigorously validate the specificity of this compound's interaction, a multi-pronged approach employing both direct binding assays and cell-based functional assays is recommended.

Direct Binding Assays

These assays quantify the direct physical interaction between this compound and its purified target proteins.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[4][5][6][7][8]

Experimental Workflow:

cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis P1 Immobilize purified target protein (FAAH, TRPV1, or TRPV4) onto a sensor chip R1 Inject this compound over the sensor surface P1->R1 P2 Prepare serial dilutions of this compound P2->R1 R2 Measure the change in response units (RU) over time R1->R2 R3 Regenerate the sensor surface R2->R3 A1 Fit the sensorgram data to a binding model R2->A1 R3->R1 Next concentration A2 Determine ka, kd, and Kd values A1->A2

Figure 1: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9][10][11][12][13]

Experimental Workflow:

cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis P1 Place purified target protein in the sample cell R1 Inject small aliquots of this compound into the sample cell P1->R1 P2 Load this compound into the injection syringe P2->R1 R2 Measure the heat change after each injection R1->R2 Repeat for multiple injections A1 Plot the heat change against the molar ratio of ligand to protein R2->A1 A2 Fit the data to a binding isotherm to determine Kd, n, and ΔH A1->A2 NDT This compound TRPV TRPV1 or TRPV4 Channel NDT->TRPV Binds and Activates Ca_influx Ca²⁺ Influx TRPV->Ca_influx Ca_indicator Fluorescent Calcium Indicator Ca_influx->Ca_indicator Binds to Fluorescence Increased Fluorescence Ca_indicator->Fluorescence

References

A Comparative Analysis of the Metabolic Effects of N-Docosanoyl Taurine and Other N-Acyl Taurines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl taurines (NATs) are a class of endogenous lipid molecules that have emerged as significant regulators of metabolic processes. This guide provides a comparative analysis of the metabolic effects of N-Docosanoyl Taurine against other prominent N-acyl taurines, supported by experimental data and detailed methodologies.

Introduction to N-Acyl Taurines

NATs consist of a fatty acid linked to a taurine molecule via an amide bond. The length and saturation of the fatty acid chain influence the biological activity of the NAT. These molecules are involved in a variety of physiological processes, including glucose homeostasis, lipid metabolism, and appetite regulation. Their endogenous levels are primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for their degradation.[1][2][3]

Comparative Metabolic Effects

While research on this compound is still emerging, studies on other N-acyl taurines, such as N-Oleoyl Taurine and N-Arachidonoyl Taurine, have provided valuable insights into their metabolic roles.

This compound (C22:0 NAT)

This compound is a long-chain saturated N-acyl taurine. Its levels have been found to be significantly elevated in the central nervous system of FAAH knockout mice, indicating that it is a substrate for this enzyme.[2][3] However, direct experimental data on its specific metabolic effects, such as its impact on glucose tolerance, insulin secretion, and food intake, are currently limited. Based on the structure-activity relationships of other NATs, it is hypothesized that its long saturated acyl chain may confer distinct properties, potentially influencing membrane interactions and receptor binding differently than its unsaturated counterparts.

N-Oleoyl Taurine (C18:1 NAT)

N-Oleoyl Taurine is the most abundant NAT found in human plasma and has been the subject of more extensive research.[1] It has demonstrated beneficial effects on glucose metabolism and appetite regulation.

N-Arachidonoyl Taurine (C20:4 NAT)

N-Arachidonoyl Taurine, a polyunsaturated NAT, has been shown to influence insulin secretion through its interaction with ion channels.

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies on the metabolic effects of different N-acyl taurines.

Table 1: Effects of N-Acyl Taurines on Glucose Metabolism

N-Acyl TaurineExperimental ModelDosageKey FindingsReference
N-Oleoyl Taurine High-fat diet-fed mice10 mg/kgImproved glucose tolerance[1]
Increased GLP-1 secretion[1]
N-Arachidonoyl Taurine Pancreatic β-cell lines (HIT-T15, INS-1)10 µMIncreased insulin secretion[4]
This compound --No direct data available-

Table 2: Effects of N-Acyl Taurines on Food Intake and Body Weight

N-Acyl TaurineExperimental ModelDosageKey FindingsReference
N-Oleoyl Taurine Mice10 mg/kgDecreased food intake[1]
This compound --No direct data available-

Signaling Pathways

The metabolic effects of N-acyl taurines are mediated through various signaling pathways, primarily involving G-protein coupled receptors and ion channels.

Biosynthesis and Degradation of N-Acyl Taurines

The synthesis of NATs involves the conjugation of a fatty acyl-CoA to taurine, a process that can be catalyzed by enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT).[5] The degradation of NATs is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release the fatty acid and taurine.[1][2]

Fatty_Acyl_CoA Fatty Acyl-CoA BAAT BAAT / Other Acyltransferases Fatty_Acyl_CoA->BAAT Taurine Taurine Taurine->BAAT NAT N-Acyl Taurine FAAH FAAH NAT->FAAH Degradation FAAH->Taurine Fatty_Acid Fatty Acid FAAH->Fatty_Acid BAAT->NAT Biosynthesis

Biosynthesis and degradation of N-acyl taurines.

GPR119 Signaling Pathway

N-Oleoyl Taurine has been identified as an agonist for the G-protein coupled receptor 119 (GPR119).[1] Activation of GPR119 in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells.

cluster_L_cell Intestinal L-cell cluster_beta_cell Pancreatic β-cell NAT N-Oleoyl Taurine GPR119 GPR119 NAT->GPR119 binds AC Adenylyl Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces GLP1_release GLP-1 Release cAMP->GLP1_release stimulates GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R binds Insulin_secretion Insulin Secretion GLP1R->Insulin_secretion enhances glucose- stimulated

GPR119 signaling pathway for N-oleoyl taurine.

TRPV1 Signaling Pathway

Certain NATs, including N-Arachidonoyl Taurine and N-Oleoyl Taurine, can activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel.[4] In pancreatic β-cells, activation of TRPV1 leads to an influx of calcium ions, which triggers the secretion of insulin.

cluster_beta_cell Pancreatic β-cell NAT N-Arachidonoyl Taurine N-Oleoyl Taurine TRPV1 TRPV1 Channel NAT->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx mediates Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion triggers

TRPV1 signaling pathway for N-acyl taurines.

Experimental Protocols

Glucose Tolerance Test (GTT)

Objective: To assess the effect of an N-acyl taurine on glucose clearance in vivo.

Protocol:

  • Mice are fasted overnight (typically 12-16 hours) with free access to water.

  • A baseline blood glucose measurement is taken from the tail vein.

  • The N-acyl taurine (e.g., 10 mg/kg N-Oleoyl Taurine) or vehicle control is administered via intraperitoneal (i.p.) or oral gavage.

  • After a specified time (e.g., 30 minutes), a glucose bolus (e.g., 2 g/kg) is administered i.p. or orally.

  • Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Insulin Secretion Assay (from isolated islets)

Objective: To determine the direct effect of an N-acyl taurine on insulin secretion from pancreatic islets.

Protocol:

  • Pancreatic islets are isolated from mice by collagenase digestion.

  • Islets are cultured and then pre-incubated in a low-glucose buffer.

  • Islets are then incubated in a buffer containing low glucose, high glucose, or high glucose plus the N-acyl taurine (e.g., 10 µM N-Arachidonoyl Taurine) for a specified time (e.g., 1 hour).

  • The supernatant is collected, and the insulin concentration is measured using an ELISA kit.

  • The insulin secretion is normalized to the total insulin content of the islets.

Food Intake Study

Objective: To measure the effect of an N-acyl taurine on appetite.

Protocol:

  • Mice are individually housed and acclimated to the testing environment.

  • Food is removed for a short period (e.g., 4 hours) to synchronize feeding behavior.

  • The N-acyl taurine (e.g., 10 mg/kg N-Oleoyl Taurine) or vehicle is administered i.p.

  • A pre-weighed amount of food is provided, and food consumption is measured at various time points (e.g., 1, 2, 4, and 24 hours).

  • The cumulative food intake is calculated and compared between the treatment and control groups.

Conclusion

N-acyl taurines represent a promising class of endogenous lipids with significant metabolic regulatory roles. While N-Oleoyl Taurine and N-Arachidonoyl Taurine have demonstrated clear effects on glucose homeostasis, insulin secretion, and food intake, the specific metabolic functions of this compound remain largely uncharacterized. Its long, saturated acyl chain suggests it may have unique properties and warrants further investigation to elucidate its physiological significance and therapeutic potential. Future studies employing the experimental protocols outlined in this guide will be crucial in expanding our understanding of this intriguing class of molecules.

References

A Comparative Guide to Mouse Phenotypes: Elevated N-acyl Taurines vs. N-acyl Ethanolamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypic characteristics of mice with elevated levels of two classes of bioactive lipids: N-acyl taurines (NATs) and N-acyl ethanolamines (NAEs). The primary models for this comparison are the engineered Fatty Acid Amide Hydrolase (FAAH) S268D knock-in mouse, which exhibits selectively elevated NATs, and the FAAH knockout mouse, which displays elevated levels of both NAEs and NATs. This guide summarizes key metabolic and behavioral data, details the experimental protocols used to obtain this data, and visualizes the relevant biological pathways.

Phenotypic Comparison: Metabolic and Behavioral Profiles

The following tables summarize the key phenotypic differences observed in mouse models with elevated NATs versus those with elevated NAEs (and NATs).

Table 1: Metabolic Phenotype Comparison

Phenotypic ParameterMice with Elevated N-acyl Taurines (FAAH S268D)Mice with Elevated N-acyl Ethanolamines (and NATs) (FAAH Knockout)Key Findings & References
Glucose Homeostasis Improved glucose tolerance and heightened insulin sensitivity.[1]Prone to insulin resistance.Selective elevation of NATs appears to be beneficial for glucose metabolism, whereas the combined elevation of NAEs and NATs may lead to metabolic dysfunction.[1]
Body Weight No significant difference in body weight under basal conditions.Increased body weight and fat mass.[2]The obesogenic phenotype in FAAH knockout mice is attributed to the elevation of NAEs, not NATs.[2]
Food Intake Decreased food intake.[1]Increased food intake (hyperphagia).N-oleoyl taurine (a specific NAT) has been shown to decrease food intake.[1] In contrast, NAEs like anandamide are known to be orexigenic.
Energy Expenditure Lower energy expenditure compared to wild-type mice.[3][4]Lower energy expenditure compared to wild-type mice.[3][4]Both models exhibit reduced energy expenditure, suggesting complex roles for these lipids in energy balance.
GLP-1 Secretion Augmented secretion of the anti-diabetic hormone GLP-1.[1]Not reported, but NAEs can also influence GLP-1.The robust stimulation of GLP-1 secretion by NATs is a key differentiator and likely contributes to their beneficial metabolic effects.[1]

Table 2: Behavioral Phenotype Comparison

Phenotypic ParameterMice with Elevated N-acyl Taurines (FAAH S268D)Mice with Elevated N-acyl Ethanolamines (and NATs) (FAAH Knockout)Key Findings & References
Anxiety-like Behavior Not extensively characterized.Reduced anxiety-like behavior.FAAH knockout mice show reduced anxiety, a phenotype largely attributed to the anxiolytic effects of elevated anandamide (an NAE).
Locomotor Activity No significant difference in locomotion.[5]No significant difference in locomotion under basal conditions.[5]Gross motor function appears to be unaffected by the elevation of either lipid class under normal conditions.
Nociception (Pain Perception) Not extensively characterized.Hypoalgesia (reduced pain sensation).The analgesic effects of FAAH deficiency are a well-established consequence of elevated NAE levels acting on cannabinoid receptors.
Learning and Memory Not extensively characterized.Enhanced acquisition of aversively-motivated learning tasks.[6]Elevated NAEs may modulate learning and memory, particularly in tasks with an aversive component.[6]

Signaling and Metabolic Pathways

The distinct phenotypes of mice with elevated NATs versus NAEs can be attributed to their unique interactions with different signaling pathways and their distinct metabolic routes.

Signaling Pathways

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Signaling_Pathways cluster_NATs N-acyl Taurine (NAT) Signaling cluster_NAEs N-acyl Ethanolamine (NAE) Signaling NAT N-acyl Taurine GPR119 GPR119 NAT->GPR119 activates AC Adenylyl Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces GLP1_secretion GLP-1 Secretion cAMP->GLP1_secretion Glucagon_secretion Glucagon Secretion cAMP->Glucagon_secretion NAE N-acyl Ethanolamine (e.g., Anandamide) CB1 CB1 Receptor NAE->CB1 activates AC_inhib Adenylyl Cyclase CB1->AC_inhib inhibits cAMP_inhib cAMP AC_inhib->cAMP_inhib reduces Neurotransmitter_release Neurotransmitter Release cAMP_inhib->Neurotransmitter_release modulates

Figure 1. Simplified signaling pathways for N-acyl taurines and N-acyl ethanolamines.

Metabolic Pathways: Biosynthesis and Degradation

dot

Metabolic_Pathways cluster_Biosynthesis Biosynthesis cluster_NAT_Bio N-acyl Taurine Biosynthesis cluster_NAE_Bio N-acyl Ethanolamine Biosynthesis cluster_Degradation Degradation Fatty_Acyl_CoA Fatty Acyl-CoA ACNAT ACNAT/BAAT Fatty_Acyl_CoA->ACNAT Taurine Taurine Taurine->ACNAT NAT_prod N-acyl Taurine ACNAT->NAT_prod Phosphatidylethanolamine Phosphatidylethanolamine (PE) NAPE N-acylphosphatidylethanolamine (NAPE) Phosphatidylethanolamine->NAPE N-acyltransferase Phospholipid Phospholipid Phospholipid->NAPE NAPE_PLD NAPE-PLD NAE_prod N-acyl Ethanolamine NAPE->NAE_prod hydrolysis NAT_deg N-acyl Taurine FAAH FAAH NAT_deg->FAAH NAE_deg N-acyl Ethanolamine NAE_deg->FAAH Fatty_Acid_T Fatty Acid FAAH->Fatty_Acid_T Taurine_deg Taurine FAAH->Taurine_deg Fatty_Acid_E Fatty Acid FAAH->Fatty_Acid_E Ethanolamine Ethanolamine FAAH->Ethanolamine

Figure 2. Overview of the biosynthesis and degradation pathways for NATs and NAEs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Metabolic Phenotyping

1. Glucose Tolerance Test (GTT)

  • Purpose: To assess the ability of a mouse to clear a glucose load from the blood.

  • Procedure:

    • Fast mice for 6 hours with free access to water.

    • Record baseline blood glucose from a tail snip using a glucometer.

    • Administer a 2 g/kg glucose solution intraperitoneally (IP) or orally (gavage).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Plot blood glucose concentration over time and calculate the area under the curve (AUC) for a quantitative comparison of glucose tolerance.

2. Insulin Tolerance Test (ITT)

  • Purpose: To evaluate the whole-body sensitivity to insulin.

  • Procedure:

    • Fast mice for 4-6 hours with free access to water.

    • Record baseline blood glucose from a tail snip.

    • Administer human insulin (0.75 U/kg) via IP injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

    • Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.

Behavioral Phenotyping

1. Open Field Test

  • Purpose: To assess locomotor activity and anxiety-like behavior in a novel environment.

  • Procedure:

    • Acclimate mice to the testing room for at least 30 minutes.

    • Place the mouse in the center of a square arena (e.g., 40x40 cm) with walls.

    • Allow the mouse to explore freely for a set period (e.g., 10-20 minutes).

    • Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

    • Increased time in the center is interpreted as reduced anxiety-like behavior.

2. Elevated Plus Maze (EPM)

  • Purpose: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

  • Procedure:

    • Acclimate mice to the testing room.

    • The apparatus consists of two open arms and two closed arms (with walls) extending from a central platform, elevated from the floor.

    • Place the mouse on the central platform, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute session.

    • Record the number of entries into and the time spent in the open and closed arms.

    • An increase in the proportion of time spent in the open arms and the number of entries into the open arms is indicative of reduced anxiety-like behavior.

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Experimental_Workflow cluster_Metabolic Metabolic Phenotyping cluster_Behavioral Behavioral Phenotyping Mouse_Models Mouse Models (FAAH S268D, FAAH KO, Wild-Type) GTT Glucose Tolerance Test (GTT) Mouse_Models->GTT ITT Insulin Tolerance Test (ITT) Mouse_Models->ITT Body_Weight Body Weight & Composition Mouse_Models->Body_Weight Food_Intake Food Intake Monitoring Mouse_Models->Food_Intake Open_Field Open Field Test Mouse_Models->Open_Field EPM Elevated Plus Maze Mouse_Models->EPM Data_Analysis Data Analysis and Comparison GTT->Data_Analysis ITT->Data_Analysis Body_Weight->Data_Analysis Food_Intake->Data_Analysis Open_Field->Data_Analysis EPM->Data_Analysis

Figure 3. General experimental workflow for comparative phenotyping.

This guide provides a foundational comparison of mouse phenotypes resulting from elevated N-acyl taurines and N-acyl ethanolamines. The distinct metabolic and behavioral profiles highlight the differential roles of these lipid signaling molecules and underscore the importance of specific molecular targets in drug development for metabolic and neurological disorders. Further research is warranted to fully elucidate the nuanced functions of individual NAT and NAE species.

References

Head-to-head comparison of N-Docosanoyl Taurine with synthetic cannabinoid receptor agonists.

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Endogenous Lipid Signaling Versus High-Potency Synthetic Compounds

For Immediate Release

This guide provides a detailed comparative analysis of the endogenous N-acyl taurine, N-Docosanoyl Taurine, and a broad class of exogenous compounds, the synthetic cannabinoid receptor agonists (SCRAs). While direct head-to-head experimental data is not available in current literature, this document compiles known biological activities, mechanisms of action, and relevant in vitro/in vivo data to offer a comprehensive indirect comparison for researchers, scientists, and drug development professionals.

This compound is a naturally occurring fatty acid-taurine conjugate found in mammals.[1][2] Its physiological levels are regulated by the fatty acid amide hydrolase (FAAH) enzyme.[1] In contrast, SCRAs are a large and structurally diverse group of laboratory-synthesized compounds, originally developed for research purposes to mimic the effects of Δ9-tetrahydrocannabinol (THC).[3]

Section 1: Overview of this compound and Synthetic Cannabinoid Receptor Agonists

This compound belongs to a class of endogenous lipids known as N-acyl taurines (NATs).[4] Research indicates that NATs, including this compound, do not primarily interact with cannabinoid receptors but rather activate members of the transient receptor potential (TRP) family of ion channels, such as TRPV1 and TRPV4.[1][4][5] Some N-acyl taurines have also been shown to improve glucose homeostasis through the activation of GPR119, leading to the secretion of glucagon-like peptide-1 (GLP-1).[6][7]

Synthetic cannabinoid receptor agonists, on the other hand, are potent and high-efficacy agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[3] Their high affinity and efficacy, often exceeding that of THC, are responsible for their profound physiological and psychoactive effects, as well as their significant potential for toxicity and abuse.[8][9]

Data Presentation: Comparative Properties

Table 1: General Characteristics of this compound and Synthetic Cannabinoid Receptor Agonists

FeatureThis compoundSynthetic Cannabinoid Receptor Agonists (SCRAs)
Origin Endogenous (naturally occurring in mammals)[1][2]Synthetic (laboratory-synthesized)[3]
Primary Molecular Targets TRP Channels (TRPV1, TRPV4), GPR119[4][5][6][7]Cannabinoid Receptors (CB1, CB2)[3]
Primary Mechanism of Action Ion channel activation, G-protein coupled receptor activation[4][5][6]G-protein coupled receptor agonism[3]
Metabolism Substrate for FAAH enzyme[1]Varies widely depending on the specific compound

Table 2: Quantitative In Vitro Data for Representative Synthetic Cannabinoid Receptor Agonists

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of CP55,940)
JWH-018 CB19.0 ± 5.02.9 ± 1.0100 ± 5
CB22.94 ± 2.593.2 ± 0.5100 ± 6
JWH-210 CB10.46 ± 0.091.2 ± 0.3100 ± 4
CB20.69 ± 0.071.3 ± 0.2100 ± 5
CP55,940 CB10.9 ± 0.10.7 ± 0.1100 (Reference)
CB20.7 ± 0.11.2 ± 0.2100 (Reference)
AMB-FUBINACA CB10.140.094128
5F-MDMB-PICA CB10.280.48>100

Data compiled from multiple sources. Values can vary based on assay conditions.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling_Pathways cluster_0 This compound cluster_1 Synthetic Cannabinoid Receptor Agonists This compound This compound TRPV1/TRPV4 TRPV1/TRPV4 This compound->TRPV1/TRPV4 activates GPR119 GPR119 This compound->GPR119 activates Ca2+ Influx Ca2+ Influx TRPV1/TRPV4->Ca2+ Influx GLP-1 Secretion GLP-1 Secretion GPR119->GLP-1 Secretion SCRA SCRA CB1/CB2 Receptor CB1/CB2 Receptor SCRA->CB1/CB2 Receptor activates G-protein Activation G-protein Activation CB1/CB2 Receptor->G-protein Activation β-Arrestin Recruitment β-Arrestin Recruitment CB1/CB2 Receptor->β-Arrestin Recruitment Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Activation->Adenylyl Cyclase Inhibition ERK Phosphorylation ERK Phosphorylation G-protein Activation->ERK Phosphorylation β-Arrestin Recruitment->ERK Phosphorylation

Caption: Comparative signaling pathways of this compound and SCRAs.

Experimental_Workflow cluster_0 Receptor Binding Assay Workflow Start Start Prepare Membranes Prepare Membranes Start->Prepare Membranes Cell culture & homogenization Incubate Incubate Prepare Membranes->Incubate Add radioligand & test compound Separate Separate Incubate->Separate Vacuum filtration Quantify Quantify Separate->Quantify Scintillation counting Analyze Analyze Quantify->Analyze Calculate Ki End End Analyze->End

Caption: Workflow for a typical cannabinoid receptor binding assay.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

1. Cannabinoid Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.

  • Methodology:

    • Membrane Preparation: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors are cultured and harvested. The cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is resuspended in assay buffer.

    • Competition Binding: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

    • Incubation: The reaction is incubated at 30°C for 60-90 minutes to reach equilibrium.

    • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

    • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10][11]

2. cAMP Accumulation Assay

  • Objective: To measure the functional effect of a test compound on adenylyl cyclase activity, a downstream effector of Gαi/o-coupled receptors like CB1 and CB2.

  • Methodology:

    • Cell Culture: HEK293 cells expressing the cannabinoid receptor of interest are plated in a multi-well plate.

    • Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Forskolin is then added to stimulate adenylyl cyclase and increase basal cAMP levels. The test compound is added at various concentrations.

    • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent reporter system.[12][13][14][15][16]

    • Data Analysis: The results are plotted as a dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the test compound for inhibiting forskolin-stimulated cAMP accumulation.

3. ERK Phosphorylation Assay (Western Blot)

  • Objective: To assess the activation of the MAP kinase signaling pathway by a test compound.

  • Methodology:

    • Cell Treatment: Cells expressing the cannabinoid receptor are treated with the test compound for a specific time course (e.g., 5, 10, 15 minutes).

    • Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

    • Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane is often stripped and re-probed with an antibody for total ERK1/2 as a loading control.

    • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated.[17][18][19][20][21]

4. β-Arrestin Recruitment Assay

  • Objective: To measure the recruitment of β-arrestin to the activated cannabinoid receptor.

  • Methodology:

    • Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter assay). The cannabinoid receptor is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

    • Cell-Based Assay: Cells co-expressing these fusion proteins are plated. Upon addition of an agonist, the receptor is activated, leading to the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, forming an active enzyme.

    • Detection: A substrate for the complemented enzyme is added, which is converted into a chemiluminescent product. The light output is measured using a luminometer.

    • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 and Emax of the test compound.[22][23][24][25][26]

Conclusion

The available evidence strongly suggests that this compound and synthetic cannabinoid receptor agonists operate through distinct and largely non-overlapping biological pathways. This compound is an endogenous lipid mediator primarily interacting with TRP channels and GPR119, suggesting a role in sensory signaling and metabolic regulation. In contrast, SCRAs are potent, exogenous activators of the endocannabinoid system, exerting their powerful effects through high-efficacy agonism at CB1 and CB2 receptors. This fundamental difference in molecular targets and mechanisms of action underscores the importance of precise pharmacological characterization in drug discovery and toxicology. Future research could explore potential indirect interactions or cross-talk between the signaling pathways activated by these two distinct classes of compounds.

References

N-Docosanoyl Taurine: Unraveling the Therapeutic Promise of a Novel Endocannabinoid-like Molecule

Author: BenchChem Technical Support Team. Date: November 2025

While direct, comprehensive evidence validating the therapeutic potential of N-Docosanoyl Taurine (NDT) in specific disease models remains in its nascent stages, preliminary research into its biological activity suggests a promising avenue for future drug development. As a member of the N-acyl taurine family, NDT's mechanism of action is thought to be linked to the endocannabinoid system, offering potential applications in a range of neurological and inflammatory disorders. This guide provides an objective comparison with its parent compound, taurine, and outlines the experimental approaches necessary to validate its therapeutic utility.

This compound is a novel taurine-conjugated fatty acid discovered through mass spectrometry lipidomic analysis of the brain and spinal cord.[1] Its levels have been found to be significantly elevated in mice lacking the enzyme Fatty Acid Amide Hydrolase (FAAH), indicating that NDT is a substrate for this key enzyme in the endocannabinoid system.[1] This connection suggests that NDT may play a role in modulating pain, inflammation, and other physiological processes regulated by FAAH.

Comparison with Taurine

While NDT is a derivative of taurine, its therapeutic profile is expected to differ significantly due to its fatty acid component. Taurine, a semi-essential sulfur-containing amino acid, has been extensively studied for its broad physiological activities, including its role in attenuating inflammation and oxidative stress.[2][3][4] It has shown potential therapeutic effects in a variety of neurological disorders such as neurodegenerative diseases, stroke, epilepsy, and diabetic neuropathy.[2][4]

The key distinction lies in their mechanisms of action. Taurine's effects are multifaceted, involving modulation of endoplasmic reticulum stress, calcium homeostasis, and neuronal activity.[2][3][4] In contrast, NDT and other N-acyl taurines are known to activate members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4.[1] This suggests a more targeted mechanism of action for NDT, potentially offering greater specificity and reduced off-target effects compared to taurine.

FeatureThis compound (NDT)Taurine
Mechanism of Action FAAH substrate, potential TRP channel activator[1]Modulates ER stress, Ca2+ homeostasis, neuronal activity[2][3][4]
Therapeutic Potential Speculative: Neurological and inflammatory disordersEstablished: Neurodegenerative diseases, stroke, epilepsy, diabetic neuropathy[2][4]
Clinical Evidence Preclinical; no human studies foundMultiple clinical studies for various conditions[5][6][7][8]
Known Interactions Interacts with the endocannabinoid system via FAAH[1]Interacts with GABA and glycine receptors[9][10][11]

Experimental Protocols for Therapeutic Validation

To rigorously validate the therapeutic potential of this compound, a series of preclinical studies using established disease models are necessary. The following outlines key experimental protocols:

In Vitro Characterization of NDT's Bioactivity
  • Objective: To determine the specific molecular targets and cellular effects of NDT.

  • Methodology:

    • Receptor Binding Assays: Utilize radioligand binding assays to determine the affinity and selectivity of NDT for various receptors, including cannabinoid receptors (CB1, CB2) and TRP channels (TRPV1, TRPV4).

    • Enzyme Inhibition Assays: Measure the inhibitory potency of NDT against FAAH and other relevant enzymes in the endocannabinoid system.

    • Cell-Based Functional Assays: Employ cell lines expressing target receptors to assess the functional activity of NDT (e.g., measuring intracellular calcium mobilization for TRP channels).

Preclinical Efficacy in Animal Models of Disease
  • Objective: To evaluate the therapeutic efficacy of NDT in relevant animal models of neurological and inflammatory disorders.

  • Methodology:

    • Neuropathic Pain Model (e.g., Chronic Constriction Injury): Administer NDT to animals with induced neuropathic pain and assess pain behaviors (e.g., thermal hyperalgesia, mechanical allodynia).

    • Inflammatory Model (e.g., Carrageenan-induced Paw Edema): Induce inflammation and treat with NDT, measuring changes in paw volume and inflammatory markers.

    • Neurodegenerative Disease Model (e.g., MPTP-induced Parkinsonism): Treat animals with a neurotoxin to induce neurodegeneration and evaluate the neuroprotective effects of NDT on motor function and neuronal survival.

Pharmacokinetic and Toxicological Profiling
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties and assess the safety profile of NDT.

  • Methodology:

    • Pharmacokinetic Studies: Administer NDT to animals via different routes (e.g., oral, intravenous) and measure plasma and tissue concentrations over time to determine key PK parameters.

    • Acute and Chronic Toxicity Studies: Administer increasing doses of NDT to animals to identify any potential toxic effects and determine the maximum tolerated dose.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of NDT and a typical experimental workflow for its validation.

G cluster_0 Proposed NDT Signaling Pathway This compound This compound FAAH FAAH This compound->FAAH Metabolism TRP Channels (e.g., TRPV1) TRP Channels (e.g., TRPV1) This compound->TRP Channels (e.g., TRPV1) Activation Cellular Response Cellular Response TRP Channels (e.g., TRPV1)->Cellular Response Ca2+ influx Therapeutic Effects Therapeutic Effects Cellular Response->Therapeutic Effects

Caption: Proposed signaling pathway of this compound.

G cluster_1 Experimental Workflow for NDT Validation A In Vitro Characterization B Preclinical Efficacy (Animal Models) A->B C Pharmacokinetics & Toxicology B->C D Clinical Trials C->D

Caption: Experimental workflow for validating NDT's therapeutic potential.

References

Assessing the Off-Target Effects of N-Docosanoyl Taurine in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Docosanoyl Taurine (NDT), a naturally occurring taurine-conjugated fatty acid, has garnered interest in biomedical research. As with any bioactive molecule, a thorough understanding of its potential off-target effects is crucial for accurate interpretation of experimental results and for predicting its therapeutic window and potential liabilities. This guide provides a comparative assessment of the off-target effects of NDT in cellular assays, presenting experimental data and detailed protocols to aid researchers in their investigations.

Introduction to this compound and Off-Target Effects

This compound is an endogenous lipid mediator.[1] Its levels are regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), making FAAH a primary on-target for NDT.[1] Additionally, N-acyl taurines have been shown to activate members of the transient receptor potential (TRP) family of ion channels, specifically TRPV1 and TRPV4.[1]

Off-target effects occur when a molecule interacts with proteins other than its intended target, potentially leading to unforeseen biological consequences and toxicities.[2][3] The early identification of these effects is critical in drug discovery to de-risk lead compounds and reduce late-stage clinical failures.[2][4] This guide will explore common cellular assays to profile the off-target interactions of NDT.

Comparative Analysis of Off-Target Profiles

Given that this compound is a research compound, direct head-to-head comparative data with established alternatives for a specific therapeutic indication is limited. Therefore, this guide will focus on comparing the known and potential off-target profile of NDT against a hypothetical "ideal" compound with no off-target effects. The potential for off-target interactions stems from its structure: a docosanoic acid (a saturated fatty acid) moiety linked to a taurine molecule.

Table 1: Summary of Potential On-Target and Off-Target Interactions of this compound

Target ClassSpecific Target(s)Interaction TypePotential Implications
On-Target Fatty Acid Amide Hydrolase (FAAH)SubstrateModulation of endocannabinoid signaling
Transient Receptor Potential Vanilloid 1 (TRPV1)AgonistPain perception, inflammation
Transient Receptor Potential Vanilloid 4 (TRPV4)AgonistOsmoregulation, mechanosensation
Potential Off-Target KinasesInhibition/ActivationAlteration of various signaling pathways
G-Protein Coupled Receptors (GPCRs)Agonist/AntagonistBroad physiological effects
Nuclear ReceptorsActivation/RepressionChanges in gene expression
Ion Channels (other than TRP)ModulationEffects on cellular excitability

Experimental Protocols for Assessing Off-Target Effects

A comprehensive assessment of off-target effects requires a multi-pronged approach using a variety of cellular assays.

Kinase Profiling

Kinases are a large family of enzymes that are common off-targets for many small molecules.[5] High-throughput kinase profiling assays can screen a compound against a large panel of kinases to identify potential interactions.[6]

Experimental Protocol: Kinase Glo® Luminescent Kinase Assay

  • Plate Preparation: Dispense 5 µL of kinase buffer and 1 µL of kinase solution to the wells of a 384-well plate.

  • Compound Addition: Add 1 µL of this compound at various concentrations (e.g., 0.01 to 100 µM) or a vehicle control (e.g., DMSO).

  • Initiate Reaction: Add 3 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well.

  • Readout: Incubate for an additional 10 minutes and measure the luminescence using a plate reader. The signal is inversely correlated with kinase activity.

Receptor Binding Assays

Receptor binding assays are used to determine if a compound binds to a specific receptor. This can be done using radiolabeled ligands or fluorescence-based methods.

Experimental Protocol: Radioligand Binding Assay for GPCRs

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Assay Setup: In a 96-well filter plate, add 50 µL of cell membranes, 50 µL of a known radioligand (e.g., ³H-labeled antagonist), and 50 µL of this compound at various concentrations or vehicle.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

  • Washing: Wash the wells with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter. A decrease in radioactivity indicates displacement of the radioligand by NDT.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement in a cellular context by measuring the thermal stability of proteins upon ligand binding.[2]

Experimental Protocol: CETSA®

  • Cell Treatment: Treat intact cells with this compound or vehicle for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Lysis: Lyse the cells to release soluble proteins.

  • Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the melting curves of proteins of interest. A shift in the melting curve in the presence of NDT indicates direct binding.

Gene Expression Profiling

Changes in gene expression can provide a global view of the cellular pathways affected by a compound.

Experimental Protocol: RNA-Sequencing

  • Cell Culture and Treatment: Culture cells of interest and treat with a physiologically relevant concentration of this compound or vehicle for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the NDT-treated and vehicle-treated groups. Pathway analysis can then be performed to identify the biological processes that are perturbed.

Visualizing Workflows and Pathways

Experimental Workflow for Off-Target Profiling

Off_Target_Workflow cluster_screening Initial Screening cluster_validation Target Validation cluster_pathway Pathway Analysis Kinase_Profiling Kinase Profiling CETSA CETSA Kinase_Profiling->CETSA Identified Hits GPCR_Screening GPCR Screening GPCR_Screening->CETSA Identified Hits Gene_Expression Gene Expression Profiling CETSA->Gene_Expression Validated Targets NDT This compound NDT->Kinase_Profiling NDT->GPCR_Screening

Caption: Workflow for identifying and validating off-target effects of NDT.

Simplified FAAH and TRP Channel Signaling

Signaling_Pathway cluster_on_target On-Target Effects NDT This compound FAAH FAAH NDT->FAAH Metabolized by TRPV1 TRPV1 NDT->TRPV1 Activates TRPV4 TRPV4 NDT->TRPV4 Activates Endocannabinoid_Modulation Endocannabinoid_Modulation FAAH->Endocannabinoid_Modulation Leads to Calcium_Influx1 Ca2+ Influx TRPV1->Calcium_Influx1 Causes Calcium_Influx2 Ca2+ Influx TRPV4->Calcium_Influx2 Causes Data_Interpretation Assay_Data Cellular Assay Data (Kinase, GPCR, CETSA, Gene Expression) Bioinformatics Bioinformatics Analysis (Pathway Enrichment, Network Analysis) Assay_Data->Bioinformatics Hypothesis Hypothesis Generation (Potential Off-Targets and Pathways) Bioinformatics->Hypothesis Validation In Vitro/In Vivo Validation Hypothesis->Validation

References

Safety Operating Guide

Proper Disposal of N-Docosanoyl Taurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This document provides essential, step-by-step guidance for the proper disposal of N-Docosanoyl Taurine, a lipoamino acid utilized in research settings.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal is crucial to maintain a safe laboratory environment and adhere to regulatory compliance. This guide outlines the necessary procedures for its disposal, ensuring minimal environmental impact and upholding the highest safety standards.

Key Safety and Handling Information

According to the safety data sheet (SDS), this compound has a low hazard profile, with NFPA and HMIS ratings of 0 for health, fire, and reactivity. However, standard laboratory precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Spill Management: In case of a spill, avoid generating dust. Absorb spills with an inert material and place in a suitable container for disposal.

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated area.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is relevant for its handling and disposal.

PropertyValue
CAS Number 783284-48-0
Molecular Formula C₂₄H₄₉NO₄S
Molecular Weight 447.7 g/mol
Physical State Solid
NFPA Rating Health: 0, Fire: 0, Reactivity: 0
HMIS Rating Health: 0, Fire: 0, Reactivity: 0

Step-by-Step Disposal Protocol

Adherence to the following protocol is essential for the proper disposal of this compound. This procedure is designed to comply with general laboratory waste regulations.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).
  • The container should be labeled as "Non-Hazardous Chemical Waste" and include the full chemical name: "this compound."

2. Containerization:

  • Use a chemically compatible, leak-proof container for waste collection. A high-density polyethylene (HDPE) container is a suitable option.
  • Ensure the container is securely sealed to prevent any spills or leakage.

3. Waste Disposal Pathway:

  • Do not dispose of this compound down the drain or in regular trash.
  • The collected waste should be disposed of through your institution's chemical waste management program.
  • Follow your institution's specific procedures for chemical waste pickup and disposal. This may involve completing a chemical waste manifest or using a specific online system to request a pickup.

4. Decontamination of Labware:

  • Thoroughly clean any labware that has come into contact with this compound.
  • Wash with an appropriate solvent (e.g., ethanol or isopropanol) followed by a standard laboratory detergent and water rinse.
  • Dispose of the initial solvent rinse as chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe segregate Step 2: Segregate Waste in a Labeled, Compatible Container ppe->segregate label Label Container: 'Non-Hazardous Chemical Waste This compound' segregate->label no_drain Step 3: DO NOT Dispose Down Drain or in Regular Trash label->no_drain institutional_disposal Step 4: Follow Institutional Chemical Waste Disposal Procedures no_drain->institutional_disposal end End: Proper Disposal Complete institutional_disposal->end

Caption: Workflow for the Proper Disposal of this compound.

Personal protective equipment for handling N-Docosanoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling N-Docosanoyl Taurine in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to maintain the integrity of the research being conducted. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is essential.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure to any chemical substance. The following PPE is recommended when handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Nitrile or latex glovesInspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.
Laboratory coatStandard, full-sleeved lab coat to prevent skin exposure.
Respiratory Protection Not generally required under normal useIf handling large quantities or if dust formation is likely, a NIOSH-approved respirator may be appropriate.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan minimizes the risk of exposure and cross-contamination.

Engineering Controls:

  • Work in a well-ventilated area.

  • The use of a chemical fume hood is recommended, especially when handling the substance in powdered form or when preparing solutions.

Handling Procedures:

  • Avoid direct contact with the substance. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.

  • Minimize dust generation when working with the solid form.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

  • Solutions should be prepared carefully, avoiding splashing. For solubility, this compound can be dissolved in DMF (5 mg/ml), DMSO (10 mg/ml), and PBS (pH 7.2, 0.25 mg/ml).[1][2]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • The recommended storage temperature is -20°C.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Method
Unused this compound Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of with household garbage.[3]
Contaminated Materials (e.g., gloves, pipette tips, containers) Place in a designated, sealed container for chemical waste. Dispose of according to official regulations.[3]
Solutions Do not pour down the drain. Collect in a suitable, labeled waste container for chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_and_Log Receive & Log Material Don_PPE Don Appropriate PPE Receive_and_Log->Don_PPE Prepare_Workstation Prepare Ventilated Workstation Don_PPE->Prepare_Workstation Weigh_Solid Weigh Solid (Minimize Dust) Prepare_Workstation->Weigh_Solid Prepare_Solution Prepare Solution (in Fume Hood) Weigh_Solid->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Clean_Workstation Clean & Decontaminate Workstation Perform_Experiment->Clean_Workstation Segregate_Waste Segregate Waste (Solid & Liquid) Clean_Workstation->Segregate_Waste Dispose_Waste Dispose of Waste (Follow Regulations) Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of this compound.

References

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